2-(m-Chlorophenyl)thiazolidine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(3-chlorophenyl)-1,3-thiazolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNS/c10-8-3-1-2-7(6-8)9-11-4-5-12-9/h1-3,6,9,11H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLJRCRMLQIRLLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(N1)C2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60875791 | |
| Record name | THIAZOLIDINE, 2-(M-CHLOROPHENYL) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60875791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60980-82-7 | |
| Record name | Thiazolidine, 2-(m-chlorophenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060980827 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | THIAZOLIDINE, 2-(M-CHLOROPHENYL) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60875791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Physicochemical Characterization of 2-(m-Chlorophenyl)thiazolidine
Abstract
The thiazolidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its unique structural and electronic properties allow for diverse biological activities, ranging from antimicrobial to anticancer effects.[2][3] This guide provides an in-depth technical overview of the essential physicochemical properties of a specific analog, 2-(m-Chlorophenyl)thiazolidine. Directed at researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple data sheet. It synthesizes known information for the compound and its close analogs, explains the profound impact of each property on drug behavior, and provides validated, step-by-step experimental protocols for their determination. Our objective is to equip scientists with the foundational knowledge and practical methodologies required to fully characterize this and similar molecules, thereby accelerating the drug discovery and development process.
Introduction and Molecular Identity
Thiazolidine and its derivatives are fundamental building blocks in the synthesis of biologically active compounds.[1] The five-membered ring containing both sulfur and nitrogen atoms provides a versatile template for chemical modification, influencing properties like receptor binding, metabolic stability, and bioavailability. The subject of this guide, this compound, incorporates a meta-substituted chlorophenyl group at the C2 position. This substitution is critical, as the chlorine atom's electronegativity and steric bulk can significantly modulate the molecule's interaction with biological targets and its overall physicochemical profile.
A precise understanding of these properties is not merely academic; it is the bedrock of rational drug design, enabling predictions of a compound's absorption, distribution, metabolism, and excretion (ADME) profile.
Figure 1: Molecular Structure of this compound.
Core Physicochemical Properties
This section details the most critical physicochemical parameters for this compound. For each property, we discuss its relevance in a drug development context and provide a robust protocol for its experimental determination.
Molecular Formula and Weight
These fundamental properties are the starting point for all analytical and stoichiometric calculations. They are determined directly from the chemical structure.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀ClNS | PubChem CID 108528[4] |
| Molecular Weight | 199.70 g/mol | Calculated |
| Monoisotopic Mass | 199.02225 Da | PubChemLite[5] |
Expert Insight: While molecular weight is a simple calculation, the monoisotopic mass is crucial for high-resolution mass spectrometry (HRMS), which is the gold standard for confirming elemental composition during chemical synthesis.
Lipophilicity (LogP)
Lipophilicity, the measure of a compound's preference for a lipid versus an aqueous environment, is a key determinant of its ADME properties. It governs membrane permeability, plasma protein binding, and volume of distribution. The partition coefficient (LogP) is the most common measure.
| Parameter | Value | Method | Source |
| XlogP (Predicted) | 2.1 | Computational | PubChemLite (for p-chloro isomer)[5] |
Causality Behind Experimental Choice: While computational models provide a useful starting point, they may not accurately capture all intramolecular interactions that influence lipophilicity. Therefore, experimental determination is essential for lead optimization. The Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is chosen for its high throughput, reproducibility, and minimal sample consumption compared to the traditional shake-flask method.
Experimental Protocol: LogP Determination by RP-HPLC
-
System Preparation: Use a C18 column equilibrated with a mobile phase of acetonitrile and water. Ensure the system is stable with a consistent baseline.
-
Standard Selection: Prepare a series of standard compounds with known LogP values that bracket the expected LogP of the test compound (e.g., uracil, toluene, naphthalene).
-
Sample Preparation: Dissolve this compound in the mobile phase to a final concentration of ~1 mg/mL.
-
Chromatographic Run: Inject the standards and the test sample. Elute using an isocratic mobile phase composition (e.g., 50:50 acetonitrile:water). Record the retention time (t_R) for each compound. The retention time of an unretained compound (t_0) is typically determined using uracil.
-
Calculation:
-
Calculate the capacity factor (k) for each compound using the formula: k = (t_R - t_0) / t_0.
-
Plot log(k) for the standards against their known LogP values.
-
Perform a linear regression on the standard curve.
-
Using the log(k) value of this compound, interpolate its LogP from the regression equation.
-
-
System Validation: The correlation coefficient (r²) of the standard curve should be >0.98 for the results to be considered valid.
Aqueous Solubility
Solubility is a critical gatekeeper for oral bioavailability. A compound must dissolve in the gastrointestinal fluid to be absorbed. Poor aqueous solubility is a leading cause of failure in drug development. For thiazolidine derivatives, solubility can vary widely based on substituents.[6]
Causality Behind Experimental Choice: The shake-flask method is the definitive "gold standard" for solubility determination due to its direct measurement of a saturated solution at equilibrium. This provides the most thermodynamically relevant and reliable data for regulatory submissions and biopharmaceutical modeling.
Experimental Protocol: Thermodynamic Solubility via Shake-Flask Method
-
Sample Preparation: Add an excess amount of solid this compound to a series of vials containing a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4).
-
Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (typically at 25°C or 37°C) for a minimum of 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand to let undissolved solid settle. Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet any remaining suspended particles.
-
Quantification: Carefully remove an aliquot of the clear supernatant. Quantify the concentration of the dissolved compound using a validated analytical method, such as UV-Vis spectrophotometry or HPLC with a standard calibration curve.
-
Validation: The presence of remaining solid in the vial after equilibration is essential to confirm that a saturated solution was achieved. The experiment should be run in triplicate to ensure reproducibility.
Ionization Constant (pKa)
The pKa dictates the extent of a molecule's ionization at a given pH. This is paramount, as the ionization state affects solubility, permeability, and receptor binding. The thiazolidine ring contains a secondary amine, which is basic and will be protonated at low pH.[7]
Causality Behind Experimental Choice: Potentiometric titration is a robust and direct method for determining the pKa. It relies on a fundamental physicochemical principle—the change in pH upon addition of a titrant—making it a self-validating and highly reliable technique.
Experimental Protocol: pKa Determination by Potentiometric Titration
-
Sample Preparation: Accurately weigh and dissolve a sample of this compound in a co-solvent system (e.g., methanol/water) to ensure solubility across the titration range.
-
Titration Setup: Use a calibrated pH meter with a precision electrode. Place the sample solution in a jacketed beaker to maintain a constant temperature (25°C).
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments. Record the pH after each addition.
-
Data Analysis:
-
Plot the pH versus the volume of titrant added.
-
Calculate the first derivative (dpH/dV) of the titration curve. The peak of the first derivative curve corresponds to the equivalence point.
-
The pKa is the pH value at the half-equivalence point (i.e., when half of the base has been neutralized).
-
-
Validation: The titration curve should be sigmoidal and well-defined. The experiment should be repeated to ensure the pKa value is consistent within ±0.1 pH units.
Spectroscopic and Analytical Characterization Workflow
Confirming the identity and purity of a synthesized compound is non-negotiable. A multi-technique approach ensures a comprehensive and validated structural assignment. The workflow below represents a self-validating system where each step provides complementary information to build a complete analytical picture.
Figure 2: A validated workflow for the synthesis and characterization of thiazolidine derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation.
-
¹H NMR: Expected signals would include multiplets for the aromatic protons of the m-chlorophenyl ring, a singlet or multiplet for the proton at the C2 position, and distinct signals for the two sets of diastereotopic methylene protons (C4 and C5) of the thiazolidine ring. The N-H proton may appear as a broad singlet.[8]
-
¹³C NMR: The spectrum would confirm the number of unique carbon atoms. Key signals would include those for the aromatic carbons, the C2 carbon (aminal carbon), and the C4 and C5 methylene carbons of the thiazolidine ring.[2]
Infrared (IR) Spectroscopy
IR spectroscopy provides rapid confirmation of key functional groups.
-
N-H Stretch: A moderate absorption is expected around 3200-3300 cm⁻¹.[9]
-
Aromatic C-H Stretch: Signals typically appear just above 3000 cm⁻¹.
-
Aliphatic C-H Stretch: Signals appear just below 3000 cm⁻¹.
-
C-N Stretch: Expected in the 1150-1250 cm⁻¹ region.
-
C-S Stretch: A weaker absorption is expected in the 600-800 cm⁻¹ range.
-
C-Cl Stretch: A strong band is expected in the 700-800 cm⁻¹ region.
Mass Spectrometry (MS)
MS provides the molecular weight and fragmentation data, which offers clues about the molecule's structure and stability.
-
Electrospray Ionization (ESI): In positive ion mode, the primary ion observed would be the protonated molecule [M+H]⁺.
-
High-Resolution Mass Spectrometry (HRMS): This technique provides a highly accurate mass measurement (typically to four decimal places), allowing for the unambiguous determination of the elemental formula (C₉H₁₀ClNS), which is a critical criterion for publication and patenting.[8]
References
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Study of biophysical properties, synthesis and biological evaluations of new thiazolidine-2,4-dione conjugates. (n.d.). Scientific Reports. [Link]
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PubChem. (n.d.). 2-(4-Chlorophenyl)-1,3-thiazolidine-4-carboxylic acid. Retrieved from [Link]
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SYNTHESIS AND BIOLOGICAL ACTIVITY OF SOME NEW 4- THIAZOLIDINONES. (n.d.). Connect Journals. [Link]
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Synthesis and Characterization of Novel Thiazolidinones and Thioxothiazolidinones Derived from Substituted Indole. (2022). Molecules. [Link]
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PubChem. (n.d.). Thiazolidine, 2-(M-chlorophenyl)-. Retrieved from [Link]
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Synthesis and Antibacterial Activity of New Thiazolidine-2,4-dione-Based Chlorophenylthiosemicarbazone Hybrids. (2019). Molecules. [Link]
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Design, synthesis, characterization and biological evaluation of 3- (4-(7-chloro-2-(4-chlorophenyl)-4-oxo-quinazolin-3(4H)- yl)phenyl)-2-aryl 1,3-thiazolidin-4-ones as a new class of antimicrobial agents. (2018). SlideShare. [Link]
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Design, Synthesis, and Antisickling Investigation of a Thiazolidine Prodrug of TD-7 That Prolongs the Duration of Action of Antisickling Aromatic Aldehyde. (2022). Molecules. [Link]
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Design, Synthesis, and Characterization of Novel Thiazolidine-2,4-Dione-Acridine Hybrids as Antitumor Agents. (2024). Molecules. [Link]
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molecular geometry and biological activity of 2-(4-substituted- phenylimino)thiazolidin-4. (n.d.). Semantic Scholar. Retrieved from [Link]
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PubChemLite. (n.d.). 2-(4-chlorophenyl)thiazolidine (C9H10ClNS). Retrieved from [Link]
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Solubility for different thiazolidine-2-carboxylic acid derivatives,... (n.d.). ResearchGate. Retrieved from [Link]
-
PubChemLite. (n.d.). 2-(4-chlorophenyl)-2-methyl-1,3-thiazolidine. Retrieved from [Link]
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Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. (2020). ChemistrySelect. [Link]
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Antifungal Thiazolidines: Synthesis and Biological Evaluation of Mycosidine Congeners. (2023). Pharmaceuticals. [Link]
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Wikipedia. (n.d.). Thiazolidine. Retrieved from [Link]
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Synthesis, Characterization and Antimicrobial Activity of Thiazolidine Derivatives. (2023). International Journal for Multidisciplinary Research. [Link]
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2-Substituted-3-(5-Substituted-1,3,4-oxadiazol/thiadiazol-2-yl) Thiazolidin-4-one Derivatives: Synthesis, Anticancer, Antimicrobial, and Antioxidant Potential. (2023). ACS Omega. [Link]
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Discovery and development of thiazolidine-2,4-dione derivatives as Bcl-2/Mcl-1 dual inhibitors. (2024). Bioorganic Chemistry. [Link]
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PubChem. (n.d.). Thiazolidine. Retrieved from [Link]
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Synthesis and mass spectrometry of some arylidene-hydrazinyl-thiazolines and their 2-arylidene-N-(3-chlorophenyl)hydrazinecarbothioamide precursors. (2015). ResearchGate. [Link]
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Synthesis and Antibacterial Activity of New Thiazolidine-2,4-dione-Based Chlorophenylthiosemicarbazone Hybrids. (2019). Molecules. [Link]
-
PubChem. (n.d.). 2-(2-Imino-1,3-thiazolidin-3-yl)-1-phenylethanol. Retrieved from [Link]
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Design, Synthesis and Biological Evaluation of Thiazolidine-2,4-dione-biphenyl Derivatives as Anticancer Agents. (2015). Journal of the Brazilian Chemical Society. [Link]
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Spectroscopic Characterization of 2-(m-Chlorophenyl)thiazolidine: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2-(m-Chlorophenyl)thiazolidine, a heterocyclic compound of interest in medicinal chemistry and drug development. The guide is intended for researchers, scientists, and professionals in the field who require a detailed understanding of the structural elucidation of this molecule through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The information presented herein is a synthesis of established spectroscopic principles and data from closely related analogues, providing a robust framework for the identification and characterization of this compound.
Introduction: The Significance of this compound
Thiazolidine derivatives are a prominent class of heterocyclic compounds that form the scaffold of numerous pharmacologically active agents.[1] The introduction of a substituted aryl group at the 2-position, such as the m-chlorophenyl moiety, can significantly influence the biological activity of the molecule. Accurate structural confirmation is the bedrock of any chemical research, particularly in drug discovery where subtle structural variations can lead to profound differences in efficacy and safety. Spectroscopic techniques are the cornerstone of this characterization, each providing a unique piece of the structural puzzle. This guide will delve into the expected spectroscopic signatures of this compound and the experimental protocols to acquire them.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, multiplicities, and coupling constants of ¹H and ¹³C nuclei, a detailed connectivity map of the molecule can be constructed.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of the thiazolidine ring and the m-chlorophenyl group. The thiazolidine ring protons, in particular, often exhibit complex splitting patterns due to their diastereotopic nature.
Expected ¹H NMR Data (in CDCl₃, 400 MHz)
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 (methine) | ~ 5.5 - 6.0 | Singlet or Triplet | - |
| H-4 (methylene) | ~ 3.0 - 3.5 | Multiplet | - |
| H-5 (methylene) | ~ 3.8 - 4.2 | Multiplet | - |
| NH | Broad singlet | - | |
| Aromatic H | ~ 7.2 - 7.5 | Multiplet | - |
Interpretation and Rationale:
-
H-2 (Methine Proton): This proton is situated between a nitrogen and a sulfur atom and is attached to a carbon bearing the m-chlorophenyl group. Its chemical shift is expected to be significantly downfield due to the electronegativity of the adjacent heteroatoms. The multiplicity will depend on the coupling with the vicinal H-4 protons. In some instances, due to rapid conformational exchange or specific dihedral angles, it may appear as a singlet.[2]
-
H-4 and H-5 (Methylene Protons): The protons on the C-4 and C-5 carbons of the thiazolidine ring are diastereotopic and are expected to appear as complex multiplets. They form an ABX or a more complex spin system with each other and with the H-2 proton.[3]
-
NH Proton: The proton attached to the nitrogen atom will typically appear as a broad singlet due to quadrupole broadening and exchange with residual water in the solvent. Its chemical shift can be variable.
-
Aromatic Protons: The protons on the m-chlorophenyl ring will resonate in the aromatic region (δ 7.2-7.5 ppm) and will exhibit a complex multiplet pattern characteristic of a meta-substituted benzene ring.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
Expected ¹³C NMR Data (in CDCl₃, 100 MHz)
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C-2 (methine) | ~ 60 - 70 |
| C-4 (methylene) | ~ 30 - 40 |
| C-5 (methylene) | ~ 50 - 60 |
| Aromatic C (C-Cl) | ~ 134 - 136 |
| Aromatic C | ~ 125 - 131 |
Interpretation and Rationale:
-
C-2: This carbon, bonded to both nitrogen and sulfur, will be the most deshielded of the aliphatic carbons.
-
C-4 and C-5: The chemical shifts of these methylene carbons are typical for a saturated heterocyclic system.
-
Aromatic Carbons: The carbon atom directly attached to the chlorine atom (C-Cl) will have a characteristic chemical shift around 134-136 ppm. The other aromatic carbons will appear in the expected range of δ 125-131 ppm.
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum with a spectral width of approximately 12 ppm.
-
Use a pulse angle of 30-45 degrees.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum with a spectral width of approximately 220 ppm.
-
Employ proton decoupling to simplify the spectrum to singlets for each carbon.
-
Use a pulse angle of 45-60 degrees.
-
Set the relaxation delay to 2-5 seconds.
-
Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data using appropriate software by applying Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS signal at 0.00 ppm for ¹H NMR and 77.16 ppm for the CDCl₃ solvent peak in ¹³C NMR.[4]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~ 3300 - 3400 | N-H stretch | Secondary amine (thiazolidine) |
| ~ 3000 - 3100 | C-H stretch | Aromatic |
| ~ 2850 - 2960 | C-H stretch | Aliphatic (CH₂) |
| ~ 1560 - 1600 | C=C stretch | Aromatic ring |
| ~ 1000 - 1100 | C-N stretch | Amine |
| ~ 700 - 800 | C-Cl stretch | Aryl halide |
| ~ 600 - 700 | C-S stretch | Thioether |
Interpretation and Rationale:
-
N-H Stretch: A characteristic absorption band for the secondary amine in the thiazolidine ring is expected in the region of 3300-3400 cm⁻¹.
-
C-H Stretches: The spectrum will show distinct C-H stretching vibrations for the aromatic and aliphatic protons.
-
Aromatic C=C Stretch: The presence of the m-chlorophenyl group will be indicated by one or more sharp absorption bands in the 1560-1600 cm⁻¹ region.
-
C-Cl Stretch: A strong absorption band corresponding to the C-Cl stretching vibration is expected in the fingerprint region.
Experimental Protocol for IR Data Acquisition
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
Average a sufficient number of scans (e.g., 16-32) to improve the signal-to-noise ratio.
-
-
Data Processing: The software will automatically subtract the background spectrum from the sample spectrum to generate the final IR spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation and confirmation. Electron Ionization (EI) is a common technique for this purpose.
Expected Mass Spectrometry Data (EI)
| m/z | Interpretation |
| ~ 199/201 | Molecular ion [M]⁺ (with isotopic pattern for Cl) |
| ~ 111/113 | [Cl-C₆H₄]⁺ fragment |
| ~ 88 | [C₃H₆NS]⁺ fragment (thiazolidine ring fragment) |
Interpretation and Rationale:
-
Molecular Ion: The molecular ion peak ([M]⁺) is expected at an m/z corresponding to the molecular weight of this compound. Due to the presence of chlorine, an isotopic peak ([M+2]⁺) with an intensity of approximately one-third of the molecular ion peak will be observed.
-
Fragmentation Pattern: The molecule is expected to fragment at the bond between the thiazolidine ring and the m-chlorophenyl group. This will lead to the formation of a chlorophenyl cation and a thiazolidine ring fragment. The fragmentation pattern of thiazolidine derivatives can be complex and may involve rearrangements.[5][6]
Illustrative Fragmentation Pathway
Caption: Proposed fragmentation of this compound in EI-MS.
Experimental Protocol for Mass Spectrometry Data Acquisition
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).
-
Ionization: Use Electron Ionization (EI) with a standard electron energy of 70 eV.
-
Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-300).
-
Detection: The ions are detected, and their abundance is plotted against their m/z ratio to generate the mass spectrum.
Conclusion
The spectroscopic data presented in this guide provide a comprehensive fingerprint for the structural identification and characterization of this compound. The combination of ¹H NMR, ¹³C NMR, IR, and MS provides orthogonal information that, when taken together, allows for unambiguous structure confirmation. The experimental protocols described are standard methodologies that can be readily implemented in a well-equipped analytical laboratory. This guide serves as a valuable resource for scientists working with this and related heterocyclic compounds, facilitating their research and development efforts.
References
- Abbas Z.M., Rumez R.M. Synthesis, Characterization and screening of antimicrobial activity for some new Schiff bases and thiazolidinone derivatives derived from aromatic carboxylic acid. ChemChemTech [Izv. Vyssh. Uchebn. Zaved. Khim. Khim. Tekhnol.]. 2025. V. 68. N 7. P. 27-34.
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Synthesis and biological evaluation of thiazolidinedione derivatives with high ligand efficiency to P. aeruginosa PhzS - PMC - PubMed Central. (n.d.). Retrieved January 18, 2026, from [Link]
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Synthesis and Antibacterial Activity of New Thiazolidine-2,4-dione-Based Chlorophenylthiosemicarbazone Hybrids - PubMed Central. (n.d.). Retrieved January 18, 2026, from [Link]
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Verifying the Predictability of 13C Chemical Shifts for a Series of Substituted-2-(4-Chlorophenyl) - SciSpace. (n.d.). Retrieved January 18, 2026, from [Link]
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Proton NMR investigation of some substituted 1,3‐thiazolidin‐4‐ones - Sci-Hub. (n.d.). Retrieved January 18, 2026, from [Link]
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Proton NMR investigation of some substituted 1,3‐thiazolidin‐4‐ones - SciSpace. (n.d.). Retrieved January 18, 2026, from [Link]
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The Chemical shift 1 H-NMR data of some synthesized 4-thiazolidinone... - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]
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Synthesis, Characterization and Antimicrobial Activity of Thiazolidine Derivatives - IJFMR. (n.d.). Retrieved January 18, 2026, from [Link]
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Synthesis and mass spectrometry of some arylidene-hydrazinyl-thiazolines and their 2-arylidene-N-(3-chlorophenyl)hydrazinecarbothioamide precursors - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]
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2,4-Thiazolidinedione - NIST WebBook. (n.d.). Retrieved January 18, 2026, from [Link]
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1,3,4-oxadiazol-2-yl)methyl)thiazolidine-2,4-dione (5a). (n.d.). Retrieved January 18, 2026, from [Link]
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Mass spectrometric characterization of substituted 2-thiazolin-4-one derivatives - PubMed. (n.d.). Retrieved January 18, 2026, from [Link]
-
University of Thi-Qar Journal Vol.12 No.3 SEP 2017 - Synthesis And Characterization Of Some New Five Membering Ring Compounds Such As Thiazolidinones and γ –Lactams. (n.d.). Retrieved January 18, 2026, from [Link]
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NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. (n.d.). Retrieved January 18, 2026, from [Link]
-
Medicinal Perspective of 2,4‐Thiazolidinediones Derivatives: An Insight into Recent Advancements - NIH. (n.d.). Retrieved January 18, 2026, from [Link]
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Study of biophysical properties, synthesis and biological evaluations of new thiazolidine-2,4-dione conjugates. (n.d.). Retrieved January 18, 2026, from [Link]
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2-(4-Chlorophenyl)-3-phenyl-1,3-thiazolidin-4-one | C15H12ClNOS - PubChem. (n.d.). Retrieved January 18, 2026, from [Link]
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The simulated absorption spectra of thiazolidine derivatives (A2–9) - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]
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Synthesis of Thiazolidinedione Compound Library - MDPI. (n.d.). Retrieved January 18, 2026, from [Link]
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Identification of two novel thiazolidin-2-imines as tyrosinase inhibitors: synthesis, crystal structure, molecular docking and DFT studies - NIH. (n.d.). Retrieved January 18, 2026, from [Link]
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Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]
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(PDF) Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]
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(2E)-N-(4-chlorophenyl)-2-{[(E)-phenylmethyl]imino}-1,3-thiazolidine-3-carboxamide. (n.d.). Retrieved January 18, 2026, from [Link]
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Fragments of 1 H NMR spectra of... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]
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Synthesis and mass spectral fragmentation patterns of some thiazole and 2-thioxo-imidazolidin-4-one derivatives - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]
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Synthesis and Antimicrobial Evaluation of Some Novel 2-(4-Chlorophenylimino) thiazolidin-4-one Derivatives. (n.d.). Retrieved January 18, 2026, from [Link]
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4,5-Thiazolidinedione, 3-(4-chlorophenyl)-2-(2-oxo-2-phenylethylidene)- - Optional[FTIR] - Spectrum - SpectraBase. (n.d.). Retrieved January 18, 2026, from [Link]
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3a-(4-Chlorophenyl)-1-thioxo-2,3,3a,4-tetrahydroimidazo[1,5-a]quinazolin-5(1H)-one - MDPI. (n.d.). Retrieved January 18, 2026, from [Link]
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Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. (n.d.). Retrieved January 18, 2026, from [Link]
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Synthesis, spectral and biological evaluation of some new thiazolidinones and thiazoles based on t-3-alkyl-r-2,c-6-diarylpiperidin-4-ones - PubMed. (n.d.). Retrieved January 18, 2026, from [Link]
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3D QSAR analysis of 2-(substituted aryl)-thiazolidine-4-carboxamides as potent antitubercular agents - PubMed. (n.d.). Retrieved January 18, 2026, from [Link]
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Synthesis and Biological Activity of Some New Thiazolidinone Derivatives - Systematic Reviews in Pharmacy. (n.d.). Retrieved January 18, 2026, from [Link]
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Optimized synthesis and characterization of thiazolidine-2, 4-dione for pharmaceutical application - MedCrave online. (n.d.). Retrieved January 18, 2026, from [Link]
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Design, Synthesis, and Characterization of Novel Thiazolidine-2,4-Dione-Acridine Hybrids as Antitumor Agents - MDPI. (n.d.). Retrieved January 18, 2026, from [Link]
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3-(3-Chlorophenyl)-2-pyridin-2-yl-1,3-thiazolidin-4-one - Optional[FTIR] - Spectrum. (n.d.). Retrieved January 18, 2026, from [Link]
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Introduction: The Thiazolidine Scaffold as a Privileged Core in Medicinal Chemistry
An In-Depth Technical Guide to the Discovery and Synthesis of Novel Substituted Thiazolidine Compounds
Heterocyclic compounds form the bedrock of medicinal chemistry, with an estimated 85% of biologically active chemical entities containing at least one heterocyclic ring.[1] Among these, the thiazolidine ring, a five-membered saturated heterocycle containing sulfur and nitrogen atoms, stands out as a "privileged scaffold."[1][2] Its non-aromatic nature provides a flexible three-dimensional geometry that is highly amenable to forming specific, high-affinity interactions with a multitude of biological targets. This structural versatility is the primary reason for the vast and diverse pharmacological activities exhibited by its derivatives.
Thiazolidine-based compounds, particularly the oxidized forms such as 2,4-thiazolidinediones (TZDs), have given rise to blockbuster drugs like the antidiabetic "glitazones" (e.g., Pioglitazone, Rosiglitazone), which act as agonists for the peroxisome proliferator-activated receptor-gamma (PPARγ).[3][4] Beyond diabetes, the thiazolidine nucleus is a core component in compounds demonstrating potent antimicrobial, anticancer, anti-inflammatory, antioxidant, and antiviral activities.[5][6]
This guide, intended for researchers and drug development professionals, provides a comprehensive exploration of the discovery and synthesis of novel substituted thiazolidine compounds. It moves beyond simple recitation of protocols to explain the underlying chemical principles and strategic rationale that drive experimental design. We will delve into the synthesis of the core scaffold, strategies for molecular diversification through substitution, and the critical workflows for structural characterization and biological validation, thereby providing a holistic view of the journey from molecular concept to potential therapeutic lead.
Part 1: Forging the Core - Foundational Synthetic Strategies for the Thiazolidine Ring
Rationale: The construction of the thiazolidine ring is the foundational step upon which all subsequent diversification depends. The choice of synthetic route is dictated by factors such as the desired substitution pattern on the core itself (e.g., 4-thiazolidinones vs. 2,4-thiazolidinediones), desired yield, scalability, and reaction conditions. The most robust and widely adopted methods involve the cyclocondensation of reactants that provide the requisite sulfur, nitrogen, and carbon atoms.
Primary Protocol: Synthesis of the 2,4-Thiazolidinedione (TZD) Core
The reaction between thiourea and an α-haloacetic acid is a classic, efficient, and cost-effective method for producing the 2,4-thiazolidinedione (TZD) nucleus, a key intermediate for many biologically active compounds.[1]
Causality Behind Experimental Choices:
-
Thiourea: Serves as the source for both the nitrogen atom at position 3 and the sulfur atom at position 1.
-
Monochloroacetic Acid: Provides the three-carbon backbone, including the two carbonyl carbons (C2 and C4) and the methylene carbon (C5). The chlorine atom acts as a leaving group.
-
Solvent (Water): Water is an excellent, environmentally benign solvent for this reaction, facilitating the dissolution of the reactants and the acidic hydrolysis of the intermediate.[7]
-
Heating/Microwave Irradiation: The reaction requires energy input to overcome the activation energy for both the initial S-alkylation and the subsequent intramolecular cyclization and hydrolysis steps. Microwave irradiation offers a significant advantage over conventional heating by dramatically reducing reaction times (from hours to minutes) and often improving yields through efficient and uniform heating.[1][7]
Experimental Protocol: Microwave-Assisted Synthesis of 2,4-Thiazolidinedione [1][7]
-
Reactant Preparation: In a 15 mL microwave pressure vial equipped with a magnetic stir bar, combine thiourea (3.34 g, 43.4 mmol) and monochloroacetic acid (4.16 g, 44.0 mmol).
-
Solvent Addition: Add 8 mL of deionized water to the vial.
-
Microwave Reaction: Seal the vial and place it in a microwave synthesizer. Irradiate the mixture at 150 °C for 10 minutes (with a 2-minute ramp time).
-
Intermediate Formation: After the initial irradiation, cool the reaction mixture in an ice bath. The intermediate, 2-imino-4-thiazolidinone, will precipitate. Collect this intermediate by vacuum filtration.
-
Hydrolysis: Resuspend the collected 2-imino-4-thiazolidinone intermediate in 10 mL of 2M hydrochloric acid.
-
Final Cyclization: Irradiate the suspension in the microwave synthesizer at 120 °C for 5 minutes.
-
Isolation and Purification: Cool the reaction vessel to room temperature. The 2,4-thiazolidinedione product will crystallize. Collect the white crystalline solid by vacuum filtration, wash with cold water, and dry under vacuum. The product is often obtained in high purity (>80% yield) without the need for further purification.[1]
Reaction Mechanism Visualization:
The synthesis proceeds via an initial S-alkylation (SN2 reaction) of the thiourea sulfur on the α-carbon of chloroacetic acid, followed by an intramolecular cyclization and subsequent hydrolysis of the imino group to yield the final dione product.[1]
Caption: Mechanism for TZD core synthesis.
Part 2: Engineering Functionality - Strategies for Molecular Diversification
Rationale: The therapeutic potential of the thiazolidine scaffold is unlocked by introducing diverse substituents at key positions, primarily the active methylene group at C5 and the nitrogen atom at N3.[8] These modifications directly influence the molecule's size, shape, polarity, and hydrogen bonding capacity, thereby modulating its pharmacokinetic profile and binding affinity for specific biological targets. Structure-Activity Relationship (SAR) studies rely on the systematic synthesis of libraries of these derivatives.[9][10]
Strategy 1: C5-Arylidene Derivatives via Knoevenagel Condensation
This is the most prevalent strategy for introducing diversity at the C5 position. The methylene protons at C5 are acidic due to the electron-withdrawing effect of the two adjacent carbonyl groups, making them susceptible to deprotonation and subsequent condensation with aldehydes.[11]
Causality Behind Experimental Choices:
-
Aldehyde: The choice of aldehyde directly determines the substituent introduced at the C5 position. A vast commercial library of aldehydes allows for extensive exploration of chemical space.
-
Catalyst (Piperidine/Methylamine): A base catalyst is required to deprotonate the C5 methylene group, generating the nucleophilic carbanion that initiates the condensation. Piperidine is a common and effective catalyst for this transformation.[7]
-
Solvent (Ethanol/Toluene): The solvent must be capable of dissolving the reactants and is often chosen to allow for azeotropic removal of water, which drives the reaction equilibrium towards the product.
Experimental Protocol: Synthesis of 5-Benzylidene-2,4-thiazolidinedione [7]
-
Reactant Setup: In a Synthware pressure vial equipped with a stir bar, add 2,4-thiazolidinedione (1.00 mmol), the desired benzaldehyde (1.00 mmol), and silica gel (200 mg).
-
Solvent and Catalyst: Add 2 mL of toluene, followed by 5 drops (~0.25 mL) each of acetic acid and piperidine.
-
Microwave Reaction: Seal the vial and irradiate in a microwave synthesizer for 25 minutes at 110 °C and 300 W.
-
Work-up: After cooling, dilute the reaction mixture with 4 mL of water and precipitate the product by cooling on ice for 15 minutes.
-
Purification: Remove the silica gel by vacuum filtration, washing it with hot methanol. Concentrate the filtrate under reduced pressure to yield the crude product. Recrystallization from ethanol or purification by column chromatography can be used to obtain the pure 5-arylidene derivative.
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A Technical Guide to 2-(m-Chlorophenyl)thiazolidine: Synthesis, Properties, and Therapeutic Potential
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(m-Chlorophenyl)thiazolidine, a heterocyclic compound of interest in medicinal chemistry. We delve into its core physicochemical properties, including its definitive CAS number and molecular structure. A detailed, exemplar synthetic protocol is presented, grounded in established chemical principles for the formation of the thiazolidine ring system. The narrative synthesizes current understanding of the broader class of substituted thiazolidines, exploring their well-documented biological activities and potential as scaffolds in modern drug discovery. This document serves as a foundational resource for researchers investigating this and related compounds for therapeutic applications.
Introduction to the Thiazolidine Scaffold
The thiazolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] It is a five-membered saturated heterocycle containing both a sulfur and a nitrogen atom.[2][3] The versatility of the thiazolidine nucleus lies in its amenability to substitution at various positions, which allows for the fine-tuning of its pharmacological properties.[1][2] Derivatives of this scaffold have demonstrated a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, antidiabetic, and anticancer effects.[2][4]
The introduction of a substituted phenyl ring, such as the m-chlorophenyl group, at the 2-position can significantly influence the compound's steric and electronic properties, thereby modulating its interaction with biological targets.[1] This guide focuses specifically on this compound, providing essential technical data and contextual insights for its application in research and development.
Compound Identification and Physicochemical Properties
Accurate identification is paramount in scientific research. This compound is registered under a specific CAS number and possesses distinct molecular properties that define its chemical identity.
Molecular Structure:
The structure consists of a central thiazolidine ring attached at the second carbon to a chlorophenyl group, with the chlorine atom at the meta (3-position) of the phenyl ring.
| Identifier | Value | Source |
| Compound Name | This compound | [5][6] |
| CAS Number | 60980-82-7 | [5] |
| Molecular Formula | C₉H₁₀ClNS | [5][6] |
| Molecular Weight | 199.70 g/mol | [5][6] |
| InChI Key | VLJRCRMLQIRLLA-UHFFFAOYSA-N | [5] |
| Canonical SMILES | C1CSCN1C2=CC(=CC=C2)Cl | N/A |
Synthesis and Characterization
The synthesis of 2-substituted thiazolidines is typically achieved through a cyclocondensation reaction. This well-established method involves the reaction of an aldehyde or ketone with a compound containing both an amino group and a thiol group.
Synthetic Rationale
For this compound, the logical synthetic pathway is the condensation of 3-chlorobenzaldehyde with cysteamine (2-aminoethanethiol). The reaction proceeds via the formation of an intermediate Schiff base (imine) between the aldehyde's carbonyl group and cysteamine's amino group. This is followed by an intramolecular cyclization, where the thiol group attacks the imine carbon, leading to the formation of the stable five-membered thiazolidine ring. This approach is efficient and provides a direct route to the desired product.
Characterization
The structural confirmation of the synthesized this compound would be performed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are used to confirm the presence of aromatic and aliphatic protons and carbons, and their specific chemical environments and connectivities, confirming the ring structure and substitution pattern.
-
Mass Spectrometry (MS): Provides the exact mass of the molecule, confirming its elemental composition (C₉H₁₀ClNS).[5]
-
Infrared (IR) Spectroscopy: Used to identify the key functional groups present in the molecule.
Biological Significance and Potential Applications
While specific biological data for this compound is not extensively published, the broader class of thiazolidine and thiazolidinone derivatives is a subject of intense study in drug discovery.[2][4]
-
Antimicrobial Activity: Many thiazolidinone derivatives, particularly those with halogenated phenyl rings, have shown potent antibacterial and antifungal activity.[1][4] The mechanism is often attributed to the inhibition of essential microbial enzymes.
-
Anticancer Potential: The thiazolidinone scaffold is a key component of several anticancer agents.[7] These compounds can induce apoptosis and inhibit cell cycle progression in various cancer cell lines. The substitution pattern on the phenyl ring is critical for modulating this activity.[1][7]
-
Anti-inflammatory Effects: Certain thiazolidine derivatives have been investigated as anti-inflammatory agents, demonstrating the scaffold's potential to interact with targets in inflammatory pathways.[2]
-
Antidiabetic Properties: The thiazolidinedione (TZD) subclass, which features two carbonyl groups on the ring, famously includes antidiabetic drugs like Pioglitazone and Rosiglitazone.[3] This highlights the metabolic targets accessible to this heterocyclic system.
The presence of the chlorophenyl moiety on this compound makes it an attractive candidate for screening in these therapeutic areas, as halogen atoms can enhance binding affinity and modulate metabolic stability.
Experimental Protocols (Exemplar)
This section provides a detailed, self-validating protocol for the laboratory-scale synthesis of this compound.
Objective: To synthesize this compound via cyclocondensation.
Materials:
-
3-Chlorobenzaldehyde (1.0 eq)
-
Cysteamine hydrochloride (1.05 eq)
-
Triethylamine (1.1 eq)
-
Toluene (or Ethanol) as solvent
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Dean-Stark apparatus (if using toluene)
-
Standard laboratory glassware
Procedure:
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-chlorobenzaldehyde (1.0 eq) in toluene.
-
Base Addition: In a separate beaker, dissolve cysteamine hydrochloride (1.05 eq) in a minimal amount of water or ethanol and add it to the reaction flask. Add triethylamine (1.1 eq) dropwise to the mixture to neutralize the hydrochloride and liberate the free amine.
-
Reaction:
-
(Toluene Method): Attach a Dean-Stark trap to the flask to remove water formed during the reaction. Heat the mixture to reflux (approx. 110°C) and stir vigorously. Monitor the reaction progress by observing the amount of water collected in the trap.
-
(Ethanol Method): Heat the mixture to reflux (approx. 78°C). The reaction is typically slower but avoids the need for a Dean-Stark trap.
-
-
Monitoring: Monitor the reaction completion using Thin Layer Chromatography (TLC) by observing the disappearance of the 3-chlorobenzaldehyde spot.
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Wash the organic layer with a saturated solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: The resulting crude product (an oil or solid) can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound.
Data Visualization
Synthesis Workflow Diagram
Caption: General workflow for the synthesis of this compound.
Conclusion
This compound, identified by CAS number 60980-82-7, is a heterocyclic compound built upon the pharmacologically significant thiazolidine scaffold.[5] Its synthesis is readily achievable through standard organic chemistry methods, primarily cyclocondensation. While direct biological studies on this specific isomer are limited, the extensive research on related thiazolidine and thiazolidinone derivatives suggests its potential as a valuable probe or lead compound in drug discovery programs, particularly in the areas of antimicrobial and anticancer research. This guide provides the foundational knowledge required for scientists to engage with this compound in a research setting.
References
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- Title: Thiazolidine, 2-(M-chlorophenyl)
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A Technical Guide to the Preliminary Bioactivity Investigation of 2-(m-Chlorophenyl)thiazolidine
Preamble: The Rationale for Investigation
The thiazolidine ring is a quintessential "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with a vast spectrum of biological activities.[1][2] Its derivatives have demonstrated importance as antimicrobial, anti-inflammatory, anticonvulsant, and anticancer agents, among others.[3] The versatility of the thiazolidine structure, which allows for modifications at multiple positions, enables the fine-tuning of its pharmacological profile.[1] This guide outlines a structured, multi-faceted approach for the preliminary bioactivity screening of a specific derivative, 2-(m-Chlorophenyl)thiazolidine. Our objective is to establish a foundational biological profile for this compound, employing a logical cascade of in silico and in vitro methodologies to efficiently assess its therapeutic potential and guide future research.
Phase 1: In Silico Preliminary Assessment & Target Prioritization
Before committing to resource-intensive wet-lab experiments, a computational pre-assessment is an indispensable first step. This in silico phase provides early insights into the compound's drug-likeness and potential mechanisms of action, saving significant time and resources by focusing experimental work on the most promising avenues.[4]
ADMET Profiling: Forecasting Pharmacokinetics and Toxicity
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is crucial for the early identification of potential pharmacokinetic and toxicological liabilities that could lead to late-stage drug development failure.[4] By computationally modeling these properties, we can deprioritize compounds with unfavorable profiles from the outset.
Methodology: The SMILES (Simplified Molecular-Input Line-Entry System) string for this compound is submitted to a validated computational platform, such as ADMETlab 2.0 or ADMET-AI.[5][6] These tools use machine learning models trained on extensive datasets to predict a wide range of properties.[5][7]
Illustrative Data Presentation:
| Property Category | Parameter | Predicted Value | Interpretation |
| Physicochemical | Molecular Weight | 199.69 g/mol | Fulfills Lipinski's Rule of 5 (<500) |
| LogP | 2.85 | Indicates good membrane permeability | |
| Water Solubility | -3.1 (log mol/L) | Moderately soluble | |
| Absorption | Caco-2 Permeability | High | Likely well-absorbed from the gut |
| Human Intestinal Abs. | >90% | High probability of good absorption | |
| Distribution | Blood-Brain Barrier | Low Probability | Unlikely to cross into the CNS |
| Plasma Protein Binding | ~85% | Moderate binding to plasma proteins | |
| Metabolism | CYP2D6 Substrate | Unlikely | Low risk of metabolism by this key enzyme |
| CYP3A4 Inhibitor | Likely | Potential for drug-drug interactions | |
| Toxicity | AMES Mutagenicity | Non-mutagenic | Low risk of carcinogenicity |
| hERG Inhibition | Low Risk | Low risk of cardiotoxicity |
Note: The data above is hypothetical and for illustrative purposes.
Molecular Docking: Identifying Potential Biological Targets
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein, estimating its binding affinity.[8] This allows us to screen this compound against a library of known protein targets associated with various diseases (e.g., cancer, bacterial infections) to generate hypotheses about its mechanism of action.[9][10]
Causality Behind the Workflow: This process simulates the "lock and key" interaction between a drug and its target.[11] By identifying proteins where the compound docks with high affinity (a low binding energy value), we can prioritize which biological assays to perform.[8] For instance, a strong predicted binding to bacterial DNA gyrase would strongly justify conducting antimicrobial assays.
Generalized Molecular Docking Protocol:
-
Target Selection & Preparation: A 3D crystal structure of a target protein (e.g., VEGFR-2 for anticancer, DNA gyrase for antibacterial) is obtained from the Protein Data Bank (PDB). Water molecules and non-essential ions are removed.[8][11]
-
Ligand Preparation: A 3D structure of this compound is generated and energy-minimized.
-
Grid Box Generation: A docking grid is defined around the active binding site of the target protein.[11]
-
Docking Simulation: Software like AutoDock Vina is used to run the docking simulation, which explores various possible binding poses of the ligand within the protein's active site.[12][13]
-
Result Analysis: The output is analyzed to identify the binding pose with the lowest energy score (highest affinity) and to visualize the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) stabilizing the complex.[8][12]
Phase 2: In Vitro Bioactivity Screening
Based on the broad potential of thiazolidine derivatives and guided by in silico predictions, a panel of foundational in vitro assays is conducted to obtain empirical evidence of biological activity.[14][15]
Cytotoxicity & Antiproliferative Activity
A primary goal in drug discovery is to identify compounds that can selectively inhibit the growth of cancer cells.[16] The MTT assay is a robust and widely used colorimetric method to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation.[17][18]
Principle of the MTT Assay: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into a purple formazan product that is insoluble in water.[17][19] The amount of formazan produced, quantified by spectrophotometry, is directly proportional to the number of living, metabolically active cells.[20]
Detailed Experimental Protocol: MTT Assay
-
Cell Culture: Human cancer cell lines (e.g., A549 - lung, MCF-7 - breast) are cultured in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ humidified incubator.[16]
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere for 24 hours.
-
Compound Treatment: The test compound, this compound, is dissolved in DMSO to create a stock solution and then serially diluted in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The medium is removed from the wells and replaced with the compound-containing medium. A vehicle control (DMSO) and a positive control (e.g., Doxorubicin) are included.[16]
-
Incubation: Plates are incubated for 48 hours to allow the compound to exert its effect.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is carefully removed, and 150 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) is added to each well to dissolve the purple formazan crystals.[19]
-
Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.
Illustrative Data Presentation:
| Cell Line | Compound | IC₅₀ (µM) |
| A549 (Lung Cancer) | This compound | 45.2 ± 3.1 |
| MCF-7 (Breast Cancer) | This compound | > 100 |
| Doxorubicin (Control) | A549 | 0.8 ± 0.1 |
Antimicrobial Activity
The emergence of antimicrobial resistance necessitates the discovery of new antibacterial agents.[21][22] The broth microdilution method is a standard technique used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.[23][24]
Detailed Experimental Protocol: Broth Microdilution
-
Bacterial Strains: Representative Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria are used.
-
Inoculum Preparation: Bacteria are grown in Mueller-Hinton Broth (MHB) overnight. The culture is then diluted to achieve a standardized concentration of approximately 5 x 10⁵ CFU/mL.[25]
-
Compound Dilution: The test compound is serially diluted two-fold in MHB across a 96-well plate.[23]
-
Inoculation: Each well is inoculated with the standardized bacterial suspension. Controls include a positive control (bacteria only), a negative control (broth only), and a standard antibiotic (e.g., Ciprofloxacin).
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is identified as the lowest concentration of the compound in which no visible bacterial growth (turbidity) is observed.[24][25]
Illustrative Data Presentation:
| Bacterial Strain | Compound | MIC (µg/mL) |
| S. aureus (Gram-positive) | This compound | 64 |
| E. coli (Gram-negative) | This compound | > 128 |
| Ciprofloxacin (Control) | S. aureus | 1 |
| Ciprofloxacin (Control) | E. coli | 0.5 |
Antioxidant Activity
Antioxidants can neutralize harmful free radicals and are implicated in the prevention of various diseases. The DPPH and ABTS assays are two of the most common and reliable methods for evaluating the free-radical scavenging ability of a compound.[26][27] Using both is advantageous as the ABTS radical is soluble in both aqueous and organic media, while the DPPH radical is soluble only in organic media, allowing for a broader assessment.[28]
Principle of the Assays: Both 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) are stable free radicals.[28][29] In the presence of an antioxidant compound that can donate a hydrogen atom, these radicals are reduced, leading to a color change that can be measured spectrophotometrically. The degree of color loss is proportional to the antioxidant's scavenging activity.[27]
Detailed Experimental Protocol: DPPH Assay
-
Reagent Preparation: A 0.1 mM solution of DPPH in methanol is prepared.
-
Reaction Mixture: In a 96-well plate, 100 µL of various concentrations of the test compound (in methanol) are mixed with 100 µL of the DPPH solution. Ascorbic acid is used as a positive control.
-
Incubation: The plate is incubated in the dark at room temperature for 30 minutes.
-
Data Acquisition: The absorbance is measured at 517 nm.
-
Calculation: The percentage of radical scavenging activity is calculated, and the IC₅₀ value is determined.
Phase 3: Visualized Workflows and Decision Logic
Effective research requires a clear, logical progression from one stage to the next. The following diagrams, rendered in DOT language, illustrate the overarching strategy and specific experimental processes.
Caption: Overall workflow for the preliminary bioactivity investigation.
Caption: Detailed experimental workflow for the MTT cytotoxicity assay.
Caption: Logical decision-making based on initial screening results.
Conclusion
This guide presents a systematic, evidence-based framework for conducting a preliminary bioactivity investigation of this compound. By integrating predictive in silico modeling with a targeted panel of in vitro assays, researchers can efficiently generate a foundational dataset. This initial profile is critical for making informed " go/no-go " decisions and strategically directing subsequent research efforts, whether that involves lead optimization, mechanism of action studies, or the synthesis of more potent analogs. This structured approach maximizes the potential for discovering novel therapeutic agents while judiciously allocating valuable research resources.
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Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. (2024). E3S Web of Conferences. [Link]
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Synthesis, biological evaluation and computer-aided discovery of new thiazolidine-2,4-dione derivatives as potential antitumor VEGFR-2 inhibitors. (2023). National Institutes of Health. [Link]
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An In-depth Technical Guide to the Fundamental Chemistry of the 2-Arylthiazolidine Scaffold
Introduction
The 2-arylthiazolidine scaffold is a privileged heterocyclic system of significant interest in medicinal chemistry and drug development.[1] This five-membered ring, containing both sulfur and nitrogen heteroatoms, serves as a versatile pharmacophore found in a range of biologically active compounds, from anticancer agents to cysteine prodrugs.[2][3] Its chemical properties are dictated by the interplay between the thiazolidine ring and the aryl substituent at the C2 position, leading to unique reactivity, stereochemistry, and biological functions. This guide provides an in-depth exploration of the core chemistry of this scaffold, focusing on its synthesis, reactivity, and critical role as a latent form of L-cysteine for therapeutic applications.
Synthesis of the 2-Arylthiazolidine Scaffold
The primary and most direct route to 2-arylthiazolidine-4-carboxylic acids is the cyclocondensation reaction between L-cysteine and a substituted aromatic aldehyde.[4][5] This reaction is typically performed under mild conditions, often in a mixed solvent system like ethanol and water at room temperature, and proceeds via a nucleophilic addition-cyclization cascade.[4]
Mechanism:
-
Schiff Base Formation: The amine group of L-cysteine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aryl aldehyde. This is followed by dehydration to form an intermediate imine (Schiff base).
-
Intramolecular Cyclization: The thiol group of the cysteine moiety then attacks the imine carbon in an intramolecular fashion. This 5-endo-trig cyclization is favorable and leads to the formation of the five-membered thiazolidine ring.[6]
This synthesis generates two chiral centers at the C2 and C4 positions. Since L-cysteine provides a fixed (R) configuration at C4, the reaction typically produces a mixture of two diastereomers, (2S, 4R) and (2R, 4R).[5] The (2S, 4R) diastereomer, where the bulky aryl group and the carboxylic acid group are on opposite sides of the ring, is often the major product due to greater steric stability.[5]
Caption: Ring-chain tautomeric equilibrium of the thiazolidine scaffold.
Hydrolysis and Stability
The hydrolysis of the 2-arylthiazolidine ring to release the constituent cysteine and aldehyde is the cornerstone of its application as a prodrug. This reaction is essentially the reverse of its synthesis and proceeds via the open-chain iminothiol tautomer. [7]The stability of the ring is pH-dependent. Under neutral or slightly alkaline conditions (e.g., physiological pH 7.4), the ring can slowly open, allowing for the gradual release of L-cysteine. [7]This process is generally considered non-enzymatic. [7] The rate of hydrolysis and subsequent release of cysteine can be tuned by modifying the electronic properties of the C2-aryl substituent. Electron-withdrawing groups on the aryl ring can make the imine carbon more electrophilic, potentially facilitating hydrolysis, while electron-donating groups may stabilize the ring.
The 2-Arylthiazolidine Scaffold as a Cysteine Prodrug
A primary application of 2-substituted thiazolidine-4-carboxylic acids is as prodrugs for the intracellular delivery of L-cysteine. [7][8]L-cysteine is a crucial amino acid for the synthesis of glutathione (GSH), a major endogenous antioxidant. However, direct administration of L-cysteine is problematic due to its toxicity and rapid oxidation. [8] The 2-arylthiazolidine scaffold effectively masks the reactive amine and thiol groups of cysteine, creating a more stable molecule for administration. [9]Once inside the cell, the physiological environment promotes the slow, non-enzymatic hydrolysis of the thiazolidine ring, releasing L-cysteine where it is needed for GSH synthesis. [7]This strategy has been successfully employed to protect against drug-induced hepatotoxicity, such as that caused by acetaminophen overdose, by replenishing depleted GSH stores. [7][9]
Caption: Mechanism of 2-arylthiazolidine as a cysteine prodrug.
Structure-Activity Relationship (SAR) Insights
The biological activity of 2-arylthiazolidine derivatives is highly dependent on the nature of the substituents on both the aryl ring and the thiazolidine core. [2]
-
Aryl Substituents (C2): Modifications to the phenyl ring at the C2 position significantly impact biological outcomes, such as antioxidant or anticancer potency. [4][10]For instance, the presence of electron-donating groups like methoxy (-OCH3) has been shown to enhance radical scavenging activity in some series. [4]* Thiazolidine Ring Modifications: Amidation of the C4-carboxylic acid group is a common strategy that has led to the discovery of potent anticancer agents. [2][11]These modifications alter the molecule's polarity, cell permeability, and potential interactions with biological targets.
Table 1: Influence of C2-Aryl Substituents on Anticancer Activity
| Compound ID | C2-Aryl Substituent | Average IC50 (μM) in Prostate Cancer Cells | Selectivity Index | Reference |
| 3ac | 4-Chlorophenyl | 0.88 | 9.1 | [2] |
| 3id | 3,4-Dichlorophenyl | 0.75 | 11.3 (Melanoma) | [2] |
| 15b | 4-Pyridyl | 0.96 | 9.4 | [2] |
| Note: Data synthesized from studies on various cancer cell lines. Selectivity is the ratio of IC50 in control cells vs. cancer cells. | ||||
| [2] |
Experimental Protocol: Synthesis of 2-(4-Methoxyphenyl)thiazolidine-4-carboxylic acid
This protocol is a representative example of the general synthesis of 2-arylthiazolidine-4-carboxylic acids.
Materials:
-
L-cysteine hydrochloride
-
4-methoxybenzaldehyde (p-anisaldehyde)
-
Sodium acetate
-
Ethanol
-
Distilled water
Procedure:
-
In a round-bottom flask, dissolve L-cysteine hydrochloride (e.g., 1.0 eq) in distilled water. [4]2. Add sodium acetate (e.g., 1.0 eq) to the solution and stir until dissolved. The sodium acetate acts as a base to neutralize the hydrochloride and facilitate the reaction.
-
In a separate beaker, dissolve 4-methoxybenzaldehyde (e.g., 1.05 eq) in ethanol. [4]4. Add the ethanolic aldehyde solution to the aqueous L-cysteine solution dropwise with vigorous stirring at room temperature. [4]5. Continue stirring the reaction mixture for 24 hours at room temperature. The formation of a white precipitate should be observed. [4]6. To maximize precipitation, cool the reaction flask in an ice bath for 30 minutes.
-
Collect the solid product by suction filtration.
-
Wash the precipitate several times with cold ethanol to remove any unreacted aldehyde and other impurities. [4]9. Dry the product under vacuum to yield 2-(4-methoxyphenyl)thiazolidine-4-carboxylic acid.
Characterization:
-
The product should be characterized by ¹H-NMR, ¹³C-NMR, and mass spectrometry to confirm its structure and purity.
-
The ¹H-NMR spectrum is expected to show characteristic peaks for the C2-H and C4-H protons, often as distinct signals for the two diastereomers. [5]
Conclusion
The 2-arylthiazolidine scaffold represents a chemically rich and biologically significant structure. Its straightforward synthesis, coupled with the fascinating chemistry of its ring-chain tautomerism and controlled hydrolysis, makes it an ideal platform for prodrug design, particularly for L-cysteine delivery. Furthermore, the tunability of the scaffold through synthetic modification allows for the optimization of various biological activities, from antioxidant effects to potent and selective anticancer action. Continued exploration of this versatile core will undoubtedly lead to the development of novel therapeutic agents for a wide range of diseases.
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Title: Synthesis, in vitro structure-activity relationship, and in vivo studies of 2-arylthiazolidine-4-carboxylic acid amides as anticancer agents. [2][5] Source: Bioorganic & Medicinal Chemistry URL: [Link]
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Introduction: The Thiazolidine Scaffold in Modern Medicinal Chemistry
An In-Depth Technical Guide to the Synthesis of 2-Substituted Thiazolidines for Researchers and Drug Development Professionals
The thiazolidine ring, a five-membered saturated heterocycle containing sulfur and nitrogen atoms at positions 1 and 3, respectively, is a cornerstone of medicinal chemistry.[1][2][3] Its structural features allow for versatile modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[1] Derivatives of this scaffold, particularly those substituted at the 2-position, exhibit a remarkable breadth of pharmacological activities, including antimicrobial, antidiabetic, anticancer, and anti-inflammatory properties.[3][4][5] The thiazolidine moiety is famously embedded within the structure of penicillin antibiotics and is central to the glitazone class of antidiabetic drugs.[2][4]
This guide, intended for researchers and drug development professionals, provides an in-depth exploration of the core synthetic strategies for constructing 2-substituted thiazolidines. We will move beyond simple procedural lists to dissect the causality behind experimental choices, offering field-proven insights into the mechanisms, scope, and limitations of each method.
The Cornerstone Reaction: Condensation of 1,2-Aminothiols with Carbonyl Compounds
The most direct and widely employed route to 2-substituted thiazolidines is the condensation reaction between a 1,2-aminothiol, such as cysteamine or cysteine, and an aldehyde or ketone.[2][6] This reaction is highly efficient and often proceeds under mild conditions, making it a workhorse for generating diverse thiazolidine libraries.[7][8]
Mechanism and Rationale
The formation of the thiazolidine ring from an aminothiol and an aldehyde is a classic example of a cyclocondensation reaction. The generally accepted mechanism proceeds through a critical iminium ion intermediate.[9][10]
-
Initial Nucleophilic Attack: The more nucleophilic amino group of the cysteamine attacks the electrophilic carbonyl carbon of the aldehyde.
-
Formation of Hemiaminal: This initial attack forms a transient hemiaminal (or carbinolamine) intermediate.
-
Dehydration to Iminium Ion: The hemiaminal readily dehydrates, often facilitated by mild acid or buffer, to form a reactive iminium ion (a Schiff base). NMR studies using D₂O have confirmed this imine intermediate by showing deuterium exchange at the 2-position of the final thiazolidine ring.[9]
-
Intramolecular Cyclization: The thiol group, acting as a powerful nucleophile, attacks the electrophilic carbon of the iminium ion in a 5-exo-tet cyclization. This ring-closing step is typically rapid and irreversible.
-
Deprotonation: Final deprotonation yields the stable 2-substituted thiazolidine ring.
The choice of solvent and buffer can significantly influence the reaction rate. Protic solvents can assist in the dehydration step, while certain buffers, like phosphate, may stabilize the carbocation character of the iminium intermediate, thereby promoting cyclization.[7][10]
Caption: Mechanism of thiazolidine formation via condensation.
Protocol: General Synthesis of a 2-Substituted Thiazolidine
This protocol describes a representative synthesis of 2-phenylthiazolidine from benzaldehyde and cysteamine hydrochloride.
Materials:
-
Cysteamine hydrochloride
-
Benzaldehyde
-
Sodium hydroxide (NaOH)
-
Ethanol (EtOH)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve cysteamine hydrochloride (1.0 eq) in ethanol. Add an aqueous solution of sodium hydroxide (1.0 eq) dropwise at 0°C to neutralize the hydrochloride and free the amine.
-
Aldehyde Addition: To the resulting solution, add benzaldehyde (1.0 eq) dropwise at 0°C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, remove the ethanol under reduced pressure. Dilute the residue with dichloromethane and wash sequentially with saturated NaHCO₃ solution and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel if necessary.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Scope and Comparative Data
The condensation reaction is versatile, accommodating a wide range of aliphatic and aromatic aldehydes.[6] However, sterically hindered ketones can result in lower yields or fail to react altogether. α,β-Unsaturated aldehydes may also lead to side reactions, although successful condensations have been reported.[6]
| Aldehyde/Ketone | Reactant | Solvent | Time (h) | Yield (%) | Reference |
| Formaldehyde | Cysteamine | Water/Phosphate Buffer | - | High | [7][10] |
| Benzaldehyde | Cysteamine | Ethanol | 4 | ~90% | N/A |
| p-Nitrobenzaldehyde | Cysteine | Ethanol | 6 | 85% | N/A |
| Cyclohexanone | Cysteamine | Toluene (Dean-Stark) | 12 | ~75% | N/A |
| Acetone | Cysteine | Water | 24 | Moderate | N/A |
Advanced Synthesis from Aziridines: A Stereospecific Approach
For applications requiring high stereochemical purity, the synthesis of thiazolidines from chiral aziridines offers a powerful alternative. This method involves a domino ring-opening/cyclization reaction, providing excellent control over the stereochemistry of the final product.[11]
Mechanism and Rationale
The reaction typically involves an activated aziridine (e.g., an N-tosylaziridine) and a sulfur nucleophile, such as an isothiocyanate.
-
Lewis Acid Activation: A Lewis acid (e.g., BF₃·OEt₂) activates the aziridine ring, making it susceptible to nucleophilic attack.
-
Ring-Opening: The isothiocyanate attacks one of the aziridine carbons in an Sₙ2-type reaction, leading to ring-opening with an inversion of configuration at the site of attack.
-
Intramolecular Cyclization: The newly freed nitrogen atom then performs an intramolecular attack on the central carbon of the isothiocyanate moiety. This 5-exo-dig cyclization forms the 2-iminothiazolidine ring.
The key advantage here is that the stereochemistry of the starting aziridine directly dictates the stereochemistry of the product, making this an excellent route for asymmetric synthesis.[11]
Caption: Stereospecific synthesis of thiazolidines from aziridines.
Asymmetric and Modern Synthetic Strategies
The demand for enantiomerically pure pharmaceuticals has driven the development of asymmetric methods for thiazolidine synthesis. Furthermore, principles of green chemistry are increasingly being applied to improve the efficiency and sustainability of these reactions.
Asymmetric Synthesis
Asymmetric synthesis of thiazolidines can be achieved through several strategies:
-
Chiral Pool Synthesis: Using chiral starting materials, such as L-cysteine or other chiral aminothiols, directly transfers chirality to the final product.[2]
-
Chiral Auxiliaries: Attaching a chiral auxiliary to the starting material can direct the stereochemical outcome of the cyclization.
-
Catalytic Asymmetric Synthesis: Employing chiral catalysts can induce enantioselectivity in the reaction between achiral precursors. This is a highly sought-after but challenging approach. Recent advances have shown the asymmetric synthesis of related Δ²-thiazolines using Sharpless asymmetric dihydroxylation as a key step to set the stereocenters.[12][13][14]
Green Chemistry Approaches
Modern synthetic chemistry emphasizes sustainability. For thiazolidine synthesis, this has led to the adoption of:
-
Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and improve yields by providing rapid and uniform heating.[15][16][17]
-
One-Pot Reactions: Combining multiple reaction steps into a single procedure without isolating intermediates saves time, reduces solvent waste, and can increase overall yield.[18]
-
Green Solvents and Catalysts: The use of water, ionic liquids, or deep eutectic solvents (DES) as reaction media, along with solid-supported acid catalysts, minimizes the environmental impact.[19][20]
Caption: A typical experimental workflow for thiazolidine synthesis.
Conclusion and Future Outlook
The synthesis of 2-substituted thiazolidines is a mature field with a robust set of established methodologies. The classic condensation of aminothiols and carbonyls remains the most practical and versatile route for general purposes. For applications demanding high stereochemical control, such as in the development of chiral drugs, syntheses starting from aziridines or employing asymmetric strategies are indispensable. The future of thiazolidine synthesis will likely focus on the continued development of highly efficient, stereoselective, and environmentally benign methods. The exploration of novel catalytic systems and the expansion of one-pot, multi-component reactions will be key to unlocking the full potential of this privileged scaffold for the next generation of therapeutics.
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Methodological & Application
Application Notes and Protocols: In Vitro Antimicrobial Assay for 2-(m-Chlorophenyl)thiazolidine
For: Researchers, scientists, and drug development professionals.
Introduction: The Antimicrobial Potential of Thiazolidine Scaffolds
The ever-escalating threat of antimicrobial resistance necessitates a robust pipeline for the discovery and evaluation of novel therapeutic agents. Among the heterocyclic compounds that have garnered significant attention are derivatives of the thiazolidine ring system.[1] This scaffold is a core component in a variety of compounds exhibiting a wide spectrum of biological activities, including antibacterial and antifungal properties.[2][3][4] The compound 2-(m-Chlorophenyl)thiazolidine belongs to this promising class of molecules. Its structural features suggest a potential for interaction with microbial targets, making a thorough in vitro evaluation of its antimicrobial efficacy a critical first step in its development as a potential therapeutic agent.
These application notes provide a comprehensive, field-proven guide to determining the in vitro antimicrobial activity of this compound. The protocols herein are designed to be self-validating, incorporating established standards from the Clinical and Laboratory Standards Institute (CLSI) to ensure data integrity and reproducibility.[5] We will detail the essential methodologies for assessing both bacteriostatic and bactericidal activity, empowering researchers to generate reliable and meaningful data.
PART 1: Foundational Protocols for Antimicrobial Susceptibility Testing
A multi-faceted approach is crucial to thoroughly characterize the antimicrobial profile of a novel compound. We will focus on three core assays: Broth Microdilution for determining the Minimum Inhibitory Concentration (MIC), a subsequent assay to determine the Minimum Bactericidal Concentration (MBC), and the Agar Disk Diffusion method for a qualitative assessment of susceptibility.
Preparation of this compound Stock Solution
The accurate preparation of the test compound is fundamental to the reliability of any antimicrobial assay. The solubility of the compound is a key consideration.
Protocol:
-
Solubility Assessment: Initially, the solubility of this compound should be determined in various solvents to identify a suitable vehicle for the assay. Thiazolidine derivatives can exhibit variable solubility.[6] A common starting point is Dimethyl Sulfoxide (DMSO), which is often used for its ability to dissolve a wide range of organic compounds.
-
Stock Solution Preparation:
-
Accurately weigh a precise amount of this compound powder.
-
Dissolve the compound in the chosen solvent (e.g., 100% DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL). The goal is to have a stock concentration that is significantly higher than the expected MIC to minimize the final concentration of the solvent in the assay, which could have its own inhibitory effects.
-
Ensure complete dissolution, using gentle vortexing if necessary.
-
Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a sterile container.
-
-
Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Selection and Preparation of Microbial Strains
The choice of microbial strains is critical and should be guided by the intended therapeutic application of the compound. A panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal strains, should be selected.
Recommended Quality Control (QC) Strains:
To ensure the validity and reproducibility of the assay, it is imperative to include well-characterized quality control strains with known antimicrobial susceptibility profiles.[7][8][9] These can be obtained from reputable culture collections such as the American Type Culture Collection (ATCC).
| Organism | ATCC Number | Gram Stain | Rationale |
| Escherichia coli | ATCC 25922 | Negative | Representative of Enterobacteriaceae.[8] |
| Pseudomonas aeruginosa | ATCC 27853 | Negative | A common opportunistic pathogen known for its resistance mechanisms.[8] |
| Staphylococcus aureus | ATCC 29213 | Positive | A major human pathogen, including methicillin-susceptible strains.[9] |
| Enterococcus faecalis | ATCC 29212 | Positive | Representative of clinically important enterococci. |
| Candida albicans | ATCC 90028 | N/A (Fungus) | A common fungal pathogen. |
Inoculum Preparation Protocol:
-
Culture Revival: From a stock culture, streak the selected microbial strains onto an appropriate agar medium (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for fungi) and incubate for 18-24 hours at 35-37°C (bacteria) or 24-48 hours at 30°C (fungi).
-
Colony Selection: Select 3-5 well-isolated colonies of the same morphological type.
-
Inoculum Suspension: Transfer the selected colonies into a tube containing sterile saline (0.85%) or a suitable broth.
-
Turbidity Standardization: Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to a cell density of approximately 1-2 x 10⁸ CFU/mL for bacteria.[10][11] A spectrophotometer can be used for more precise standardization (absorbance at 625 nm).
-
Final Inoculum Dilution: Further dilute the standardized suspension in the appropriate broth (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria) to achieve the final desired inoculum concentration for the assay (typically 5 x 10⁵ CFU/mL).[11]
PART 2: Core Antimicrobial Assays
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[10][12][13]
Protocol:
-
Plate Preparation:
-
Dispense 50 µL of sterile Cation-Adjusted Mueller-Hinton Broth (CAMHB) into wells 2 through 12 of a 96-well microtiter plate.
-
Add 100 µL of the this compound working solution to well 1.
-
-
Serial Dilution:
-
Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2.
-
Mix the contents of well 2 thoroughly and transfer 50 µL to well 3.
-
Continue this serial dilution process down to well 10.
-
Discard 50 µL from well 10. Wells 11 and 12 will serve as controls.
-
-
Inoculation:
-
Add 50 µL of the standardized bacterial inoculum (prepared to be 1 x 10⁶ CFU/mL to result in a final concentration of 5 x 10⁵ CFU/mL in the well) to wells 1 through 11.
-
Well 11 serves as the growth control (inoculum without the test compound).
-
Well 12 serves as the sterility control (broth only).
-
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound in which there is no visible growth.[14][15] The use of a reading aid like a plate reader can enhance objectivity.
Caption: The relationship between MIC, MBC, and bactericidal/bacteriostatic activity.
Agar Disk Diffusion Assay
The agar disk diffusion method, also known as the Kirby-Bauer test, is a qualitative method used to assess the susceptibility of bacteria to antimicrobial agents. [16][17] Protocol:
-
Plate Preparation: Use Mueller-Hinton Agar (MHA) plates. The agar should have a uniform thickness. [16][18]2. Inoculation:
-
Dip a sterile cotton swab into the standardized bacterial suspension (0.5 McFarland).
-
Remove excess fluid by pressing the swab against the inside of the tube.
-
Swab the entire surface of the MHA plate evenly in three directions to ensure a confluent lawn of growth. [17][19]3. Disk Application:
-
Aseptically place sterile paper disks (6 mm in diameter) impregnated with a known concentration of this compound onto the inoculated agar surface.
-
Gently press the disks to ensure complete contact with the agar.
-
Also include a positive control disk (a known effective antibiotic) and a negative control disk (impregnated with the solvent used to dissolve the test compound).
-
-
Incubation: Invert the plates and incubate at 35-37°C for 16-20 hours. [20]5. Result Interpretation:
-
Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters. [11] * The size of the zone of inhibition is proportional to the susceptibility of the organism to the compound. Interpret the results based on standardized tables, if available, or as a qualitative measure of activity.
-
PART 3: Data Presentation and Interpretation
Clear and concise data presentation is essential for the interpretation and communication of results.
Table 1: Example MIC and MBC Data for this compound
| Microorganism | ATCC Strain | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| S. aureus | ATCC 29213 | 16 | 32 | 2 | Bactericidal |
| E. coli | ATCC 25922 | 64 | >256 | >4 | Bacteriostatic |
| P. aeruginosa | ATCC 27853 | >256 | >256 | - | Resistant |
| C. albicans | ATCC 90028 | 32 | 128 | 4 | Bactericidal |
Table 2: Example Agar Disk Diffusion Data
| Microorganism | ATCC Strain | Zone of Inhibition (mm) |
| S. aureus | ATCC 29213 | 22 |
| E. coli | ATCC 25922 | 15 |
| P. aeruginosa | ATCC 27853 | 6 (No inhibition) |
| C. albicans | ATCC 90028 | 18 |
Interpreting the Data:
The interpretation of MIC values often relies on clinical breakpoints established by organizations like CLSI, which categorize an organism as susceptible, intermediate, or resistant to a particular antibiotic. [21][22]For a novel compound like this compound, these breakpoints will not exist. Therefore, the initial interpretation will be based on the absolute MIC and MBC values and comparison to the activity of established antibiotics.
Conclusion
The protocols detailed in these application notes provide a robust framework for the initial in vitro antimicrobial evaluation of this compound. By adhering to these standardized methods, researchers can generate high-quality, reproducible data that will be crucial for the continued development of this and other novel thiazolidine-based compounds. The multi-assay approach ensures a comprehensive understanding of the compound's antimicrobial profile, distinguishing between static and cidal effects and providing a broad overview of its spectrum of activity.
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International Journal for Multidisciplinary Research. Synthesis, Characterization and Antimicrobial Activity of Thiazolidine Derivatives. Available at: [Link].
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National Institutes of Health. Synthesis and Antimicrobial Activities of 5-Arylidene-thiazolidine-2,4-dione Derivatives. Available at: [Link].
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National Institutes of Health. Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories. Available at: [Link].
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American Society for Microbiology. Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds. Available at: [Link].
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MI - Microbiology. Broth Microdilution. Available at: [Link].
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Wikipedia. Minimum bactericidal concentration. Available at: [Link].
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Apec.org. Antimicrobial Susceptibility Testing. Available at: [Link].
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Creative Biolabs. Disk Diffusion Method for Antibiotic Susceptibility Test. Available at: [Link].
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Wikipedia. Disk diffusion test. Available at: [Link].
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Microbe Investigations. Minimum Bactericidal Concentration (MBC) Test. Available at: [Link].
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American Society for Microbiology. Statistical Methods for Establishing Quality Control Ranges for Antibacterial Agents in Clinical and Laboratory Standards Institute Susceptibility Testing. Available at: [Link].
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Microchem Laboratory. Minimum Bactericidal Concentration (MBC) Test. Available at: [Link].
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Microbe Investigations. MBC vs. MIC: What Every Drug Developer Should Know. Available at: [Link].
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PubMed. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Available at: [Link].
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PubMed. Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin Against Molds. Available at: [Link].
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Idexx. Microbiology guide to interpreting minimum inhibitory concentration (MIC). Available at: [Link].
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Application Note: A Methodological Framework for Assessing the Anti-Proliferative Effects of 2-(m-Chlorophenyl)thiazolidine Using Cell-Based Assays
Abstract
The thiazolidine scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including anti-diabetic, anti-inflammatory, and anti-cancer properties.[1][2][3] This application note presents a comprehensive framework for researchers investigating the anti-proliferative potential of novel thiazolidine derivatives, using 2-(m-Chlorophenyl)thiazolidine as a representative compound. We provide a detailed, self-validating protocol for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay, alongside the scientific rationale for key experimental steps. Furthermore, we explore the hypothesized mechanisms of action based on the broader class of thiazolidine-containing molecules, offering a logical basis for further mechanistic studies. This guide is intended for researchers in oncology, drug discovery, and cell biology seeking a robust methodology to screen and characterize potential therapeutic compounds.
Introduction: The Therapeutic Potential of the Thiazolidine Scaffold
Thiazolidine and its derivatives represent a privileged heterocyclic structure in drug discovery.[4] While the thiazolidinedione subclass (e.g., Rosiglitazone, Pioglitazone) is well-known for its role in treating type 2 diabetes by activating the peroxisome proliferator-activated receptor-gamma (PPARγ), the broader family of thiazolidine-containing molecules exhibits potent anti-cancer effects through diverse mechanisms.[5][6]
Research has shown that these compounds can suppress cancer cell proliferation, induce programmed cell death (apoptosis), and halt the cell cycle.[5][7] The anti-tumor effects can be mediated through both PPARγ-dependent and independent pathways.[7] Notably, PPARγ-independent mechanisms involve the modulation of critical cell signaling cascades such as PI3K/Akt and MAPK, which are frequently dysregulated in cancer.[5] Given this background, novel derivatives like this compound warrant systematic investigation to elucidate their specific effects and mechanisms. This document provides the essential protocols and scientific context to empower such an investigation.
Principle of the Proliferation Assay
The core of this methodology is the MTT assay, a reliable and widely used colorimetric method to assess cell metabolic activity. Because mitochondrial activity is constant for viable cells, it serves as a direct indicator of cell viability and proliferation.[8] In living cells, mitochondrial dehydrogenase enzymes cleave the tetrazolium ring of the yellow MTT reagent, producing insoluble purple formazan crystals.[9] These crystals are then solubilized, and the absorbance of the resulting solution is measured spectrophotometrically. A decrease in the signal compared to untreated controls indicates a reduction in cell viability, which can be attributed to either cytotoxic (cell-killing) or cytostatic (cell-growth-inhibiting) effects of the test compound.[10][11]
Figure 1. General experimental workflow for the MTT-based cell proliferation assay.
Hypothesized Mechanism of Action
While the precise molecular targets of this compound are yet to be determined, we can infer potential mechanisms from structurally related compounds. Thiazolidine derivatives have been shown to induce cell cycle arrest, a critical mechanism for controlling cell proliferation.[12][13][14] This is often achieved by modulating the activity of cyclin-dependent kinases (CDKs) or phosphatases like CDC25A.[15] Furthermore, interference with pro-survival signaling pathways such as the PI3K/Akt/mTOR axis is a common anti-cancer strategy for many small molecules and a documented effect of some thiazolidinediones.[5]
The diagram below illustrates these potential points of intervention. An investigational compound like this compound could inhibit receptor tyrosine kinases (RTKs) on the cell surface, downstream signaling molecules (e.g., PI3K, Akt, MEK, ERK), or directly interfere with the cell cycle machinery, leading to a G1 or G2/M phase arrest.
Figure 2. Potential signaling pathways inhibited by this compound.
Detailed Protocols
Protocol 1: Preparation of Compound Stock Solution
Causality: Accurate and consistent compound concentration is the foundation of a reproducible dose-response experiment. Using a high-concentration stock in a solvent like DMSO minimizes the volume of solvent added to cell cultures, preventing solvent-induced toxicity.
-
Weighing: Accurately weigh 1-5 mg of this compound using an analytical balance.
-
Solubilization: Dissolve the compound in pure, sterile DMSO to create a high-concentration stock solution (e.g., 10-50 mM). Ensure complete dissolution by vortexing.
-
Aliquoting & Storage: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store aliquots at -20°C or -80°C, protected from light.
Protocol 2: Cell Culture and Seeding
Causality: The choice of cell line should be relevant to the research question (e.g., a breast cancer cell line like MCF-7 for a breast cancer study).[3] Seeding density is critical; too few cells will result in a weak signal, while too many will lead to overgrowth and non-linear assay response. An optimal density ensures cells are in the exponential growth phase during treatment.
-
Cell Line Selection: Choose an appropriate cancer cell line (e.g., MCF-7, A549, HCT116) and culture in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a 5% CO₂ humidified incubator.
-
Cell Harvest: When cells reach 70-80% confluency, wash them with PBS, and detach using Trypsin-EDTA. Neutralize the trypsin with complete medium.
-
Cell Counting: Count the cells using a hemocytometer or automated cell counter and assess viability with Trypan Blue. Viability should be >95%.
-
Seeding: Dilute the cell suspension to the predetermined optimal seeding density (typically 5,000-10,000 cells/well for many adherent lines). Pipette 100 µL of the cell suspension into the inner 60 wells of a 96-well plate.[11]
-
Expert Tip: Avoid using the perimeter wells for experimental samples due to the "edge effect," which can cause uneven evaporation. Fill these wells with 100 µL of sterile PBS or medium to maintain humidity across the plate.[11]
-
-
Attachment: Incubate the plate for 18-24 hours to allow cells to attach and resume exponential growth.
Protocol 3: MTT Cell Proliferation Assay
This protocol is adapted from standard methodologies.[9][10][11]
Materials:
-
Cell-seeded 96-well plate (from Protocol 2)
-
This compound stock solution (from Protocol 1)
-
Complete culture medium
-
MTT reagent (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or 4 mM HCl, 0.1% NP40 in isopropanol)[9]
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Prepare Dilutions: On the day of the experiment, thaw an aliquot of the compound stock. Prepare a series of dilutions in complete culture medium. For a typical dose-response curve, a 2-fold or 3-fold serial dilution series covering a broad concentration range (e.g., 0.1 µM to 100 µM) is recommended. Remember to prepare a vehicle control containing the same final concentration of DMSO as the highest compound concentration (typically ≤0.5%).
-
Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions, vehicle control, positive control, or fresh medium (for untreated control) to the appropriate wells. Each condition should be performed in triplicate.
-
Incubation: Return the plate to the 37°C, 5% CO₂ incubator for a duration relevant to the cell line's doubling time, typically 48 to 72 hours.
-
Add MTT Reagent: After the treatment period, add 10-20 µL of the 5 mg/mL MTT reagent to each well (including controls).
-
Causality: MTT is converted to formazan only by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.[8]
-
-
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C. The incubation time should be sufficient for the formation of visible purple precipitates but short enough to avoid reagent toxicity.
-
Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well.
-
Causality: The formazan crystals are insoluble in aqueous solution. A solvent like DMSO or acidified isopropanol is required to dissolve them, creating a homogenous colored solution for absorbance measurement.[11]
-
-
Read Absorbance: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 620-690 nm can be used to subtract background absorbance.
Data Analysis and Interpretation
1. Calculation of Percent Viability:
-
First, subtract the average absorbance of the blank (medium only) wells from all other readings.
-
Calculate the percent viability for each concentration using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
2. Determination of IC₅₀:
-
The IC₅₀ (half-maximal inhibitory concentration) is the concentration of the compound that reduces cell viability by 50%.
-
Plot the percent viability against the log of the compound concentration.
-
Use non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in a suitable software package (e.g., GraphPad Prism, R) to calculate the precise IC₅₀ value.
Example Data Presentation:
| Concentration (µM) | Mean Absorbance (570 nm) | Std. Deviation | % Viability |
| Vehicle Control (0) | 1.254 | 0.088 | 100.0% |
| 0.1 | 1.211 | 0.095 | 96.6% |
| 1 | 1.053 | 0.071 | 84.0% |
| 10 | 0.642 | 0.054 | 51.2% |
| 50 | 0.215 | 0.033 | 17.1% |
| 100 | 0.119 | 0.021 | 9.5% |
| Positive Control | 0.150 | 0.025 | 12.0% |
Validation, Controls, and Troubleshooting
A scientifically sound experiment relies on appropriate controls and awareness of potential pitfalls.
Essential Controls:
-
Untreated Control: Cells in medium only. Establishes baseline cell health.
-
Vehicle Control: Cells treated with the highest concentration of the vehicle (e.g., DMSO) used in the experiment. This ensures that the observed effects are due to the compound and not the solvent.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin). This confirms that the assay system is responsive to anti-proliferative agents.
-
Blank Control: Wells with medium only (no cells). Used for background subtraction.
Troubleshooting Guide:
| Problem | Potential Cause(s) | Solution(s) |
| High background in blank wells | Contaminated medium or reagents; MTT reagent degradation. | Use fresh, sterile reagents. Protect MTT from light.[10] |
| Low signal in control wells | Insufficient cell number; incorrect incubation time; cells are unhealthy. | Optimize seeding density and incubation time. Check cell viability before seeding. |
| High variability between replicates | Inconsistent cell seeding; pipetting errors; edge effect. | Use a multichannel pipette for consistency. Do not use outer wells for samples.[11] |
| IC₅₀ value is not calculable | Compound concentrations are too high or too low. | Perform a wider range of dilutions in a preliminary experiment to find the effective range. |
References
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- Thiazolidinedione Derivatives as Anticancer Agents: Synthetic Strategies, SAR, and Therapeutic Potential. (2025).
- Thiazolidines: Synthesis and Anticancer Activity. (2025).
- SYNTHESIS AND BIOLOGICAL ACTIVITY OF SOME NEW 4- THIAZOLIDINONES. (n.d.). Connect Journals.
- Synthesis and Biological Studies of Some 2,3-Diphenylthiazolidin-4-ones and Condensed Pyrazolines. (n.d.). Oriental Journal of Chemistry.
- Synthesis and Antibacterial Activity of New Thiazolidine-2,4-dione-Based Chlorophenylthiosemicarbazone Hybrids. (n.d.). PubMed Central.
- Synthesis and Biological Applications of Thiazolidinone. (n.d.).
- Antifungal Thiazolidines: Synthesis and Biological Evaluation of Mycosidine Congeners. (n.d.). MDPI.
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- Thiazolides induce G1 cell cycle arrest independent of apoptosis... (n.d.).
- In vitro cytogenetic toxicity and cell cycle arrest profiling of Fluorinated Trifluoromethyl 4-Thiazolidinone on CHO-K1 cells. (n.d.). ProBiologists.
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- 2-(Thienothiazolylimino)
- MTT Cell Proliferation Assay. (n.d.).
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- MTT Proliferation Assay Protocol. (2025).
- Detailed protocol for MTT Cell Viability and Prolifer
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- MTT Cell Assay Protocol. (n.d.). T. Horton Lab.
- The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. (n.d.). PMC.
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Application Notes and Protocols for Broth Microdilution MIC Testing of Thiazolidine Compounds
Introduction: The Challenge and Importance of Accurate MIC Testing for Thiazolidine Derivatives
Thiazolidine derivatives, including the well-known thiazolidin-2,4-diones (TZDs), represent a versatile class of heterocyclic compounds with a broad spectrum of biological activities.[1][2] Of particular interest to drug development professionals is their potential as antimicrobial agents.[3][4][5][6] The antimicrobial efficacy of these compounds is often attributed to their ability to inhibit essential bacterial enzymes, such as cytoplasmic Mur ligases, which are crucial for cell wall synthesis.[1] However, a significant hurdle in evaluating the true antimicrobial potential of many thiazolidine compounds is their inherent low aqueous solubility.[7][8] This characteristic complicates standard antimicrobial susceptibility testing, such as the determination of the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
The MIC is a fundamental parameter in antimicrobial drug discovery, defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[9][10][11][12] It provides a quantitative measure of a compound's potency and is essential for guiding further development.[12] Inaccurate MIC determination, often resulting from compound precipitation in the test medium, can lead to a misinterpretation of a compound's activity and potentially the premature abandonment of a promising drug candidate.
These application notes provide a detailed, field-proven protocol for performing broth microdilution MIC testing of thiazolidine compounds, with a special focus on addressing the challenges posed by their poor solubility. This guide is designed for researchers, scientists, and drug development professionals, offering a self-validating system that ensures the generation of reliable and reproducible MIC data. By adhering to these guidelines, researchers can have greater confidence in their results and make more informed decisions in the pursuit of novel antimicrobial therapies.
Core Principles and Methodological Considerations
The broth microdilution method involves a serial dilution of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate.[13][14] A standardized inoculum of the test microorganism is then added to each well, and the plate is incubated under appropriate conditions.[12][15] The MIC is determined by observing the lowest concentration of the compound that inhibits visible microbial growth.[11][16]
For water-insoluble compounds like many thiazolidines, the primary challenge is to maintain the compound's solubility throughout the assay. This is typically achieved by first dissolving the compound in a suitable organic solvent, most commonly dimethyl sulfoxide (DMSO), and then diluting it in the broth medium.[17][18][19] However, the use of a solvent introduces a potential confounding variable, as the solvent itself can exhibit antimicrobial properties at certain concentrations.[17][20] Therefore, it is crucial to determine the highest non-inhibitory concentration of the solvent and to include appropriate solvent controls in every experiment.[19][21]
This protocol is grounded in the internationally recognized standards for antimicrobial susceptibility testing established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[22][23][24]
Experimental Workflow Diagram
Figure 1. A schematic representation of the broth microdilution workflow for thiazolidine compounds.
Detailed Protocol
I. Materials and Reagents
-
Thiazolidine compound(s) of interest
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB), sterile[25]
-
Bacterial strains (e.g., quality control strains such as Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213, Pseudomonas aeruginosa ATCC 27853)[26][27]
-
Sterile, 96-well, U-bottom or flat-bottom microtiter plates
-
Sterile reagent reservoirs
-
Multichannel and single-channel pipettes and sterile tips
-
Spectrophotometer or microplate reader (optional, for turbidimetric reading)
-
Incubator (35 ± 2°C)
-
Vortex mixer
-
0.5 McFarland turbidity standard
II. Preparation of Stock Solutions and Media
A. Thiazolidine Compound Stock Solution
-
Accurately weigh the thiazolidine compound.
-
Dissolve the compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL or as solubility allows). Ensure complete dissolution by vortexing.
-
Causality: Using a high-concentration stock in 100% DMSO minimizes the final concentration of DMSO in the assay wells, reducing the risk of solvent-induced growth inhibition.[17]
B. Intermediate Stock Solution
-
Prepare an intermediate stock solution of the thiazolidine compound by diluting the 100% DMSO stock in sterile CAMHB. The concentration of this intermediate stock should be twice the highest concentration to be tested in the microtiter plate.
-
Causality: This 2x intermediate stock simplifies the serial dilution process in the 96-well plate.
C. Bacterial Inoculum Preparation
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.
-
Transfer the colonies to a tube of sterile saline or CAMHB.
-
Vortex thoroughly to create a smooth suspension.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Within 15 minutes of preparation, dilute the adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Causality: A standardized inoculum is critical for the reproducibility of MIC results. An inoculum that is too high or too low can lead to falsely elevated or lowered MIC values, respectively.[16]
III. Broth Microdilution Assay Procedure
-
Dispense 50 µL of sterile CAMHB into wells 2 through 12 of a 96-well microtiter plate.
-
Add 100 µL of the 2x intermediate thiazolidine stock solution to well 1.
-
Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2. Mix thoroughly by pipetting up and down.
-
Continue this serial dilution process from well 2 to well 10. Discard the final 50 µL from well 10.
-
Well 11 will serve as the positive growth control (no compound).
-
Well 12 will serve as the sterility control (no bacteria).
-
Add 50 µL of the standardized bacterial inoculum (prepared in step II.C) to wells 1 through 11. Do not add bacteria to well 12.
-
The final volume in each well (1-11) is 100 µL.
-
Solvent Control: In a separate row or plate, prepare a solvent control by performing a serial dilution of DMSO in CAMHB, mimicking the concentrations present in the test wells. Inoculate with the standardized bacterial suspension. This is crucial to ensure that the observed antimicrobial activity is due to the thiazolidine compound and not the solvent.[21]
-
Seal the plate with a breathable film or place it in a humidified container to prevent evaporation.
-
Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.
IV. Reading and Interpreting the MIC
-
Following incubation, examine the plate for bacterial growth. The sterility control (well 12) should be clear. The positive growth control (well 11) should show distinct turbidity.
-
The MIC is the lowest concentration of the thiazolidine compound at which there is no visible growth (i.e., the first clear well).[9][10][11]
-
For more objective results, the plate can be read using a microplate reader at 600 nm. The MIC can be defined as the lowest concentration that inhibits ≥90% of the bacterial growth compared to the positive control.
-
The interpretation of MIC values as susceptible, intermediate, or resistant depends on established breakpoints, which are specific to each drug and organism combination and are set by regulatory bodies like CLSI and EUCAST.[11][16] For novel compounds, these breakpoints are not yet established.
Data Presentation and Quality Control
A well-structured table is essential for presenting MIC data clearly.
| Compound | Test Organism | Solvent Conc. (%) | MIC (µg/mL) | QC Strain (e.g., S. aureus ATCC 29213) MIC (µg/mL) | QC Reference MIC Range (µg/mL) |
| Thiazolidine-A | S. aureus SA123 | ≤1% DMSO | 16 | 1 | 0.5 - 2 |
| Thiazolidine-A | E. coli EC456 | ≤1% DMSO | >128 | 0.5 | 0.25 - 1 |
| Thiazolidine-B | S. aureus SA123 | ≤1% DMSO | 4 | 1 | 0.5 - 2 |
| Thiazolidine-B | E. coli EC456 | ≤1% DMSO | 32 | 0.5 | 0.25 - 1 |
| Control Drug | S. aureus SA123 | N/A | 1 | 1 | 0.5 - 2 |
| Control Drug | E. coli EC456 | N/A | 0.5 | 0.5 | 0.25 - 1 |
Quality Control (QC):
-
Sterility Control: The well containing only broth must show no growth.
-
Growth Control: The well containing broth and inoculum but no compound must show adequate growth.
-
Solvent Control: The well containing the highest concentration of DMSO and inoculum should show growth comparable to the growth control. If inhibition is observed, the experiment is invalid for concentrations at and above the inhibitory solvent concentration.[19]
-
QC Strains: Concurrently test standard QC strains with known MIC ranges for reference antibiotics.[26][27][28][29] The results for these QC strains must fall within the acceptable ranges to validate the overall assay performance.[22][30]
Conclusion
This detailed protocol provides a robust framework for determining the MIC of thiazolidine compounds using the broth microdilution method. By carefully addressing the challenges of solubility through the appropriate use of solvents and rigorous controls, researchers can generate accurate and reproducible data. This scientific integrity is paramount for the successful identification and development of new antimicrobial agents to combat the growing threat of antibiotic resistance.
References
- Effect of various solvents on bacterial growth in context of determining MIC of various antimicrobials. (n.d.). Google Scholar.
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Ghannoum, M. A., et al. (2005). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology, 43(10), 5243–5246. [Link]
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Ghannoum, M. A., et al. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of Clinical Microbiology, 43(10), 5243-5246. [Link]
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IDEXX. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC). IDEXX. [Link]
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Arendrup, M. C., et al. (2012). Comparison of Dimethyl Sulfoxide and Water as Solvents for Echinocandin Susceptibility Testing by the EUCAST Methodology. Antimicrobial Agents and Chemotherapy, 56(10), 5358–5361. [Link]
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Dr. Oracle. (2025). How do you interpret Minimum Inhibitory Concentration (MIC) values on antibiotic susceptibility testing?. Dr. Oracle. [Link]
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Carilion Clinic. (n.d.). Frequency Asked Questions: Minimum Inhibitory Concentrations. Carilion Clinic. [Link]
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Dick White Referrals. (n.d.). Interpretation of MICs in Antibiotic Susceptibility Testing. Dick White Referrals. [Link]
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Kumar, H., et al. (2022). Thiazolidin-2,4-Dione Scaffold: An Insight into Recent Advances as Antimicrobial, Antioxidant, and Hypoglycemic Agents. Molecules, 27(19), 6763. [Link]
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Belley, A., et al. (2019). Development of Broth Microdilution MIC and Disk Diffusion Antimicrobial Susceptibility Test Quality Control Ranges for the Combination of Cefepime and the Novel β-Lactamase Inhibitor Enmetazobactam. Journal of Clinical Microbiology, 57(9), e00483-19. [Link]
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IDEXX. (n.d.). Microbiology guide to interpreting antimicrobial susceptibility testing (AST). IDEXX. [Link]
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Kumar, H., et al. (2022). Mechanism of Action of Thiazolidin-2,4-dione. Encyclopedia MDPI. [Link]
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CLSI. (n.d.). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical and Laboratory Standards Institute. [Link]
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EUCAST. (n.d.). MIC Determination. European Committee on Antimicrobial Susceptibility Testing. [Link]
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ResearchGate. (2015). What would be the control of MIC determining experiment in which drug is soluble only in DMSO. ResearchGate. [Link]
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Stokes, S. S., et al. (2013). Dimethyl Sulfoxide Protects Escherichia coli from Rapid Antimicrobial-Mediated Killing. Antimicrobial Agents and Chemotherapy, 57(3), 1534–1536. [Link]
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Unemo, M., et al. (2020). Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination. Clinical Microbiology and Infection, 26(11), 1489-1495. [Link]
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ResearchGate. (2019). Development of Broth Microdilution MIC and Disk Diffusion Antimicrobial Susceptibility Test Quality Control Ranges for the Combination of Cefepime and the Novel β-Lactamase Inhibitor Enmetazobactam. ResearchGate. [Link]
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Hazen, K. C. (2013). Influence of DMSO on antifungal activity during susceptibility testing in vitro. Diagnostic Microbiology and Infectious Disease, 75(1), 60-63. [Link]
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CLSI. (2021). ISO16256: Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases. Clinical and Laboratory Standards Institute. [Link]
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Pfaller, M. A., et al. (2000). Quality Control Limits for Broth Microdilution Susceptibility Tests of Ten Antifungal Agents. Journal of Clinical Microbiology, 38(9), 3424–3427. [Link]
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MI - Microbiology. (n.d.). Broth Microdilution. MI - Microbiology. [Link]
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Gualdani, R., et al. (2021). Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. Molecules, 26(11), 3174. [Link]
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Stankova, I., et al. (2020). Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation. Molecules, 25(24), 5873. [Link]
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ResearchGate. (n.d.). Quality control strains used for broth microdilution. All MIC values... ResearchGate. [Link]
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EUCAST. (2025). Recommendations for modifications to the ISO broth microdilution MIC method. European Committee on Antimicrobial Susceptibility Testing. [Link]
-
Li, Y., et al. (2024). Antimicrobial and anti-biofilm activity of a thiazolidinone derivative against Staphylococcus aureus in vitro and in vivo. Microbiology Spectrum, 12(3), e03816-23. [Link]
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ResearchGate. (n.d.). Plate outline for MIC determination by broth microdilution using the EUCAST reference method. ResearchGate. [Link]
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EUCAST. (2026). Media Preparation. European Committee on Antimicrobial Susceptibility Testing. [Link]
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ResearchGate. (2025). Synthesis and Antimicrobial Activity of a New Series of Thiazolidine-2,4-diones Carboxamide and Amino Acid Derivatives. ResearchGate. [Link]
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Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. [Link]
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ResearchGate. (n.d.). Solubility for different thiazolidine-2-carboxylic acid derivatives,... ResearchGate. [Link]
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Wnorowska, U., et al. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. [Link]
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National Center for Biotechnology Information. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. NCBI Bookshelf. [Link]
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Kim, H., et al. (2008). Evaluation of the Broth Microdilution Method Using 2,3-Diphenyl-5-thienyl-(2)-tetrazolium Chloride for Rapidly Growing Mycobacteria Susceptibility Testing. Annals of Laboratory Medicine, 28(3), 232-237. [Link]
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Kumar, A., et al. (2024). Antimicrobial and Antifungal Evaluation of Some Novel Thiazolidin-4-one Scaffold Bearing Compounds. ChemRxiv. [Link]
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Patel, D. J., et al. (2025). Synthesis, Characterization and Antimicrobial Activity of Thiazolidine Derivatives. International Journal for Multidisciplinary Research, 7(6). [Link]
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Application Notes and Protocols for the Antifungal Screening of 2-(m-Chlorophenyl)thiazolidine
Introduction: The Therapeutic Potential of Thiazolidine Scaffolds in Antifungal Research
The escalating threat of invasive fungal infections, compounded by the rise of drug-resistant strains, necessitates the exploration of novel chemical scaffolds for antifungal drug discovery. Among the heterocyclic compounds of medicinal interest, the thiazolidine nucleus has emerged as a privileged structure, forming the core of various pharmacologically active agents. While much attention has been given to thiazolidinone and thiazolidine-2,4-dione derivatives, the foundational 2-aryl-thiazolidine scaffold remains a compelling area for investigation.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro antifungal screening of 2-(m-Chlorophenyl)thiazolidine. This specific compound has been selected as a representative of the 2-aryl-thiazolidine class, which has shown promise in antimicrobial studies. The presence of a chlorophenyl moiety is of particular interest, as halogen substitutions on aromatic rings have been correlated with enhanced antimicrobial activity in related heterocyclic systems.[1][2]
The protocols detailed herein are grounded in internationally recognized standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). By adhering to these rigorous methodologies, researchers can generate reliable and reproducible data, forming a solid foundation for further preclinical development.
Scientific Rationale and Postulated Mechanism of Action
Thiazolidine derivatives encompass a broad spectrum of biological activities, including antibacterial, anti-inflammatory, and anticancer effects.[2] In the context of antifungal action, several mechanisms have been proposed for related compounds. For instance, the commercially available topical antifungal, Mycosidine®, a thiazolidine-2,4-dione derivative, is thought to disrupt the fungal cell wall and may have a novel mechanism of action associated with glucose transport.[2][3]
For simpler 2-aryl-thiazolidines, the precise mechanism of action is less defined and presents an exciting avenue for research. It is plausible that these compounds could interfere with fungal cell membrane integrity, inhibit essential enzymes, or disrupt key metabolic pathways. The protocols outlined in this guide will enable the initial determination of fungistatic or fungicidal activity, which is the first step in elucidating the underlying mechanism.
Physicochemical Properties of this compound
A thorough understanding of the test compound's physicochemical properties is crucial for designing and interpreting in vitro assays.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀ClNS | PubChem |
| Molecular Weight | 199.7 g/mol | PubChem |
| Appearance | Solid (predicted) | - |
| Solubility | Predicted to be poorly soluble in water. Soluble in organic solvents like DMSO and ethanol. | - |
Note: Experimental verification of solubility is a critical prerequisite for stock solution preparation.
Experimental Protocols: A Step-by-Step Guide
Preparation of Stock and Working Solutions
The poor aqueous solubility of many small organic molecules, including likely this compound, necessitates the use of an organic solvent for the initial stock solution. Dimethyl sulfoxide (DMSO) is the most common choice due to its high solubilizing capacity and low cellular toxicity at the final concentrations used in assays.
Protocol:
-
Stock Solution (10 mg/mL):
-
Accurately weigh 10 mg of this compound.
-
Dissolve the compound in 1 mL of sterile, cell-culture grade DMSO.
-
Vortex thoroughly until the compound is completely dissolved.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Working Solutions:
-
Working solutions are prepared by serially diluting the stock solution in the appropriate sterile broth medium (e.g., RPMI-1640) immediately before use.
-
It is critical to ensure that the final concentration of DMSO in the assay wells does not exceed 1% (v/v), as higher concentrations can inhibit fungal growth and confound the results.
-
Antifungal Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent. The MIC is defined as the lowest concentration of the compound that inhibits the visible growth of a microorganism after a specified incubation period. This protocol is adapted from CLSI document M27 for yeasts and M38 for filamentous fungi.
Materials:
-
This compound working solutions
-
Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)
-
Sterile 96-well flat-bottom microtiter plates
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Positive control antifungal (e.g., Fluconazole for yeasts, Voriconazole for molds)
-
Sterile saline or Phosphate Buffered Saline (PBS)
-
Spectrophotometer or microplate reader
-
Incubator (35°C)
Workflow Diagram:
Caption: Workflow for MIC determination by broth microdilution.
Step-by-Step Protocol:
-
Fungal Inoculum Preparation:
-
Culture the fungal strain on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24 hours (for yeasts) or until adequate sporulation occurs (for molds).
-
Harvest the fungal cells (or conidia for molds) and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL for yeast). This can be verified using a spectrophotometer at 530 nm.
-
Dilute this standardized suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.
-
-
Plate Preparation:
-
Dispense 100 µL of sterile RPMI-1640 into wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the highest concentration of the this compound working solution to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no compound).
-
Well 12 will serve as the sterility control (no compound, no inoculum).
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted fungal inoculum to wells 1 through 11.
-
The final volume in each well will be 200 µL.
-
Seal the plate and incubate at 35°C for 24-48 hours. The incubation time will depend on the growth rate of the specific fungal strain.
-
-
MIC Determination:
-
The MIC is determined as the lowest concentration of the compound at which there is a significant inhibition of fungal growth (typically ≥50% reduction) compared to the growth control well. This can be assessed visually or by measuring the optical density (OD) at 490 nm using a microplate reader.
-
Determination of Minimum Fungicidal Concentration (MFC)
The MFC is the lowest concentration of an antifungal agent that results in a 99.9% reduction in the initial inoculum. This assay distinguishes between fungistatic (inhibits growth) and fungicidal (kills the fungus) activity.
Protocol:
-
Following the MIC determination, take a 10-20 µL aliquot from each well that showed complete visual inhibition of growth (i.e., the MIC well and all wells with higher concentrations).
-
Spot the aliquot onto a fresh, drug-free agar plate (e.g., Sabouraud Dextrose Agar).
-
Incubate the agar plate at 35°C for 24-48 hours, or until growth is clearly visible in the control spots.
-
The MFC is the lowest concentration of the compound from which no fungal growth is observed on the agar plate.
Data Interpretation and Reporting
The results of the antifungal screening should be reported in a clear and standardized format.
| Compound | Fungal Strain | MIC (µg/mL) | MFC (µg/mL) | Activity |
| This compound | Candida albicans ATCC 90028 | [Record Value] | [Record Value] | [Fungistatic/Fungicidal] |
| This compound | Aspergillus fumigatus ATCC 204305 | [Record Value] | [Record Value] | [Fungistatic/Fungicidal] |
| Positive Control (e.g., Fluconazole) | Candida albicans ATCC 90028 | [Record Value] | [Record Value] | [Fungistatic/Fungicidal] |
A compound is generally considered fungicidal if the MFC is no more than four times the MIC.
Troubleshooting and Considerations
-
Compound Precipitation: If the compound precipitates upon dilution in the aqueous RPMI-1640 medium, the results may be inaccurate. It may be necessary to adjust the stock solution concentration or consider alternative solvent systems.
-
Contamination: Strict aseptic techniques are essential to prevent bacterial or cross-contamination of the fungal cultures.
-
Inconsistent Results: Ensure that the fungal inoculum is standardized accurately for each experiment. Variability in inoculum density is a common source of inconsistent MIC values.
-
Trailing Growth: Some fungi, particularly Candida species, may exhibit a phenomenon known as "trailing," where a small amount of residual growth is observed at concentrations above the MIC. The MIC should be read as the concentration with at least 50% growth inhibition.
Future Directions: Elucidating the Mechanism of Action
Once the antifungal activity of this compound has been established, further studies can be designed to investigate its mechanism of action.
Caption: Logical workflow for antifungal drug discovery.
Potential avenues for mechanistic studies include:
-
Cell Membrane Integrity Assays: Using fluorescent dyes such as propidium iodide to assess membrane damage.
-
Ergosterol Biosynthesis Inhibition: Quantifying ergosterol levels in treated fungal cells, as this is a common target for azole antifungals.
-
Cell Wall Disruption Studies: Using agents like Calcofluor White to stain for chitin and assess cell wall damage.
Conclusion
This application note provides a robust framework for the initial in vitro antifungal screening of this compound. By following these standardized protocols, researchers can generate high-quality, reproducible data that will be invaluable in assessing the potential of this and other 2-aryl-thiazolidine derivatives as novel antifungal agents. The discovery of new compounds with fungicidal activity against clinically relevant pathogens is a critical step in addressing the global challenge of antimicrobial resistance.
References
-
Synthesis, antifungal and cytotoxic activities of 2-aryl-3-((piperidin-1-yl)ethyl)thiazolidinones. (URL: [Link])
-
Synthesis and Antimicrobial Evaluation of Some Novel 2-(4-Chlorophenylimino) thiazolidin-4-one Derivatives. (URL: [Link])
-
Antifungal Thiazolidines: Synthesis and Biological Evaluation of Mycosidine Congeners. (URL: [Link])
-
Synthesis and Antibacterial Activity of New Thiazolidine-2,4-dione-Based Chlorophenylthiosemicarbazone Hybrids. (URL: [Link])
-
Synthesis and Antimicrobial Evaluation of Some Novel 2-(4-Chlorophenylimino) thiazolidin-4-one Derivatives. (URL: [Link])
-
Design, Synthesis, Investigation, and Biological Activity Assessments of (4-Substituted-Phenyl)-N-(3-morpholinopropyl)-3-phenylthiazol-2(3H)-imine Derivatives as Antifungal Agents. (URL: [Link])
-
Synthesis and antifungal activity of some 2-aryl-3-substituted 4-thiazolidinones. (URL: [Link])
-
Thiazolidinone Derivatives: Synthesis, Characterization, Antimicrobial Evaluation, and Cytotoxicity Studies. (URL: [Link])
-
Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies. (URL: [Link])
-
Antifungal Thiazolidines: Synthesis and Biological Evaluation of Mycosidine Congeners. (URL: [Link])
-
Antifungal Thiazolidines: Synthesis and Biological Evaluation of Mycosidine Congeners. (URL: [Link])
-
Synthesis and Antimicrobial Activity of a New Series of Thiazolidine-2,4-diones Carboxamide and Amino Acid Derivatives. (URL: [Link])
-
In vitro activity of 2-cyclohexylidenhydrazo-4-phenyl-thiazole compared with those of amphotericin B and fluconazole against clinical isolates of Candida spp. and fluconazole-resistant Candida albicans. (URL: [Link])
-
Screening of Chemical Libraries for New Antifungal Drugs against Aspergillus fumigatus Reveals Sphingolipids Are Involved in the Mechanism of Action of Miltefosine. (URL: [Link])
-
Synthesis and antifungal activity of some novel thiazolidinone derivatives of 4-(4-oxo-2-phenylthiazolidin-3-yl) benzoic acid. (URL: [Link])
-
In vitro activity of 2-cyclohexylidenhydrazo-4-phenyl-thiazole compared with those of amphotericin B and fluconazole against clinical isolates of Candida spp. and fluconazole-resistant Candida albicans. (URL: [Link])
-
Synthesis, In Silico Studies, and Antioxidant and Tyrosinase Inhibitory Potential of 2-(Substituted Phenyl) Thiazolidine-4-Carboxamide Derivatives. (URL: [Link])
-
Preclinical in vitro assay method for inhaled antifungals. (URL: [Link])
-
In vitro activity of five antifungal agents against Candida albicans isolates, Sari, Iran. (URL: [Link])
-
In vitro and in vivo evaluation of antifungal combinations against azole-resistant Aspergillus fumigatus isolates. (URL: [Link])
-
In vitro study on aspects of molecular mechanisms underlying invasive aspergillosis caused by gliotoxin and fumagillin, alone and in combination. (URL: [Link])
-
The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans. (URL: [Link])
-
Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors. (URL: [Link])
-
Design, Synthesis and Biological Evaluation of Thiazolidine-2,4-dione-biphenyl Derivatives as Anticancer Agents. (URL: [Link])
-
Synthesis, Characterization of 2-Methylquinozolinyl Thiazolidines for Antimicrobial acitivity. (URL: [Link])
Sources
Application Notes and Protocols for the Comprehensive Characterization of 2-(m-Chlorophenyl)thiazolidine
For: Researchers, scientists, and drug development professionals engaged in the analysis of heterocyclic compounds.
Introduction: The Scientific Imperative for Rigorous Characterization
2-(m-Chlorophenyl)thiazolidine is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. As a scaffold, the thiazolidine ring is a privileged structure found in a variety of pharmacologically active agents. The incorporation of a meta-substituted chlorophenyl group at the 2-position imparts specific lipophilic and electronic properties that can modulate biological activity. Therefore, unambiguous identification, purity assessment, and physicochemical characterization are paramount for advancing research and development efforts, ensuring data integrity, and meeting regulatory standards.
This guide provides a comprehensive suite of analytical techniques and detailed protocols for the thorough characterization of this compound. The methodologies are designed to be robust and self-validating, providing a holistic understanding of the molecule's identity, purity, and stability. The protocols are presented not merely as a sequence of steps, but with an emphasis on the underlying scientific principles and the rationale for experimental choices.
Chromatographic Analysis for Purity and Quantification
Chromatographic techniques are indispensable for separating this compound from impurities, starting materials, and byproducts. High-Performance Liquid Chromatography (HPLC) is the workhorse for purity assessment and quantification, while Gas Chromatography-Mass Spectrometry (GC-MS) offers complementary separation and powerful identification capabilities.
High-Performance Liquid Chromatography (HPLC)
Rationale: Reverse-phase HPLC is the preferred method for the analysis of moderately polar compounds like this compound. The C18 stationary phase provides excellent hydrophobic interaction with the analyte, while a mobile phase of acetonitrile and water allows for fine-tuning of the retention and separation. UV detection is suitable due to the presence of the chromophoric chlorophenyl group.
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of diluent (Acetonitrile:Water 50:50 v/v) to prepare a 1 mg/mL stock solution.
-
For analysis, dilute the stock solution to a working concentration of approximately 50 µg/mL with the diluent.
-
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.[1]
-
Mobile Phase: A mixture of Acetonitrile and 0.1% Formic Acid in Water. A gradient elution is recommended for separating a wide range of impurities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.[1]
-
Detection Wavelength: 225 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
For quantification, a calibration curve should be constructed using a series of standard solutions of known concentrations.
-
Data Presentation:
| Parameter | Recommended Conditions |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : 0.1% Formic Acid in Water (Gradient) |
| Flow Rate | 1.0 mL/min |
| Temperature | 30 °C |
| Detection | UV at 225 nm |
| Injection Volume | 10 µL |
Workflow Diagram:
Caption: Workflow for HPLC purity analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
Rationale: GC-MS is a powerful technique for the identification of volatile and semi-volatile compounds. It provides excellent separation and structural information from the mass spectrum, making it ideal for confirming the identity of this compound and identifying any volatile impurities. Electron ionization (EI) at 70 eV is a standard method for generating reproducible mass spectra.
Experimental Protocol:
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of this compound in a volatile solvent such as Dichloromethane or Ethyl Acetate.
-
-
Instrumentation and Conditions:
-
GC-MS System: A standard GC-MS system.
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).[2]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Inlet Temperature: 250 °C.[2]
-
Injection Mode: Splitless (or split, depending on concentration).
-
Oven Temperature Program:
-
Initial temperature: 90 °C, hold for 2 minutes.
-
Ramp to 200 °C at 6 °C/min, hold for 5 minutes.
-
Ramp to 290 °C at 7 °C/min, hold for 7 minutes.[2]
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.[3]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
-
-
Data Analysis:
-
The identity of the main peak is confirmed by comparing its mass spectrum with a reference spectrum or by interpreting the fragmentation pattern.
-
Impurities can be identified by searching their mass spectra against a library (e.g., NIST).
-
Data Presentation:
| Parameter | Recommended Conditions |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium, 1 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | 90°C (2 min) -> 200°C (6°C/min, 5 min) -> 290°C (7°C/min, 7 min) |
| Ionization | Electron Ionization (EI), 70 eV |
| Mass Range | m/z 40-500 |
Spectroscopic Analysis for Structural Elucidation
Spectroscopic techniques are essential for confirming the molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: ¹H and ¹³C NMR are the most powerful techniques for elucidating the structure of organic molecules. ¹H NMR provides information about the number of different types of protons and their connectivity, while ¹³C NMR provides information about the carbon skeleton.
Experimental Protocol:
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
-
Instrumentation and Data Acquisition:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer.
-
Experiments:
-
¹H NMR
-
¹³C NMR
-
2D NMR experiments such as COSY, HSQC, and HMBC can be performed for complete and unambiguous assignment.[4]
-
-
-
Data Analysis and Expected Signals:
-
¹H NMR: Expect signals for the aromatic protons on the chlorophenyl ring, and the protons of the thiazolidine ring. The chemical shifts and coupling patterns will be characteristic of the structure.
-
¹³C NMR: Expect signals for all the carbon atoms in the molecule. The chemical shifts will be indicative of the electronic environment of each carbon.
-
Expected ¹H NMR Chemical Shifts (Illustrative):
| Protons | Expected Chemical Shift (ppm) | Multiplicity |
| Aromatic (Chlorophenyl) | 7.0 - 7.5 | Multiplet |
| CH (Thiazolidine, C2) | 5.5 - 6.0 | Singlet/Triplet |
| CH₂ (Thiazolidine, C4) | 3.0 - 3.5 | Multiplet |
| CH₂ (Thiazolidine, C5) | 3.5 - 4.0 | Multiplet |
| NH (Thiazolidine) | Broad signal, variable | Singlet |
Expected ¹³C NMR Chemical Shifts (Illustrative):
| Carbon | Expected Chemical Shift (ppm) |
| Aromatic (C-Cl) | 133 - 136 |
| Aromatic (CH) | 125 - 131 |
| Aromatic (C-ipso) | 140 - 145 |
| CH (Thiazolidine, C2) | 60 - 70 |
| CH₂ (Thiazolidine, C4) | 30 - 40 |
| CH₂ (Thiazolidine, C5) | 50 - 60 |
Fourier-Transform Infrared (FTIR) Spectroscopy
Rationale: FTIR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule. The vibrational frequencies of the chemical bonds are characteristic of the functional groups.
Experimental Protocol:
-
Sample Preparation:
-
The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
-
-
Instrumentation and Data Acquisition:
-
Spectrometer: A standard FTIR spectrometer.
-
Scan Range: 4000 - 400 cm⁻¹.
-
-
Data Analysis and Expected Absorptions:
-
Look for characteristic absorption bands corresponding to N-H, C-H (aromatic and aliphatic), C=C (aromatic), and C-N and C-S stretching vibrations. The C-Cl stretch will appear in the fingerprint region.
-
Expected FTIR Absorption Bands:
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H Stretch | 3300 - 3500 |
| C-H Stretch (Aromatic) | 3000 - 3100 |
| C-H Stretch (Aliphatic) | 2850 - 3000 |
| C=C Stretch (Aromatic) | 1450 - 1600 |
| C-N Stretch | 1000 - 1350 |
| C-Cl Stretch | 600 - 800 |
Thermal Analysis
Thermal analysis techniques provide information about the physical and chemical properties of a material as a function of temperature.
Differential Scanning Calorimetry (DSC)
Rationale: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the melting point and purity of a crystalline solid. A sharp melting endotherm is indicative of a pure compound.
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh 2-5 mg of the sample into an aluminum DSC pan.
-
-
Instrumentation and Conditions:
-
DSC Instrument: A calibrated DSC instrument.
-
Temperature Program: Heat the sample from ambient temperature to a temperature above its melting point at a rate of 10 °C/min under a nitrogen atmosphere.
-
-
Data Analysis:
-
The melting point is determined as the onset or peak of the melting endotherm.
-
The sharpness of the peak provides an indication of purity.
-
Thermogravimetric Analysis (TGA)
Rationale: TGA measures the change in mass of a sample as a function of temperature. It is used to determine the thermal stability and decomposition profile of a compound.
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample into a TGA pan.
-
-
Instrumentation and Conditions:
-
TGA Instrument: A calibrated TGA instrument.
-
Temperature Program: Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a rate of 10 °C/min under a nitrogen atmosphere.
-
-
Data Analysis:
-
The TGA thermogram will show the temperature at which the compound begins to decompose and the percentage of mass loss at different temperatures.
-
Workflow Diagram for Analytical Characterization:
Caption: A logical flow for comprehensive characterization.
Self-Validation and Trustworthiness of Protocols
The trustworthiness of these analytical protocols is established through a system of self-validation:
-
Orthogonality of Techniques: The use of multiple, independent analytical techniques (e.g., HPLC and GC-MS for purity and identity) provides a high degree of confidence in the results. If the purity determined by HPLC is consistent with the single major peak observed in GC-MS, the data is mutually reinforcing.
-
Consistency of Spectroscopic Data: The structural information obtained from NMR, IR, and MS must be consistent. The molecular weight determined by MS should match the structure elucidated by NMR, and the functional groups identified by IR should be present in the NMR-derived structure.
-
System Suitability: For chromatographic methods, system suitability tests (e.g., injection precision, resolution, tailing factor) must be performed before sample analysis to ensure the analytical system is performing correctly.
-
Use of Reference Standards: Where available, a certified reference standard of this compound should be used to confirm the identity (e.g., by retention time matching in chromatography and spectral comparison) and for accurate quantification.
Conclusion
The comprehensive analytical characterization of this compound requires a multi-faceted approach. The protocols outlined in this guide provide a robust framework for researchers to confidently determine the identity, purity, and physicochemical properties of this important heterocyclic compound. By understanding the rationale behind each technique and adhering to the principles of self-validating methodologies, scientists can ensure the generation of high-quality, reliable data essential for the advancement of their research.
References
-
HPLC Determination of Enantiomeric Thiazolidine-2-Carboxylic Acid on Chiral Stationary Phase with Pre-Column Derivatization. ResearchGate. [Link]
-
Rapid analytical method for the determination of 220 pesticide with their isomers by GCMS-TIC. PMC. [Link]
-
A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. MDPI. [Link]
-
Design, Synthesis, and Characterization of Novel Thiazolidine-2,4-Dione-Acridine Hybrids as Antitumor Agents. PMC. [Link]
-
Design, Synthesis, and Antisickling Investigation of a Thiazolidine Prodrug of TD-7 That Prolongs the Duration of Action of Antisickling Aromatic Aldehyde. PMC. [Link]
Sources
- 1. Design, Synthesis, and Antisickling Investigation of a Thiazolidine Prodrug of TD-7 That Prolongs the Duration of Action of Antisickling Aromatic Aldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid analytical method for the determination of 220 pesticide with their isomers by GCMS-TIC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Characterization of Novel Thiazolidine-2,4-Dione-Acridine Hybrids as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Guide to Selecting Cell Lines and Protocols for Evaluating the Cytotoxicity of 2-(m-Chlorophenyl)thiazolidine
Introduction
Thiazolidine and its derivatives are a class of sulfur-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological properties, including anticancer activities. The specific compound, 2-(m-Chlorophenyl)thiazolidine, belongs to this promising class. Preliminary assessment of its biological activity requires a robust and systematic evaluation of its cytotoxicity. The selection of appropriate in vitro models is a critical first step that dictates the relevance and translatability of the findings.
This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals. It provides the scientific rationale for selecting a panel of human cell lines and offers detailed, step-by-step protocols for primary and secondary cytotoxicity assays to build a complete cytotoxicological profile of this compound.
Rationale for Cell Line Selection
The initial step in assessing a novel compound's potential as an anticancer agent is to screen it against a panel of well-characterized cancer cell lines from diverse tissue origins. This approach provides insights into whether the compound exhibits broad-spectrum cytotoxicity or selectivity towards a particular cancer type.
Furthermore, to evaluate the therapeutic index, it is imperative to test the compound against non-cancerous, healthy cells. A promising anticancer agent should ideally exhibit high potency against cancer cells while demonstrating minimal toxicity to normal cells. Our selection strategy is therefore twofold:
-
Cancer Cell Panel: To determine the breadth and potency of anticancer activity.
-
Non-Cancerous Control: To assess selectivity and potential for off-target toxicity.
The decision process for selecting an appropriate cell line panel is visualized below.
Caption: Workflow for the MTT cell viability assay.
Protocol 3.1: Step-by-Step MTT Assay
-
Cell Seeding: Seed cells in a 96-well flat-bottom plate at a density of 1 x 10⁴ cells/well in 100 µL of complete growth medium. [1]Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
Compound Preparation & Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions in culture medium to achieve the desired final concentrations. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only controls (e.g., DMSO at the highest concentration used) and untreated controls (medium only).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Following incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well. [2]5. Formazan Formation: Incubate the plate for an additional 2 to 4 hours at 37°C, allowing viable cells to convert MTT to formazan. [3]6. Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals. [1][4]Mix thoroughly by gentle pipetting or shaking.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration using the formula: % Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Untreated Control - Absorbance of Blank)] x 100
-
Plot the % Viability against the log-transformed compound concentrations.
-
Use non-linear regression analysis (e.g., log(inhibitor) vs. response -- Variable slope (four parameters) in GraphPad Prism) to determine the IC50 value. [5][6]
-
Mechanistic & Confirmatory Assays
While the MTT assay measures metabolic activity, it is crucial to use orthogonal assays to confirm cytotoxicity and elucidate the mechanism of cell death.
Protocol 4.1: LDH Release Assay for Membrane Integrity
The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH released from cells with damaged plasma membranes. [7][8]It is a reliable marker for necrosis or late-stage apoptosis.
-
Experimental Setup: Seed and treat cells with the compound as described in the MTT protocol (Steps 1-3). Include three essential controls for each condition:
-
Spontaneous LDH Release: Untreated cells.
-
Maximum LDH Release: Untreated cells lysed with a lysis buffer (e.g., Triton X-100) 30-45 minutes before the assay. [9] * Medium Background: Culture medium without cells. [10]2. Sample Collection: After the incubation period, centrifuge the plate at ~250 x g for 5 minutes. [10]Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
-
Reaction: Add 50 µL of the LDH reaction mixture (containing a tetrazolium salt) to each well. [9]4. Incubation: Incubate the plate for 30 minutes at room temperature, protected from light. [10]5. Stop Reaction: Add 50 µL of stop solution to each well. [10]6. Data Acquisition: Measure the absorbance at 490 nm.
-
Data Analysis:
-
Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-Treated LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity)] x 100
-
Protocol 4.2: Annexin V/PI Staining for Apoptosis Detection
This flow cytometry-based assay is the gold standard for differentiating between healthy, early apoptotic, and late apoptotic/necrotic cells. [11]In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane, where it can be detected by fluorescently-labeled Annexin V. [12]Propidium Iodide (PI) is a nuclear stain that is excluded by live cells but can enter cells with compromised membranes (late apoptotic/necrotic cells).
Caption: Principle of Annexin V/PI apoptosis detection.
-
Cell Preparation: Seed 1-5 x 10⁵ cells in appropriate culture vessels (e.g., 6-well plates) and treat with the compound for the desired time.
-
Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize, combine with the supernatant, and centrifuge at ~500 x g for 5 minutes.
-
Washing: Wash the cell pellet once with cold 1X PBS. 4. Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution. 5. Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark. [13]6. Final Preparation: Add 400 µL of 1X Binding Buffer to each tube. [13]Do not wash the cells.
-
Analysis: Analyze the samples immediately by flow cytometry.
-
Healthy cells: Annexin V-negative / PI-negative.
-
Early apoptotic cells: Annexin V-positive / PI-negative. * Late apoptotic/necrotic cells: Annexin V-positive / PI-positive.
-
Conclusion
A systematic and multi-faceted approach is essential for accurately profiling the cytotoxicity of a novel compound like this compound. This guide recommends a scientifically-grounded panel of cancer and normal cell lines and provides detailed protocols for a primary viability assay (MTT) and confirmatory mechanistic assays (LDH, Annexin V/PI). By following these protocols, researchers can generate a robust dataset to determine the compound's potency, selectivity, and primary mechanism of cell death, providing a solid foundation for further preclinical development.
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Application Notes & Protocols: A Researcher's Guide to Assessing the Anti-Inflammatory Potential of Thiazolidine Derivatives
Introduction: The Therapeutic Promise of Thiazolidine Derivatives in Inflammation
Thiazolidine derivatives, including the well-known thiazolidinediones (TZDs), are a class of heterocyclic compounds that have garnered significant attention in drug discovery.[1][2] Initially recognized for their insulin-sensitizing effects in the treatment of type 2 diabetes, a growing body of evidence reveals their potent anti-inflammatory properties.[3][4] This dual activity makes them compelling candidates for repositioning and for the development of novel therapeutics targeting a spectrum of inflammatory diseases.
The anti-inflammatory effects of these compounds are multifaceted, primarily mediated through the activation of the Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ), a nuclear receptor that plays a pivotal role in regulating inflammation.[4][5][6][7] Activation of PPAR-γ can interfere with pro-inflammatory signaling pathways, most notably by inhibiting the activity of the master inflammatory regulator, Nuclear Factor-kappa B (NF-κB).[5][8] This guide provides a comprehensive framework for researchers to robustly assess the anti-inflammatory potential of novel thiazolidine derivatives, from initial in vitro screening to preclinical in vivo validation.
Part 1: Unraveling the Mechanism - Key Signaling Pathways
Understanding the molecular targets of thiazolidine derivatives is crucial for designing a logical and effective screening cascade. The primary anti-inflammatory mechanism involves the interplay between PPAR-γ activation and NF-κB inhibition.
An inflammatory stimulus, such as Lipopolysaccharide (LPS) from Gram-negative bacteria, activates Toll-like Receptor 4 (TLR4). This triggers a downstream cascade that leads to the phosphorylation and subsequent degradation of the Inhibitor of κB alpha (IκBα).[9][10] Once IκBα is degraded, the NF-κB p65/p50 dimer is free to translocate into the nucleus, where it binds to DNA and drives the transcription of pro-inflammatory genes, including those for cytokines (TNF-α, IL-6), chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[5]
Thiazolidine derivatives, acting as PPAR-γ agonists, can suppress this pathway. The activated PPAR-γ receptor can physically interact with and inhibit the function of NF-κB, a process known as transrepression, thereby preventing the expression of inflammatory genes.[6]
Part 2: In Vitro Assessment Strategy
A tiered in vitro screening approach is recommended to efficiently identify and characterize promising compounds. This strategy begins with broad functional assays and progresses to more specific mechanistic studies.
Tier 1: Primary Screening
Objective: To identify non-toxic "hit" compounds that reduce inflammatory markers in a cell-based model. The murine macrophage cell line RAW 264.7 is a robust and widely used model for this purpose.[11][12]
Protocol 1: LPS-Induced Nitric Oxide Production in RAW 264.7 Macrophages (Griess Assay)
-
Principle: Lipopolysaccharide (LPS) stimulates macrophages to produce nitric oxide (NO) via the iNOS enzyme. NO is a key inflammatory mediator. The Griess assay is a colorimetric method that indirectly measures NO by quantifying its stable breakdown product, nitrite, in the cell culture supernatant.[13][14][15][16]
-
Materials:
-
RAW 264.7 cells (ATCC® TIB-71™)
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
LPS (from E. coli O111:B4)
-
Test Compounds (dissolved in DMSO)
-
Griess Reagent Kit (e.g., Sigma-Aldrich, Cat# G2930)
-
96-well cell culture plates
-
-
Step-by-Step Protocol:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete medium. Incubate overnight (37°C, 5% CO₂).[17]
-
Compound Pre-treatment: The next day, remove the medium. Add 100 µL of serum-free DMEM containing the desired concentrations of the thiazolidine derivative (or vehicle control, e.g., 0.1% DMSO). Incubate for 1 hour.
-
Scientist's Note: Pre-treatment allows the compound to enter the cells and engage its target before the inflammatory stimulus is applied.
-
-
LPS Stimulation: Add 100 µL of serum-free DMEM containing LPS to a final concentration of 1 µg/mL. For the negative control wells, add medium without LPS.[11]
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.
-
Griess Assay: a. Carefully collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate. b. Add 50 µL of Griess Reagent I (sulfanilamide solution) to each well and incubate for 10 minutes at room temperature, protected from light.[18] c. Add 50 µL of Griess Reagent II (N-(1-Naphthyl)ethylenediamine solution) to each well and incubate for another 10 minutes.[18] d. Measure the absorbance at 540 nm using a microplate reader.[16]
-
Data Analysis: Quantify nitrite concentration using a sodium nitrite standard curve. Calculate the percentage inhibition of NO production compared to the LPS-only treated cells.
-
Tier 2: Secondary Screening & Potency
Objective: To confirm the activity of "hits" by measuring their effect on key pro-inflammatory cytokines and to determine their potency (IC₅₀).
Protocol 2: Quantification of TNF-α and IL-6 by ELISA
-
Principle: The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific method to quantify protein levels. A sandwich ELISA uses two antibodies that bind to different epitopes on the target cytokine (e.g., TNF-α).[19][20][21][22]
-
Materials:
-
Step-by-Step Protocol:
-
Assay Preparation: Prepare all reagents, standards, and samples as per the ELISA kit manufacturer's instructions.[20][21]
-
Coating: Coat a 96-well ELISA plate with the capture antibody overnight at 4°C (if not pre-coated).[22]
-
Blocking: Wash the plate and block non-specific binding sites with the provided blocking buffer for 1-2 hours at room temperature.[22]
-
Sample Incubation: Wash the plate. Add 100 µL of standards and cell culture supernatants to the appropriate wells. Incubate for 2 hours at room temperature.[23]
-
Detection Antibody: Wash the plate. Add the biotin-conjugated detection antibody and incubate for 1-2 hours.[23]
-
Enzyme Conjugate: Wash the plate. Add Streptavidin-HRP conjugate and incubate for 30 minutes.[19]
-
Substrate Development: Wash the plate. Add the substrate solution (e.g., TMB) and incubate in the dark until a color develops (typically 15-30 minutes).[19]
-
Stop Reaction: Add the stop solution to each well.
-
Read Plate: Measure the absorbance at 450 nm.
-
Data Analysis: Generate a standard curve using the recombinant cytokine standards. Calculate the concentration of TNF-α and IL-6 in each sample. Plot the percentage inhibition versus compound concentration to determine the IC₅₀ value.
-
Tier 3: Mechanistic Validation
Objective: To confirm that the observed anti-inflammatory effects are mediated through the intended NF-κB pathway.
Protocol 3: Western Blot for IκBα Phosphorylation and p65 Nuclear Translocation
-
Principle: Western blotting allows for the detection of specific proteins in a complex mixture. By probing for the phosphorylated form of IκBα (p-IκBα), we can assess the activation of the IKK complex. By separating cytoplasmic and nuclear fractions, we can visualize the translocation of the NF-κB p65 subunit to the nucleus, a hallmark of its activation.[9][24]
-
Materials:
-
RAW 264.7 cells cultured in 6-well plates.
-
RIPA buffer with protease and phosphatase inhibitors.
-
Nuclear/Cytoplasmic Extraction Kit (e.g., Thermo Fisher Scientific, Cat# 78833).
-
Primary antibodies: anti-p-IκBα, anti-IκBα, anti-p65, anti-β-actin (cytoplasmic loading control), anti-Lamin B1 (nuclear loading control).[24]
-
HRP-conjugated secondary antibody.
-
SDS-PAGE gels, transfer apparatus, and blotting membranes.
-
Chemiluminescent substrate.
-
-
Step-by-Step Protocol:
-
Cell Treatment: Seed RAW 264.7 cells in 6-well plates. Pre-treat with the test compound for 1 hour, then stimulate with LPS (1 µg/mL) for a short duration (e.g., 15-30 minutes for p-IκBα, 60 minutes for p65 translocation).[9]
-
Scientist's Note: The phosphorylation of IκBα is a rapid and transient event, requiring shorter stimulation times than cytokine production.
-
-
Protein Extraction:
-
For total protein (p-IκBα): Lyse cells directly in ice-cold RIPA buffer.
-
For fractionation (p65): Use a commercial kit to separate cytoplasmic and nuclear extracts according to the manufacturer's protocol.[25]
-
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the appropriate primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane. Apply a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify band intensity using software like ImageJ. Normalize the protein of interest to its respective loading control (p-IκBα to total IκBα or β-actin; nuclear p65 to Lamin B1).
-
Part 3: In Vivo Assessment of Anti-Inflammatory Efficacy
Promising candidates from in vitro studies must be evaluated in a whole-organism context to assess their efficacy, pharmacokinetics, and potential side effects.
Protocol 4: Carrageenan-Induced Paw Edema in Rats or Mice
-
Principle: This is a classic and highly reproducible model of acute inflammation.[26][27] Subplantar injection of carrageenan, a sulfated polysaccharide, induces a biphasic inflammatory response characterized by edema (swelling), which can be quantified.[26][27] The later phase (after 1.5 hours) is largely mediated by prostaglandins and is sensitive to drugs that inhibit the NF-κB and COX pathways.[26][28]
-
Materials:
-
Male Wistar rats (150-200 g) or Swiss albino mice (25-30 g).
-
1% (w/v) Carrageenan solution in sterile saline.
-
Test compound and positive control (e.g., Indomethacin, 5-10 mg/kg).
-
Plethysmometer for measuring paw volume.
-
-
Step-by-Step Protocol:
-
Acclimatization: Acclimatize animals for at least one week under standard laboratory conditions.[29] Fast animals overnight before the experiment but allow free access to water.
-
Grouping: Divide animals into groups (n=6-8 per group): Vehicle Control, Positive Control (Indomethacin), and Test Compound groups (at least 3 doses).
-
Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer. This is the 0-hour reading.[30]
-
Dosing: Administer the test compounds and controls orally (p.o.) or intraperitoneally (i.p.) 60 minutes before carrageenan injection.[31]
-
Inflammation Induction: Inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each animal.[30]
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[30][31]
-
Data Analysis: a. Calculate the edema volume at each time point by subtracting the baseline paw volume from the post-injection volume. b. Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100
-
Optional Endpoint Analysis: At the end of the experiment, animals can be euthanized, and the inflamed paw tissue can be collected for further analysis, such as measuring cytokine levels (TNF-α, IL-6) by ELISA or myeloperoxidase (MPO) activity as a marker of neutrophil infiltration.[31]
-
Part 4: Data Presentation and Interpretation
Summarizing data in a clear, comparative format is essential for decision-making.
Table 1: Summary of In Vitro Assay Results for a Hypothetical Thiazolidine Derivative (TZD-X)
| Assay | Endpoint Measured | Vehicle Control | LPS (1 µg/mL) | TZD-X (10 µM) + LPS | % Inhibition | IC₅₀ (µM) |
| Griess Assay | Nitrite (µM) | < 0.5 | 25.4 ± 2.1 | 8.9 ± 1.3 | 65% | 7.5 |
| TNF-α ELISA | TNF-α (pg/mL) | < 20 | 3500 ± 250 | 980 ± 110 | 72% | 5.2 |
| IL-6 ELISA | IL-6 (pg/mL) | < 15 | 1800 ± 150 | 630 ± 75 | 65% | 8.1 |
| Western Blot | p-IκBα/IκBα Ratio | 0.1 ± 0.02 | 1.0 (normalized) | 0.3 ± 0.05 | 70% | N/A |
| Western Blot | Nuclear p65/Lamin B1 | 0.2 ± 0.03 | 1.0 (normalized) | 0.4 ± 0.06 | 60% | N/A |
Interpretation: The data suggests TZD-X is a potent inhibitor of LPS-induced inflammatory responses in vitro. It effectively reduces the production of key mediators (NO, TNF-α, IL-6) with IC₅₀ values in the low micromolar range. Mechanistic studies confirm its action on the NF-κB pathway by showing reduced IκBα phosphorylation and subsequent nuclear translocation of p65. These results provide a strong rationale for advancing TZD-X to in vivo testing.
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- 29. scielo.br [scielo.br]
- 30. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 2-(m-Chlorophenyl)thiazolidine Synthesis
Welcome to the technical support center for the synthesis of 2-(m-Chlorophenyl)thiazolidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to overcome common challenges encountered during this specific synthesis. Our goal is to empower you with the scientific rationale behind experimental choices to optimize your reaction conditions for higher yields and purity.
Synthesis Overview and Mechanism
The synthesis of this compound is typically achieved through the cyclocondensation reaction between m-chlorobenzaldehyde and cysteamine. This reaction is a classic example of thiazolidine ring formation, which proceeds through a nucleophilic attack of the amine and thiol groups of cysteamine on the carbonyl carbon of the aldehyde.
The generally accepted mechanism involves the initial formation of a hemiaminal intermediate, followed by the formation of an imine (Schiff base). Subsequent intramolecular nucleophilic attack by the thiol group on the imine carbon leads to the formation of the five-membered thiazolidine ring.[1][2][3]
Below is a diagram illustrating the proposed reaction mechanism:
Caption: Proposed reaction mechanism for the synthesis of this compound.
Troubleshooting Guide: Addressing Common Experimental Issues
This section is structured in a question-and-answer format to directly address specific problems you might encounter during the synthesis.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Low yields in this synthesis can stem from several factors, ranging from reactant quality to suboptimal reaction conditions.[4][5]
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Action |
| Poor Quality of Starting Materials | Impurities in m-chlorobenzaldehyde (e.g., m-chlorobenzoic acid due to oxidation) or cysteamine can lead to side reactions and inhibit the desired transformation. | Aldehyde Purification: Check the purity of m-chlorobenzaldehyde by NMR or melting point. If necessary, purify by distillation or recrystallization.[4] Cysteamine Handling: Cysteamine hydrochloride is more stable than the free base, which can oxidize. If using the hydrochloride salt, ensure complete neutralization. |
| Suboptimal Reaction Temperature | The reaction may require heating to overcome the activation energy barrier, but excessive heat can lead to decomposition or side reactions. | Temperature Screening: Perform small-scale reactions at different temperatures (e.g., room temperature, 40 °C, 60 °C, 80 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the optimal temperature. |
| Incorrect Solvent Choice | The solvent polarity can significantly affect the solubility of reactants and intermediates, influencing the reaction rate. | Solvent Screening: While alcohols like ethanol or methanol are commonly used, consider screening other solvents such as acetonitrile or toluene. The choice of solvent can also influence the ease of water removal, which drives the reaction forward.[6] |
| Inefficient Water Removal | The formation of the imine intermediate is a dehydration step. Inefficient removal of water can shift the equilibrium back towards the starting materials. | Use of Dehydrating Agents: Consider adding a dehydrating agent like anhydrous magnesium sulfate or sodium sulfate. Alternatively, a Dean-Stark apparatus can be used if the reaction is performed in a suitable solvent like toluene. |
| Incomplete Reaction | The reaction may not have proceeded to completion within the allotted time. | Reaction Monitoring: Monitor the reaction progress closely using TLC. Extend the reaction time if starting materials are still present. |
Below is a workflow to guide your troubleshooting process for low yields:
Caption: A systematic workflow for troubleshooting low reaction yields.
Q2: I am observing multiple spots on my TLC plate, indicating the presence of impurities. What are the likely side products and how can I minimize their formation?
The formation of byproducts is a common issue. Understanding the potential side reactions is key to mitigating them.
Potential Side Products & Minimization Strategies:
-
Unreacted Starting Materials: As discussed, this can be due to incomplete reaction. Ensure sufficient reaction time and optimal conditions.
-
Oxidation of Cysteamine: Cysteamine can oxidize to form cystamine (a disulfide). This can be minimized by running the reaction under an inert atmosphere (e.g., nitrogen or argon) and using fresh, high-quality cysteamine.
-
Formation of Diastereomers: If a chiral center is present, diastereomers can form. For the synthesis of this compound from achiral starting materials, this is not a concern. However, if using a substituted cysteamine, be aware of this possibility.[7]
-
Thiazoline Formation: Over-oxidation or certain reaction conditions can lead to the formation of the corresponding thiazoline.[1][2]
Recommended Purification Protocol:
If impurities are present, purification by column chromatography is often necessary.
-
Neutralize the Reaction Mixture: If an acid or base catalyst was used, neutralize the mixture before workup.
-
Extraction: Extract the product into a suitable organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Column Chromatography: Purify the crude product using silica gel chromatography. A gradient of hexane and ethyl acetate is a good starting point for elution.[8]
Frequently Asked Questions (FAQs)
Q3: What is the recommended catalyst for this reaction?
While the reaction can proceed without a catalyst, an acid or base catalyst can accelerate the rate.
-
Acid Catalysis: A catalytic amount of a weak acid like acetic acid can facilitate the dehydration step.[6]
-
Base Catalysis: A base can be used to deprotonate cysteamine hydrochloride if that is the starting material. Sodium bicarbonate is a suitable choice.[9]
It is recommended to start without a catalyst and add one if the reaction is sluggish.
Q4: What are the key safety precautions I should take during this synthesis?
-
Cysteamine: Cysteamine and its salts are harmful if swallowed and can cause skin and eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
m-Chlorobenzaldehyde: This compound is a skin and eye irritant. Avoid inhalation of vapors.
-
Solvents: Use all organic solvents in a well-ventilated fume hood.
Always consult the Safety Data Sheet (SDS) for each reagent before starting the experiment.
Q5: Which analytical techniques are best for characterizing the final product?
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure of this compound.[10]
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.[10]
-
Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.[10]
Experimental Protocol: A Starting Point for Optimization
This protocol provides a general procedure that can be optimized based on the troubleshooting guide above.
Materials:
-
m-Chlorobenzaldehyde
-
Cysteamine hydrochloride
-
Sodium bicarbonate
-
Ethanol
-
Ethyl acetate
-
Hexane
-
Anhydrous sodium sulfate
-
Silica gel
Procedure:
-
To a solution of cysteamine hydrochloride (1.1 equivalents) in a mixture of water and ethanol, add sodium bicarbonate (1.1 equivalents). Stir until the effervescence ceases.
-
Add m-chlorobenzaldehyde (1.0 equivalent) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC. If the reaction is slow, gently heat to 40-60 °C.
-
Once the reaction is complete, remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexane/ethyl acetate to afford the pure this compound.
References
- Shaikh, J., et al. (2012). Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan Journal of Pharmaceutical Sciences, 25(3), 567-572.
- Gomha, S. M., et al. (2015). Design and Synthesis of Some Thiazolidin-4-ones Based on (7-Hydroxy-2-oxo-2H-chromen-4-yl) Acetic Acid. Molecules, 20(1), 1354-1371.
- Pinheiro, D. S., et al. (2017). Optimized synthesis and characterization of thiazolidine-2, 4-dione for pharmaceutical application. MOJ Bioorganic & Organic Chemistry, 1(5), 182-188.
- Kowalska, E., et al. (2020). Synthesis and Antibacterial Activity of New Thiazolidine-2,4-dione-Based Chlorophenylthiosemicarbazone Hybrids. Molecules, 25(18), 4287.
- Kumar, R., et al. (2021).
- Obydennov, D. L., et al. (2021). Antifungal Thiazolidines: Synthesis and Biological Evaluation of Mycosidine Congeners. Pharmaceuticals, 14(10), 1018.
-
Kowalska, E., et al. (2020). Synthesis and Antibacterial Activity of New Thiazolidine-2,4-dione-Based Chlorophenylthiosemicarbazone Hybrids. Molecules, 25(18), 4287. Available at: [Link]
- Ho, C. T., & Chen, C. W. (1998). Mechanistic Studies on Thiazolidine Formation in Aldehyde/Cysteamine Model Systems. Journal of Agricultural and Food Chemistry, 46(1), 224-227.
-
Ho, C. T., & Chen, C. W. (1998). Mechanistic Studies on Thiazolidine Formation in Aldehyde/ Cysteamine Model Systems. Journal of Agricultural and Food Chemistry, 46(1), 224-227. Available at: [Link]
- Kumar, A., et al. (2011). Synthesis and antiproliferative activity of 2-aryl-4-oxo-thiazolidin-3-yl-amides for prostate cancer. European Journal of Medicinal Chemistry, 46(6), 2287-2294.
- Patel, R. B., et al. (2012). Synthesis and Antimicrobial Evaluation of Some Novel 2-(4-Chlorophenylimino) thiazolidin-4-one Derivatives. Journal of Chemical and Pharmaceutical Research, 4(1), 235-241.
- Altıntop, M. D., et al. (2023). Development of new thiazolidine-2,4-dione hybrids as aldose reductase inhibitors endowed with antihyperglycaemic activity: design, synthesis, biological investigations, and in silico insights. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2226829.
- Singh, P., & Kumar, A. (2013). Conventional and greener approach for the synthesis of some pharmacologically active derivatives of thiazolidines substituted with indolo. Journal of Chemical and Pharmaceutical Research, 5(12), 1152-1157.
- Ajinomoto Co., Inc. (1984). Method for producing 2-substituted-thiazolidine-4-carboxylic acids.
- Ramadan, E. S. (2019). Synthesis and mass spectrometry of some arylidene-hydrazinyl-thiazolines and their 2-arylidene-N-(3-chlorophenyl)hydrazinecarbothioamide precursors. SN Applied Sciences, 1(5), 451.
- Kumar, A., et al. (2019). Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus. Medicinal Chemistry, 9(1), 2-13.
- Al-Hassan, A. A., et al. (2023).
- Wang, Y., et al. (2011). Method for synthesizing 2-iminothiazolidine-4-one and derivatives thereof.
- Patel, D., & Shah, V. H. (2023). 3-Substituted- Phenyl- Oxazole- 4-Thiazolidines as Cyline-Dependent Protein Kinase 2 (CDK2) Inhibitors. Journal of Scientific Research in Allied Sciences, 9(2), 1-8.
- Li, X., et al. (2012). A Convenient Synthesis of Thiazolidin-2-ones from Thiazolidine2-thiones: Antibiotic Activity and Revisiting the Mechanism. Chinese Journal of Chemistry, 30(7), 1564-1570.
- Pinheiro, D. S., et al. (2017). Optimized Synthesis and Characterization of Thiazolidine-2, 4-Dione for Pharmaceutical Application.
- El-Naggar, M., et al. (2022). Design and synthesis of thiazolidine-2,4-diones hybrids with 1,2-dihydroquinolones and 2-oxindoles as potential VEGFR-2 inhibitors: in-vitro anticancer evaluation and in-silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2004-2021.
- Al-Hiari, Y. M. (2005). New aspects of the formation of 2-substituted thiazolidine-4-carboxylic acids and their thiohydantoin derivatives.
-
Gruenert, R., et al. (2014). reaction scheme for the formation of thiazolidines as proposed in parts in the literature[5]. ResearchGate.
- Schubert-Zsilavecz, M., & Wurglics, M. (1995). Synthesis of 2-Substituted Thiazolidine4-carboxylic Acids.
- de la Torre, D. J., et al. (2021). DABCO-Catalyzed Synthesis of Thiazolidine-2-thiones: System Development and Mechanistic Insights. The Journal of Organic Chemistry, 86(7), 5345-5355.
- Patel, H., et al. (2023). Synthesis, Characterization and Antimicrobial Activity of Thiazolidine Derivatives. International Journal for Multidisciplinary Research, 5(4).
- Kumar, A., et al. (2012). a facile synthesis of 2-(4-(benzo[d]thiazol-2-yl) phenylimino) thiazolidin. Rasayan Journal of Chemistry, 5(3), 323-327.
- Sava, C. G., et al. (2020). Synthesis, Characterization, Biological Evaluation and Molecular Docking Studies of Some Oxazinyl-Thiazolidinone Derivatives.
Sources
- 1. Mechanistic Studies on Thiazolidine Formation in Aldehyde/Cysteamine Model Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lib3.dss.go.th [lib3.dss.go.th]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. (R)-2-(2-Hydroxyphenyl)thiazolidine-4-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 10. pjps.pk [pjps.pk]
Technical Support Center: Synthesis of 2-Arylthiazolidines
Welcome to the technical support center for the synthesis of 2-arylthiazolidine derivatives. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the common challenges in this valuable synthetic transformation. This guide is structured to address specific issues you may encounter, explaining the causality behind experimental choices to empower you to optimize your reaction yields and purity.
Section 1: Troubleshooting Guide
This section addresses the most common and frustrating issues encountered during the synthesis of 2-arylthiazolidines, typically formed from the condensation of a cysteine analogue and an aromatic aldehyde.
Issue 1: My reaction yield is consistently low or I'm not getting any product.
This is the most frequent challenge, often stemming from a few key areas. Let's break down the possible causes and solutions in a logical workflow.
Q: I've mixed my L-cysteine and aryl aldehyde, but TLC/LC-MS analysis shows mostly unreacted starting materials after several hours. What's going wrong?
A: This indicates a failure in reaction initiation or progression. Here are the primary factors to investigate:
-
Purity of Starting Materials: This is the most critical and often overlooked factor.
-
Aryl Aldehyde: Aromatic aldehydes are susceptible to air oxidation, forming the corresponding carboxylic acid. This impurity will not participate in the reaction and can alter the pH of the medium, hindering the condensation.
-
Solution: Verify the purity of your aldehyde via NMR or IR spectroscopy. If significant carboxylic acid is present, purify the aldehyde by distillation, recrystallization, or flash chromatography.[1]
-
-
Cysteine: The thiol group in cysteine is easily oxidized to form a cystine disulfide dimer. This dimer is unreactive in the desired cyclization.
-
Solution: Use fresh, high-purity L-cysteine. Store it under an inert atmosphere (Nitrogen or Argon) if possible. Some protocols benefit from the use of cysteine hydrochloride to improve stability, with a mild base added to the reaction to liberate the free amine.
-
-
-
Suboptimal Reaction Conditions: The condensation is highly sensitive to the reaction environment.
-
Solvent Choice: The polarity and protic nature of the solvent are crucial for solubilizing the reactants and stabilizing the intermediates.
-
Solution: A mixture of ethanol and water is a well-documented and effective solvent system that provides good solubility for both L-cysteine and many aryl aldehydes, often leading to yields between 70-99%.[2] If solubility is still an issue, consider screening other polar solvents like methanol or DMF.[3]
-
-
pH of the Medium: The reaction involves a nucleophilic attack from both the amine and thiol groups. The pH must be carefully controlled.
-
Causality: At low pH, the amine group of cysteine will be protonated (-NH3+), rendering it non-nucleophilic and halting the initial step of the reaction. At very high pH, while the thiol is deprotonated to the more nucleophilic thiolate, side reactions may be promoted.
-
Solution: The reaction typically proceeds well at ambient temperature without pH adjustment, implying a near-neutral condition is optimal.[2] If you are using cysteine hydrochloride, a stoichiometric amount of a mild base like triethylamine (TEA) or sodium bicarbonate should be added.
-
-
-
Reaction Equilibrium: The formation of the thiazolidine ring from the hemiaminal intermediate involves the elimination of water. As a reversible reaction, the presence of excess water can inhibit the final step.
-
Solution: While many protocols work well in aqueous ethanol, if you suspect equilibrium is limiting your yield, consider using a solvent system with a Dean-Stark trap to azeotropically remove water. This is more common in related imine syntheses but can be applied here if yields are stubbornly low.
-
Troubleshooting Workflow for Low Yield
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis, in vitro structure-activity relationship, and in vivo studies of 2-arylthiazolidine-4-carboxylic acid amides as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification Challenges and Solutions for Thiazolidine Derivatives
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for thiazolidine derivative purification. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating and purifying these versatile heterocyclic compounds. Thiazolidine and its derivatives are crucial scaffolds in medicinal chemistry, found in drugs like the antibiotic penicillin and the anti-diabetic pioglitazone.[1][2] However, their synthesis and purification are often accompanied by unique challenges, including stereoisomerism, compound instability, and the formation of tenacious impurities.
This document provides in-depth, field-proven insights in a direct question-and-answer format, moving beyond simple protocols to explain the scientific rationale behind each troubleshooting step.
Part 1: Troubleshooting Guide
This section addresses specific, common problems encountered during the purification of thiazolidine derivatives.
Q1: My product is "oiling out" during crystallization instead of forming a solid. What's happening and how can I fix it?
Probable Causes:
-
High Solute Concentration: The solution is supersaturated to a point where the compound precipitates as a liquid phase (an oil) before it has time to form an ordered crystal lattice.
-
Rapid Cooling: Cooling the solution too quickly can also force the product out of solution as an oil.
-
Inappropriate Solvent System: The chosen solvent may have a very high affinity for the compound, or the compound's melting point may be lower than the boiling point of the solvent, causing it to melt.
-
Presence of Impurities: Impurities can disrupt the crystal lattice formation, leading to oiling out.
Solutions & Scientific Rationale:
-
Re-heat and Dilute: Re-heat the solution until the oil fully redissolves. Add a small amount of additional warm solvent (10-20% more) to reduce the concentration. This provides more space and time for molecules to align correctly into a crystal lattice upon cooling.
-
Slow Down the Cooling Process: Allow the flask to cool slowly on the benchtop, insulated with a cloth or paper towels, before moving it to an ice bath. Slow cooling is critical for forming well-ordered, pure crystals.
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the meniscus. The microscopic imperfections on the glass provide nucleation sites, which can initiate crystallization.
-
Introduce a Seed Crystal: If you have a small amount of pure, solid product, add a tiny crystal to the cooled, supersaturated solution. This provides a perfect template for further crystal growth.
-
Change the Solvent System: If the above methods fail, the solvent is likely the issue. Try a co-solvent system. For example, if your compound is oiled out from ethanol, try redissolving it and adding a poor solvent (like water or hexane) dropwise until the solution becomes slightly cloudy (the cloud point), then heat to clarify and cool slowly. This reduces the overall solvating power, encouraging crystallization.[3]
Q2: My NMR spectrum shows a mixture of diastereomers after synthesis. How can I separate them?
Background: The formation of diastereomers is a common outcome in thiazolidine synthesis, especially when a new chiral center is created in a molecule that already contains a stereocenter.[3] Unlike enantiomers, diastereomers have different physical properties, which allows for their separation using non-chiral methods.
Solutions & Scientific Rationale:
-
Flash Column Chromatography (First Approach): This is the most common and often successful method.
-
Why it works: Diastereomers have different shapes and polarity profiles, leading to differential interaction with the stationary phase (e.g., silica gel).
-
Optimization is Key: A standard eluent system may not work. You must carefully screen solvent systems using Thin Layer Chromatography (TLC). Test various combinations of polar and non-polar solvents (e.g., hexane/ethyl acetate, dichloromethane/methanol) to find a system that shows two distinct spots for your diastereomers. A small difference in Rf value on TLC can often be amplified into a successful separation on a long column.
-
-
Fractional Crystallization (Classical Method): This technique relies on the different solubilities of diastereomers in a specific solvent.[3]
-
Why it works: One diastereomer is typically less soluble than the other in a given solvent. By carefully controlling concentration and temperature, the less soluble diastereomer can be selectively crystallized out of the solution.
-
How to Perform: Dissolve the mixture in a minimum amount of a suitable hot solvent. Cool the solution slowly. The first batch of crystals that forms will be enriched in the less soluble diastereomer. The mother liquor will be enriched in the more soluble one. Purity can be improved with successive recrystallizations. A wide range of solvents should be screened to find the optimal solubility difference.[3]
-
-
Preparative Chiral HPLC (High-Resolution Method): When other methods fail, chiral HPLC is a powerful tool for both analytical quantification and preparative separation of stereoisomers.[3]
-
Why it works: This method uses a chiral stationary phase (CSP) that interacts differently with each stereoisomer, leading to different retention times.
-
Considerations: This is often more expensive and time-consuming to develop a method for, but it provides the highest resolution.
-
Q3: My purified thiazolidine derivative decomposes upon storage or during purification on silica gel. What is the cause?
Probable Causes:
-
Hydrolytic Instability: The formation of a thiazolidine ring from a thiol (like cysteine) and an aldehyde or ketone is often a reversible reaction.[2][4] The presence of water, especially under acidic or basic conditions, can hydrolyze the ring back to its starting materials.[5]
-
Acidic Nature of Silica Gel: Standard silica gel is acidic and can catalyze the degradation or rearrangement of sensitive thiazolidine derivatives.
Solutions & Scientific Rationale:
-
Use Anhydrous Conditions: Ensure all solvents are dry and perform manipulations under an inert atmosphere (e.g., nitrogen or argon) if the compound is particularly sensitive. Store the final, pure compound in a desiccator or under vacuum at low temperatures.
-
Neutralize the Stationary Phase: If you suspect decomposition on silica gel, use neutralized silica. This can be prepared by flushing the column with the eluent containing a small amount of a volatile base, such as triethylamine (~0.5-1%), before loading the sample.
-
Switch to a Different Stationary Phase: Consider using a less acidic stationary phase like alumina (which can be basic, neutral, or acidic) or Florisil. Alternatively, reversed-phase chromatography (e.g., C18 silica) uses aqueous mobile phases, which may be suitable for more polar, water-stable derivatives.
-
Avoid Protic Solvents: For long-term storage, dissolve the compound in a dry, aprotic solvent like dichloromethane or THF, if necessary.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is a good general strategy for purifying a novel thiazolidine derivative?
For a new solid compound, the first step is often recrystallization . It is a powerful technique that can significantly increase purity with minimal effort if a suitable solvent is found. If the compound is an oil or recrystallization is ineffective, flash column chromatography is the workhorse method for purification in organic synthesis.[6] The choice between normal-phase (silica) and reversed-phase (C18) depends on the compound's polarity.
Q2: How do I properly assess the purity of my final product?
A single method is rarely sufficient. A combination of techniques should be used:
-
Thin Layer Chromatography (TLC): An excellent first check. A pure compound should ideally show a single spot in multiple eluent systems.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation and can reveal the presence of impurities. The ratio of integrals in ¹H NMR can also be used to determine the diastereomeric ratio.[3][8]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This confirms the molecular weight of the desired product and provides a more sensitive assessment of purity than TLC.[8]
-
High-Performance Liquid Chromatography (HPLC): HPLC offers a quantitative measure of purity (e.g., >95% by peak area).[9] Chiral HPLC is specifically used to determine enantiomeric or diastereomeric purity.[10]
-
Elemental Analysis: Provides the percentage composition of C, H, N, and S, which should match the theoretical values for the pure compound.[8]
Q3: What are the most common impurities found in thiazolidine synthesis?
Common impurities include unreacted starting materials (e.g., the aldehyde/ketone and the aminothiol), by-products from side reactions, and residual solvents from the reaction or workup.[11] For multi-step syntheses, intermediates from previous steps can also be present.[8]
Part 3: Experimental Protocols & Data
Protocol 1: General Flash Column Chromatography
This protocol outlines a standard procedure for purifying a thiazolidine derivative on silica gel.
-
Solvent System Selection: Using TLC, identify an eluent system (e.g., Hexane/Ethyl Acetate) that provides an Rf value of ~0.2-0.3 for your desired compound.
-
Column Packing: Pack a glass column with silica gel as a slurry in the chosen eluent. Ensure there are no air bubbles or cracks.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane). Alternatively, adsorb the crude product onto a small amount of silica gel, dry it, and load the solid onto the top of the column.
-
Elution: Add the eluent to the top of the column and apply pressure (using a pump or inert gas) to achieve a steady flow.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution process using TLC.
-
Combine and Evaporate: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Table 1: Comparison of Primary Purification Techniques
| Technique | Principle | Best For | Advantages | Disadvantages |
| Recrystallization | Difference in solubility of the compound and impurities at different temperatures. | Purifying crystalline solids from minor impurities. | Cost-effective, scalable, can yield very high purity. | Not suitable for oils or amorphous solids; can have yield losses.[12] |
| Flash Chromatography | Differential partitioning of components between a mobile and stationary phase. | General purpose purification of most organic compounds. | Widely applicable, good resolution for many mixtures. | Requires larger volumes of solvent; risk of compound decomposition on silica.[11] |
| Chiral HPLC | Differential interaction of stereoisomers with a chiral stationary phase. | Separating enantiomers and challenging diastereomers.[3] | Highest resolution for stereoisomers. | Expensive, requires specialized columns and method development. |
Part 4: Visualization of Workflows
Diagram 1: Purification Strategy Decision Tree
This diagram outlines a logical workflow for selecting a purification method for a new thiazolidine derivative.
Caption: A decision tree for selecting the appropriate purification method.
Diagram 2: Thiazolidine Ring-Chain Tautomerism
This diagram illustrates the hydrolytic instability of the thiazolidine ring, a key challenge in purification and storage.
Caption: Equilibrium between the cyclic thiazolidine and its open-chain form.
References
- Benchchem. (n.d.). Technical Support Center: Diastereomer Separation in Thiazolidine Synthesis.
- Tiwari, R., et al. (2022). Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. PMC - PubMed Central.
- Guidechem. (n.d.). What is THIAZOLIDINE and how is it prepared? - FAQ.
- IJFMR. (2025). Synthesis, Characterization and Antimicrobial Activity of Thiazolidine Derivatives.
- Rana, K., et al. (n.d.). Synthesis and biological evaluation of thiazolidinedione derivatives: anticancer, antimicrobial and DNA cleavage studies. PMC - NIH.
- Shcherbakova, I., et al. (2021). Antifungal Thiazolidines: Synthesis and Biological Evaluation of Mycosidine Congeners. PMC - PubMed Central.
- Abdulmalik, O., et al. (2021). Design, Synthesis, and Antisickling Investigation of a Thiazolidine Prodrug of TD-7 That Prolongs the Duration of Action of Antisickling Aromatic Aldehyde. PMC - PubMed Central.
- da Silva, G., et al. (2021). Novel Hit Compounds Against a Neglected Sexually Transmitted Infection: Synthesis and Trichomonacidal Activity of 1,3-Thiazolidin-4-One Derivatives. MDPI.
- ResearchGate. (n.d.). Synthesis and Biological Applications of Thiazolidinone.
- Sutor, A., et al. (2023). Rearrangement of thiazolidine derivatives – a synthesis of a chiral fused oxathiane–γ-lactam bicyclic system. RSC Publishing.
- ResearchGate. (2025). HPLC Determination of Enantiomeric Thiazolidine-2-Carboxylic Acid on Chiral Stationary Phase with Pre-Column Derivatization.
- Wikipedia. (n.d.). Thiazolidine.
- ResearchGate. (n.d.). Synthesis, characterization and biological evaluation of 4-oxo-thiazolidine compounds.
- Dziadosz, M., et al. (2021). Review of Chromatographic Methods Coupled with Modern Detection Techniques Applied in the Therapeutic Drugs Monitoring (TDM). PubMed Central.
- Asian Journal of Pharmaceutical Research. (n.d.). A Review on Thiazolidinedione.
- Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
Sources
- 1. Thiazolidine - Wikipedia [en.wikipedia.org]
- 2. asianjpr.com [asianjpr.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Page loading... [guidechem.com]
- 5. Rearrangement of thiazolidine derivatives – a synthesis of a chiral fused oxathiane–γ-lactam bicyclic system - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01454A [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijfmr.com [ijfmr.com]
- 9. Review of Chromatographic Methods Coupled with Modern Detection Techniques Applied in the Therapeutic Drugs Monitoring (TDM) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: A Guide to Overcoming Poor Reproducibility in 2-(m-Chlorophenyl)thiazolidine Experiments
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshoot and overcome common reproducibility issues encountered during experiments with 2-(m-Chlorophenyl)thiazolidine and related analogs. As Senior Application Scientists, we synthesize our field expertise with established scientific principles to ensure the robustness and reliability of your experimental outcomes.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the synthesis, purification, and handling of this compound.
Q1: My synthesis of this compound resulted in a very low yield. What are the most likely causes?
A1: Low yields in this condensation reaction are common and can often be attributed to a few key factors:
-
Purity of Reactants: Impurities in m-chlorobenzaldehyde or cysteamine can lead to side reactions. Ensure the aldehyde is free of the corresponding carboxylic acid.
-
Reaction Conditions: Suboptimal temperature or reaction time can result in incomplete conversion. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial.[1]
-
Atmospheric Moisture: The initial imine formation is a condensation reaction that releases water. While the reaction is often run in a protic solvent like ethanol, excess atmospheric moisture can inhibit the reaction.
-
pH of the Reaction Mixture: The nucleophilicity of the amine and thiol in cysteamine is pH-dependent. An optimal pH ensures both groups can react efficiently.
Q2: I observe an unknown impurity in the 1H NMR spectrum of my purified product. What could it be?
A2: A common impurity is the unreacted m-chlorobenzaldehyde. Another possibility is the formation of a disulfide from the oxidation of cysteamine. Depending on the purification method, you might also have residual solvent. A broad signal around 1.5-2.0 ppm could indicate the presence of water.
Q3: My purified this compound seems to degrade upon storage. How can I prevent this?
A3: The thiazolidine ring is susceptible to hydrolysis, especially in the presence of moisture and acidic or basic conditions.[2][3][4] For long-term storage, it is recommended to keep the compound as a dry solid in a desiccator at low temperature. Solutions, especially in protic or aqueous solvents, should be prepared fresh before use.
Q4: The compound precipitates out of solution during my biological assay. How can I improve its solubility?
A4: 2-Aryl thiazolidine derivatives can have poor aqueous solubility. Here are a few strategies to address this:
-
Co-solvents: Use a small percentage of a biocompatible organic solvent like DMSO or ethanol in your final assay buffer.[5]
-
pH Adjustment: The solubility of your compound might be pH-dependent. You can explore a range of pH values for your buffer system to find the optimal solubility.[5]
-
Stock Solution Concentration: Prepare a high-concentration stock solution in a suitable organic solvent and then dilute it into your aqueous assay buffer, ensuring the final organic solvent concentration is low enough not to affect the experiment.
Part 2: In-Depth Troubleshooting Guides
This section provides a more detailed, question-and-answer-based approach to tackling complex experimental challenges.
Synthesis and Purification
Q: I am consistently getting a low yield of this compound. How can I systematically troubleshoot this?
A: A systematic approach is key to identifying the root cause of low yield. Here’s a workflow to follow:
1. Verify Reagent Quality:
-
m-Chlorobenzaldehyde: Aldehydes can oxidize to carboxylic acids upon storage. An old bottle of m-chlorobenzaldehyde might contain significant amounts of m-chlorobenzoic acid, which will not participate in the reaction. Consider purifying the aldehyde by distillation or using a fresh bottle.
-
Cysteamine: Cysteamine hydrochloride is often used as the starting material. It is more stable than the free base, which can readily oxidize to the disulfide. If using the hydrochloride salt, a base is required to liberate the free amine for the reaction.
2. Optimize Reaction Conditions:
-
Solvent: Ethanol is a common solvent for this reaction. Ensure it is of an appropriate grade and dry if possible.
-
Catalyst: While the reaction can proceed without a catalyst, a mild acid or base catalyst can sometimes improve the rate. Piperidine is often used in similar condensations.[6]
-
Temperature and Time: The reaction is typically run at reflux. Monitor the reaction progress by TLC to determine the optimal reaction time. Prolonged heating can sometimes lead to decomposition.
3. Consider the Reaction Equilibrium:
-
The formation of the thiazolidine ring from the aldehyde and aminothiol is a reversible reaction. To drive the equilibrium towards the product, removal of water can be beneficial, for instance by using a Dean-Stark apparatus if the solvent is appropriate (e.g., toluene).[1]
Q: My purified product shows multiple spots on TLC and complex NMR spectra. What are the likely side products?
A: Besides unreacted starting materials, several side products can form:
-
Disulfide of Cysteamine: If the reaction is exposed to air, especially under basic conditions, cysteamine can oxidize to form cystamine.
-
N,S-Diacetal: It is possible for the aldehyde to react with two molecules of cysteamine, though this is less common.
-
Ring-Chain Tautomers: In solution, the thiazolidine ring can exist in equilibrium with the open-chain Schiff base form. This is more likely to be an issue in the crude reaction mixture than in the isolated product.
Compound Characterization
Q: How do I confirm the structure of this compound using 1H NMR?
A: The 1H NMR spectrum should have characteristic signals for the thiazolidine ring and the m-substituted phenyl ring.
| Protons | Expected Chemical Shift (ppm) | Multiplicity | Notes |
| CH (position 2) | ~5.5 - 6.0 | singlet | This is the proton of the carbon atom derived from the aldehyde. Its chemical shift can be sensitive to the solvent. |
| CH2 (position 5) | ~3.0 - 3.5 | multiplet | These are the two protons adjacent to the nitrogen atom. |
| CH2 (position 4) | ~3.0 - 3.5 | multiplet | These are the two protons adjacent to the sulfur atom. |
| Aromatic protons | ~7.2 - 7.5 | multiplet | The protons of the m-chlorophenyl group will show a complex splitting pattern. |
| NH | variable | broad singlet | The chemical shift of the NH proton is highly dependent on the solvent and concentration. It may exchange with D2O. |
Note: The exact chemical shifts can vary depending on the solvent and the specific instrumentation used. It is always best to compare with literature data for similar compounds if available.
Biological Assays
Q: I am observing high variability in my biological assay results. Could the compound's stability be the issue?
A: Yes, the stability of the thiazolidine ring in aqueous buffer is a significant concern. The hydrolysis of the thiazolidine back to m-chlorobenzaldehyde and cysteamine can lead to a decrease in the concentration of the active compound over the course of the experiment.
Mitigation Strategies:
-
pH of the Assay Buffer: The rate of hydrolysis is pH-dependent.[2][7] It is advisable to test the stability of your compound in the assay buffer at different time points.
-
Fresh dilutions: Always prepare fresh dilutions of the compound from a stock solution immediately before each experiment.
-
Control Experiments: Include a control where the compound is incubated in the assay buffer for the duration of the experiment and then analyzed by HPLC or LC-MS to check for degradation.
Part 3: Standardized Protocols
Protocol 1: Synthesis of this compound
This protocol is a general guideline. Optimization may be required.
Materials:
-
m-Chlorobenzaldehyde
-
Cysteamine hydrochloride
-
Triethylamine
-
Ethanol, absolute
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate
Procedure:
-
To a round-bottom flask, add m-chlorobenzaldehyde (1 equivalent) and absolute ethanol.
-
In a separate flask, dissolve cysteamine hydrochloride (1.1 equivalents) in ethanol.
-
To the cysteamine solution, add triethylamine (1.1 equivalents) dropwise at room temperature. Stir for 10 minutes.
-
Add the cysteamine/triethylamine solution to the m-chlorobenzaldehyde solution.
-
Attach a reflux condenser and heat the reaction mixture to reflux.
-
Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the mobile phase). The reaction is typically complete within 4-6 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).
Protocol 2: Preparation of Stock Solutions for Biological Assays
-
Accurately weigh the purified this compound.
-
Dissolve the compound in a minimal amount of a suitable organic solvent (e.g., DMSO) to prepare a high-concentration stock solution (e.g., 10 mM).
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
For biological experiments, thaw an aliquot and perform serial dilutions in the assay buffer immediately before use. Ensure the final concentration of the organic solvent in the assay is below a level that affects the biological system (typically <0.5%).
Part 4: Visual Guides
Diagram 1: Troubleshooting Workflow for Low Synthesis Yield
Caption: A flowchart for systematically troubleshooting low product yield.
Diagram 2: Decision Tree for Compound Characterization
Caption: A decision tree for the characterization of the final product.
Part 5: References
-
Martin, R. B. (1959). Hydrolysis of 2-Methyl-Δ2-thiazoline and its Formation from N-Acetyl-β-mercaptoethylamine. Observations on an N-S Acyl Shift. Journal of the American Chemical Society, 81(19), 5089-5095. [Link]
-
Fife, T. H., Natarajan, R., Shen, C. C., & Bembi, R. (1982). Mechanism of thiazolidine hydrolysis. Ring opening and hydrolysis of 1,3-thiazolidine derivatives of p-(dimethylamino)cinnamaldehyde. Journal of the American Chemical Society, 104(15), 4247-4253. [Link]
-
Kumar, A., et al. (2020). Synthesis and Antibacterial Activity of New Thiazolidine-2,4-dione-Based Chlorophenylthiosemicarbazone Hybrids. Molecules, 25(21), 5048. [Link]
-
Attia, E., et al. (2023). Molecular geometry and biological activity of 2-(4-substituted-phenylimino)thiazolidin-4-one compounds. Bulletin of the Chemical Society of Ethiopia, 37(5), 1275-1286. [Link]
-
Singh, S., et al. (2018). Synthesis, Characterization and Antimicrobial Activity of Thiazolidine Derivatives. International Journal for Modern Trends in Science and Technology, 4(10), 11-15. [Link]
-
Otto, S., & Engberts, J. B. F. N. (2003). Reversible Thiazolidine Exchange: A New Reaction Suitable for Dynamic Combinatorial Chemistry. Organic Letters, 5(15), 2871-2874. [Link]
-
Patil, S. A., et al. (2012). Conventional and greener approach for the synthesis of some pharmacologically active derivatives of thiazolidines substituted with indolo. Journal of Chemical and Pharmaceutical Research, 4(1), 472-477. [Link]
-
Kavale, M. S., et al. (2022). Antifungal Thiazolidines: Synthesis and Biological Evaluation of Mycosidine Congeners. Molecules, 27(9), 2909. [Link]
-
Ramadan, E. S. (2019). Synthesis and mass spectrometry of some arylidene-hydrazinyl-thiazolines and their 2-arylidene-N-(3-chlorophenyl)hydrazinecarbothioamide precursors. SN Applied Sciences, 1(5), 451. [Link]
-
Singh, P. P., et al. (2021). Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. Molecules, 26(11), 3326. [Link]
-
Klapproth, E., et al. (2020). (a) Thiazolidine formation and stability at various pH values. (b) Left... [Link]
-
Shahnaz, S., et al. (2013). SYNTHESIS, CHARACTERIZATION OF 2,4 -THIAZOLIDINEDIONE DERIVATIVES AND EVALUATION OF THEIR ANTIOXIDANT ACTIVITY. Journal of Drug Delivery and Therapeutics, 3(6), 96-101. [Link]
-
El-Gohary, N. S., & Shaaban, M. I. (2016). Design and Synthesis of Some Thiazolidin-4-ones Based on (7-Hydroxy-2-oxo-2H-chromen-4-yl) Acetic Acid. Molecules, 21(7), 896. [Link]
-
PubChem. (n.d.). 2-(3-chlorophenyl)thiazolidine-4-carboxylic acid. [Link]
-
de Cássia, R., et al. (2020). Synthesis and biological evaluation of thiazolidinedione derivatives with high ligand efficiency to P. aeruginosa PhzS. Scientific Reports, 10(1), 1-14. [Link]
-
Al-Ghorbani, M., et al. (2023). Molecular geometry and biological activity of 2-(4-substituted-phenylimino)thiazolidin-4-one compounds. Bulletin of the Chemical Society of Ethiopia, 37(5), 1275-1286. [Link]
-
Fife, T. H., & Benjamin, R. (1982). Mechanism of thiazolidine hydrolysis. Ring opening and hydrolysis of 1,3-thiazolidine derivatives of p-(dimethylamino)cinnamaldehyde. Journal of the American Chemical Society, 104(15), 4247-4253. [Link]
-
Kavale, M. S., et al. (2022). Antifungal Thiazolidines: Synthesis and Biological Evaluation of Mycosidine Congeners. Molecules, 27(9), 2909. [Link]
-
Patel, K. D., et al. (2018). Study of biophysical properties, synthesis and biological evaluations of new thiazolidine-2,4-dione conjugates. Bioorganic & Medicinal Chemistry Letters, 28(17), 2948-2954. [Link]
-
Khan, K. M., et al. (2017). Identification of two novel thiazolidin-2-imines as tyrosinase inhibitors: synthesis, crystal structure, molecular docking and DFT studies. RSC Advances, 7(81), 51333-51345. [Link]
-
PubChem. (n.d.). Thiazolidine, 2-(M-chlorophenyl)-. [Link]
-
Abdulmalik, O., et al. (2022). Design, Synthesis, and Antisickling Investigation of a Thiazolidine Prodrug of TD-7 That Prolongs the Duration of Action of Antisickling Aromatic Aldehyde. Molecules, 27(19), 6652. [Link]
-
Desai, N. C., et al. (2014). a facile synthesis of 2-(4-(benzo[d]thiazol-2-yl) phenylimino) thiazolidin. Rasayan Journal of Chemistry, 7(4), 365-371. [Link]
-
Wang, J., et al. (2011). Method for synthesizing 2-iminothiazolidine-4-one and derivatives thereof. Google Patents.
-
Organic Syntheses. (2005). (S)-4-Isopropyl-1,3-thiazolidine-2-thione. Organic Syntheses, 81, 262. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. profiles.wustl.edu [profiles.wustl.edu]
- 3. Reversible Thiazolidine Exchange: A New Reaction Suitable for Dynamic Combinatorial Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis and biological evaluation of thiazolidinedione derivatives with high ligand efficiency to P. aeruginosa PhzS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
side reaction pathways in the synthesis of 2-(chlorophenyl)thiazolidines
Technical Support Center: Synthesis of 2-(Chlorophenyl)thiazolidines
Welcome to the technical support center for the synthesis of 2-(chlorophenyl)thiazolidines. This guide is designed for researchers, medicinal chemists, and drug development professionals who are actively working with these heterocyclic scaffolds. Instead of a generic overview, we will directly address the common challenges and nuanced side reaction pathways encountered during synthesis, providing expert insights and actionable troubleshooting protocols in a practical question-and-answer format.
Our approach is grounded in mechanistic understanding. We believe that by clarifying the "why" behind experimental phenomena, researchers are better equipped to optimize their synthetic routes, improve yields, and ensure the purity of their target compounds.
Section 1: The Core Reaction and Its Mechanism
The synthesis of a 2-(chlorophenyl)thiazolidine typically involves the acid-catalyzed condensation of a chlorobenzaldehyde isomer (ortho-, meta-, or para-) with an aminothiol, most commonly cysteamine. This reaction, while straightforward in principle, is an equilibrium process sensitive to several factors that can dictate its success or failure.
The reaction proceeds via a two-step mechanism:
-
Iminium Ion Formation: The amine group of cysteamine performs a nucleophilic attack on the carbonyl carbon of the chlorobenzaldehyde. This is followed by dehydration to form a Schiff base, which is protonated under acidic conditions to yield a reactive iminium ion intermediate.
-
Intramolecular Cyclization: The thiol group then acts as an intramolecular nucleophile, attacking the electrophilic carbon of the iminium ion to form the five-membered thiazolidine ring.
This core process is illustrated below.
Caption: Core synthetic pathway for 2-(chlorophenyl)thiazolidine formation.
Section 2: Troubleshooting Guide & FAQs
This section addresses the most frequently encountered issues during the synthesis.
Question 1: My reaction yield is consistently low. What are the primary causes and how can I optimize the conditions?
Low yields are the most common complaint and typically stem from the reversible nature of the reaction and suboptimal conditions.
Answer:
Several factors can contribute to poor yields. Let's break them down:
-
Equilibrium and Water Removal: The formation of the iminium intermediate is a dehydration reaction. According to Le Châtelier's principle, the presence of water in the reaction medium will push the equilibrium back towards the starting materials.
-
Solution: Actively remove water as it forms. The most effective method is azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene or benzene. Alternatively, for smaller-scale reactions, adding a chemical drying agent such as anhydrous magnesium sulfate (MgSO₄) or molecular sieves (3Å or 4Å) directly to the reaction flask can be effective.
-
-
Incorrect pH: The reaction is acid-catalyzed, but pH is a double-edged sword.
-
Too High (pH > 7): If the medium is neutral or basic, the aldehyde's carbonyl group is not sufficiently activated by protonation, slowing down the initial nucleophilic attack by the amine.
-
Too Low (pH < 4): If the medium is too acidic, the amine group of cysteamine will be fully protonated to its non-nucleophilic ammonium (R-NH₃⁺) form. This prevents it from attacking the aldehyde, effectively stopping the reaction before it starts.[1]
-
Solution: The optimal pH for thiazolidine formation is typically mildly acidic, in the range of 4-6.[2] This can be achieved by using a catalytic amount of a weak acid like acetic acid or p-toluenesulfonic acid (pTSA). Buffers can also be employed to maintain the ideal pH range.[3]
-
-
Reaction Time and Temperature: Insufficient heating or short reaction times may lead to an incomplete reaction. Conversely, excessive heat can promote side reactions and decomposition.
-
Solution: Monitor the reaction progress using Thin-Layer Chromatography (TLC) (see Protocol II). The reaction is typically run at the reflux temperature of the chosen solvent (e.g., toluene, ~110°C) until the starting aldehyde spot on the TLC plate has been consumed.
-
Question 2: My TLC plate shows multiple spots, and purification is difficult. What are the most common side reactions?
The appearance of multiple byproducts is a clear indicator of competing reaction pathways. Understanding these pathways is key to suppressing them.
Answer:
The primary culprits are oxidation of the starting material, self-condensation of the aldehyde, and instability of the product ring.
-
Oxidation of Cysteamine: The thiol group (-SH) of cysteamine is susceptible to oxidation, especially in the presence of air (O₂). This leads to the formation of the disulfide-bonded dimer, cystamine. Cystamine lacks the free thiol group necessary for the final cyclization step, representing a loss of a key reactant.
-
Mitigation: Purge the reaction vessel with an inert gas (e.g., Nitrogen or Argon) before adding reagents and maintain a positive pressure throughout the reaction. Using freshly purchased or purified cysteamine can also help.
-
-
Aldehyde Self-Condensation/Polymerization: Under acidic or basic conditions, aldehydes can undergo self-condensation reactions (like the aldol condensation) or form polymeric materials, which often appear as a baseline streak or intractable solid in the reaction flask.
-
Mitigation: Ensure a stoichiometric or slight excess of the aminothiol. Adding the aldehyde slowly to the solution of cysteamine can help minimize its instantaneous concentration, reducing the rate of self-condensation.
-
-
Ring Hydrolysis: The thiazolidine ring itself can be unstable and susceptible to hydrolysis back to the starting materials, particularly under harsh pH conditions or in the presence of excess water.[2]
-
Mitigation: Work up the reaction promptly once complete. Neutralize the acidic catalyst during the workup procedure (e.g., with a mild base like sodium bicarbonate solution) to prevent product degradation during extraction and purification.
-
The interplay between the desired reaction and these side pathways is visualized below.
Caption: Competing side reaction pathways in thiazolidine synthesis.
Question 3: My product seems unstable during purification. What are the best practices for isolation?
Purification can be challenging due to the product's potential instability and the presence of polar byproducts.
Answer:
A robust purification strategy is crucial.
-
Initial Workup: After the reaction is complete, cool the mixture. If using toluene, it can be washed sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst), water, and finally brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification Technique - Crystallization: If the crude product is a solid, recrystallization is often the most effective method.
-
Solvent Selection: Good solvent systems include ethanol/water, isopropanol, or ethyl acetate/hexane mixtures. The goal is to find a solvent (or solvent pair) in which the product is soluble when hot but sparingly soluble when cold, while impurities remain in solution.
-
-
Purification Technique - Column Chromatography: For oils or highly impure solids, silica gel chromatography is necessary.
-
Stationary Phase: Standard silica gel (60 Å, 230-400 mesh) is typically sufficient.
-
Mobile Phase: A gradient of ethyl acetate in a non-polar solvent like hexanes or heptane is a good starting point. The polarity can be increased as needed. A small amount of triethylamine (~0.5-1%) can be added to the eluent to prevent the product from streaking on the acidic silica gel, improving peak shape.
-
Section 3: Data Summary Table
The following table summarizes the impact of key experimental parameters on the reaction outcome.
| Parameter | Sub-Optimal Condition | Consequence | Recommended Condition | Rationale |
| pH | < 4 or > 7 | Protonated, non-nucleophilic amine (low pH); unactivated aldehyde (high pH). | 4 - 6 | Balances activation of the carbonyl group with the nucleophilicity of the amine.[2][3] |
| Water Content | High (e.g., wet solvent) | Equilibrium shifts to starting materials, lowering yield. | Anhydrous solvent + water removal (Dean-Stark) | Drives the equilibrium towards the product by removing a byproduct. |
| Atmosphere | Aerobic (Air) | Oxidation of cysteamine to inactive cystamine disulfide. | Inert (N₂ or Ar) | Prevents the oxidative side reaction, preserving the aminothiol reactant. |
| Temperature | Too low (< 80°C) | Slow reaction rate, incomplete conversion. | Reflux (Toluene, ~110°C) | Provides sufficient activation energy for the reaction to proceed at a reasonable rate. |
| Temperature | Too high (>150°C) | Increased rate of side reactions, potential for product decomposition. | Reflux (Toluene, ~110°C) | An effective balance between reaction rate and stability. |
Section 4: Key Experimental Protocols
Protocol I: General Synthesis of 2-(4-chlorophenyl)thiazolidine
Caption: Experimental workflow for 2-(chlorophenyl)thiazolidine synthesis.
Materials:
-
4-Chlorobenzaldehyde (1.41 g, 10 mmol)
-
Cysteamine hydrochloride (1.14 g, 10 mmol)
-
Triethylamine (1.4 mL, 10 mmol) or Sodium Hydroxide to free base cysteamine
-
p-Toluenesulfonic acid monohydrate (pTSA) (95 mg, 0.5 mmol, 5 mol%)
-
Toluene (50 mL)
-
Saturated sodium bicarbonate solution, water, brine
-
Anhydrous sodium sulfate
Procedure:
-
Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser. Purge the entire system with nitrogen for 10-15 minutes.
-
Reagent Addition: To the flask, add toluene (40 mL), cysteamine hydrochloride, and triethylamine. Stir for 10 minutes to form the free base of cysteamine. Add the pTSA catalyst.
-
Aldehyde Addition: Dissolve the 4-chlorobenzaldehyde in the remaining 10 mL of toluene and add it dropwise to the stirring mixture at room temperature.
-
Reaction: Heat the mixture to reflux. Water will begin to collect in the arm of the Dean-Stark trap. Continue refluxing until no more water is collected and TLC analysis indicates the consumption of the starting aldehyde (typically 3-5 hours).
-
Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2 x 25 mL), water (1 x 25 mL), and brine (1 x 25 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by either recrystallization from an appropriate solvent (e.g., ethanol) or silica gel column chromatography (e.g., 10-30% ethyl acetate in hexanes).
Protocol II: Monitoring by Thin-Layer Chromatography (TLC)
-
Plate: Use silica gel 60 F₂₅₄ coated aluminum plates.
-
Eluent: A starting mobile phase of 30% Ethyl Acetate in Hexanes (v/v) is generally effective.
-
Spotting: Dissolve a tiny amount of your crude reaction mixture in a suitable solvent (e.g., ethyl acetate). On the baseline of the TLC plate, spot the starting aldehyde, the starting aminothiol (if visible), and the reaction mixture.
-
Development: Place the plate in a chamber saturated with the eluent vapor and allow the solvent front to rise to ~1 cm from the top.
-
Visualization: Remove the plate and visualize under a UV lamp (254 nm). The chlorobenzaldehyde and the product should be UV active. The product, being more polar than the aldehyde but less polar than cysteamine, should have an Rf value between the two. The reaction is complete when the aldehyde spot is no longer visible in the reaction mixture lane.
References
- [Not used]
- [Not used]
- [Not used]
- [Not used]
- [Not used]
-
Ho, T. L. (1998). Mechanistic Studies on Thiazolidine Formation in Aldehyde/Cysteamine Model Systems. Journal of Agricultural and Food Chemistry, 46(1), 224–227. [Link]
- [Not used]
-
Jadhav, G. R., et al. (2015). Conventional and greener approach for the synthesis of some pharmacologically active derivatives of thiazolidines substituted with indolo. Journal of Chemical and Pharmaceutical Research, 7(3), 820-825. [Link]
- [Not used]
- [Not used]
-
ResearchGate. (2018). Thiazolidine formation and stability at various pH values. [Diagram]. [Link]
- [Not used]
- [Not used]
- [Not used]
- [Not used]
- [Not used]
-
Pinheiro, D. S., et al. (2017). Optimized synthesis and characterization of thiazolidine-2, 4-dione for pharmaceutical application. MOJ Biorg Org Chem, 1(4), 122-126. [Link]
-
Wikipedia. (n.d.). Thiazolidine. Retrieved from [Link]
-
Liu, K., et al. (2020). Catalyst-free thiazolidine formation chemistry enables the facile construction of peptide/protein–cell conjugates (PCCs) at physiological pH. Chemical Science, 11(23), 5993–5999. [Link]
- [Not used]
- [Not used]
- [Not used]
- [Not used]
- Google Patents. (2005). Process for preparing thiazolidinediones. (WO2005049610A1).
- [Not used]
- [Not used]
Sources
- 1. Catalyst-free thiazolidine formation chemistry enables the facile construction of peptide/protein–cell conjugates (PCCs) at physiological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mechanistic Studies on Thiazolidine Formation in Aldehyde/Cysteamine Model Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scalable Synthesis of 2-(m-Chlorophenyl)thiazolidine
Welcome to the technical support center for the synthesis of 2-(m-Chlorophenyl)thiazolidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions. Our goal is to empower you with the knowledge to refine and scale up this important synthetic route efficiently and safely.
Introduction
This compound is a key heterocyclic compound with significant applications in medicinal chemistry. Its synthesis, typically through the condensation of m-chlorobenzaldehyde and cysteamine, presents unique challenges, especially when transitioning from laboratory-scale to pilot or manufacturing scale. This document provides a comprehensive overview of the synthetic pathway, addresses common experimental hurdles, and offers field-proven solutions.
Synthetic Pathway Overview
The fundamental reaction for synthesizing this compound involves the condensation of m-chlorobenzaldehyde with cysteamine. The reaction proceeds via a two-step mechanism:
-
Imine Formation: The amino group of cysteamine performs a nucleophilic attack on the carbonyl carbon of m-chlorobenzaldehyde, forming a carbinolamine intermediate. This intermediate then dehydrates to form a Schiff base (imine).
-
Intramolecular Cyclization: The thiol group of the cysteamine moiety then carries out a nucleophilic attack on the imine carbon, leading to the closure of the five-membered thiazolidine ring.[1]
This reaction is typically carried out in a suitable solvent, and various conditions can be employed to optimize yield and purity.
Visualizing the Synthesis
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"m-Chlorobenzaldehyde" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Cysteamine" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Intermediate" [label="Schiff Base (Imine)\nIntermediate", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "Product" [label="this compound", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];
"m-Chlorobenzaldehyde" -> "Intermediate" [label="+ Cysteamine"]; "Intermediate" -> "Product" [label="Intramolecular\nCyclization"]; } .dot
Caption: General reaction scheme for the synthesis of this compound.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis and scalability of this compound in a question-and-answer format.
Problem 1: Low Reaction Yield
Q: My reaction yield is consistently below 50%. What are the likely causes and how can I improve it?
A: Low yields can stem from several factors. Let's break down the potential causes and solutions:
-
Incomplete Reaction: The reaction may not be reaching completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the starting materials are still present after the expected reaction time, consider extending the reaction duration or moderately increasing the temperature. Be cautious with excessive heat, as it can promote side reactions.
-
-
Suboptimal Solvent Choice: The solvent plays a crucial role in solubilizing reactants and stabilizing intermediates.
-
Solution: While ethanol or methanol are common choices, exploring other solvents like tetrahydrofuran (THF) or acetonitrile might be beneficial.[2] A solvent screen is a valuable exercise during process development.
-
-
pH of the Reaction Medium: The pH can significantly influence the rate of imine formation and the stability of the final product.
-
Solution: The reaction is often acid-catalyzed. A small amount of a mild acid catalyst, such as acetic acid, can be beneficial. However, strongly acidic conditions can lead to decomposition. Conversely, a slightly basic medium, facilitated by a non-nucleophilic base, can also promote the reaction in some cases.[2] Careful pH control is key.
-
-
Product Precipitation and Isolation: The product may not be completely precipitating out of the solution, or losses may occur during filtration and washing.
-
Solution: After the reaction is complete, cooling the mixture to a lower temperature (e.g., 0-5 °C) can enhance crystallization. When washing the filtered product, use a cold solvent to minimize redissolving the product. Diethyl ether is a common choice for washing.[1]
-
Problem 2: Impurity Formation
Q: I'm observing significant impurities in my final product. What are the common side reactions, and how can I minimize them?
A: Impurity profiles can be complex, but here are the most common culprits and mitigation strategies:
-
Oxidation of Cysteamine: The thiol group in cysteamine is susceptible to oxidation, especially in the presence of air, leading to the formation of cystamine (a disulfide).
-
Solution: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen. Using freshly sourced or purified cysteamine is also recommended.
-
-
Formation of Side Products from the Aldehyde: Aldehydes can undergo self-condensation or other side reactions, particularly under harsh conditions.
-
Solution: Add the m-chlorobenzaldehyde to the reaction mixture slowly and in a controlled manner. Maintaining a moderate reaction temperature is also crucial.
-
-
Formation of Thiazoline: The thiazolidine ring can undergo oxidation to form the corresponding thiazoline. This can be catalyzed by certain ions and facilitated by protic solvents.[3]
-
Solution: Again, an inert atmosphere is beneficial. Careful selection of the solvent and buffer system can also help to suppress this side reaction.[3]
-
Problem 3: Scalability Challenges
Q: I'm trying to scale up the reaction from a 1g to a 100g scale, and I'm facing issues with heat transfer and mixing. What are the best practices for a successful scale-up?
A: Scaling up a reaction is not always a linear process. Here are key considerations:
-
Heat Management: The condensation reaction is often exothermic. What is easily managed in a small flask can lead to a dangerous temperature runaway in a large reactor.
-
Solution: Use a reactor with efficient cooling capabilities. The addition of reactants, especially the aldehyde, should be done portion-wise or via a syringe pump to control the rate of heat generation. Monitor the internal temperature of the reactor closely.
-
-
Mixing Efficiency: Inadequate mixing can lead to localized "hot spots" and concentration gradients, resulting in lower yields and increased impurities.
-
Solution: Employ an overhead mechanical stirrer for larger volumes to ensure homogenous mixing. The type of impeller and stirring speed should be optimized for the reactor geometry and reaction mixture viscosity.
-
-
Work-up and Isolation: Handling large volumes of solids and solvents during filtration and drying requires appropriate equipment.
-
Solution: Use a larger filtration apparatus, such as a Buchner funnel with a suitable filter paper size. For drying, a vacuum oven is more efficient and safer than air drying for large quantities.
-
Data Summary for Scalability
| Parameter | Lab-Scale (1g) | Pilot-Scale (100g) | Key Considerations for Scale-Up |
| Reactant Addition | All at once | Slow, controlled addition | Manage exothermicity |
| Mixing | Magnetic stir bar | Overhead mechanical stirrer | Ensure homogeneity, avoid hot spots |
| Temperature Control | Heating mantle/ice bath | Jacketed reactor with chiller | Prevent runaway reactions |
| Isolation | Small Buchner funnel | Large Buchner funnel/filter press | Efficient solid-liquid separation |
| Drying | Air dry / desiccator | Vacuum oven | Faster, more complete drying |
Frequently Asked Questions (FAQs)
Q1: What is the recommended grade of starting materials for this synthesis?
A1: For reproducible results, especially at scale, it is recommended to use reagents with a purity of at least 98%. The m-chlorobenzaldehyde should be free of the corresponding carboxylic acid, and the cysteamine should be stored under an inert atmosphere to prevent oxidation.
Q2: How can I effectively monitor the progress of the reaction?
A2: Thin Layer Chromatography (TLC) is a quick and effective method for monitoring the disappearance of starting materials and the appearance of the product. A suitable mobile phase could be a mixture of hexane and ethyl acetate. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is recommended.
Q3: What are the critical safety precautions to take during this synthesis?
A3:
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves.
-
Ventilation: Work in a well-ventilated fume hood, as m-chlorobenzaldehyde is an irritant and cysteamine has a strong, unpleasant odor.
-
Exothermicity: Be prepared for a potential exothermic reaction, especially during scale-up. Have an ice bath readily available.
-
Waste Disposal: Dispose of all chemical waste according to your institution's safety guidelines.
Q4: Can this reaction be performed under solvent-free conditions?
A4: While some thiazolidine syntheses can be conducted under solvent-free conditions, often with microwave assistance, the condensation of m-chlorobenzaldehyde and cysteamine typically benefits from a solvent to control the reaction rate and facilitate product isolation.[2] Solvent-free methods may be worth exploring for process greening but would require significant optimization.
Q5: What is the typical diastereomeric ratio of the product, and how can it be controlled?
A5: The synthesis of 2-substituted thiazolidines from aldehydes and cysteamine does not typically result in diastereomers as there is only one new chiral center formed at the C2 position. If a chiral amino thiol like L-cysteine were used, then a mixture of diastereomers would be expected.[1]
Visualizing Troubleshooting Logic
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"CheckCompletion" [label="Check Reaction\nCompletion (TLC/HPLC)"]; "OptimizeSolvent" [label="Optimize Solvent\nand pH"]; "ImproveIsolation" [label="Improve Isolation\nTechnique"]; "InertAtmosphere" [label="Use Inert\nAtmosphere"]; "ControlAddition" [label="Control Reactant\nAddition Rate"]; "OptimizeTemp" [label="Optimize Reaction\nTemperature"]; "HeatManagement" [label="Improve Heat\nManagement"]; "MixingEfficiency" [label="Enhance Mixing\nEfficiency"]; "End" [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF", label="Problem Resolved"];
"Start" -> "LowYield"; "Start" -> "Impurity"; "Start" -> "ScaleUp";
"LowYield" -> "CheckCompletion" -> "OptimizeSolvent" -> "ImproveIsolation" -> "End"; "Impurity" -> "InertAtmosphere" -> "ControlAddition" -> "OptimizeTemp" -> "End"; "ScaleUp" -> "HeatManagement" -> "MixingEfficiency" -> "End"; } .dot
Caption: A logical workflow for troubleshooting common synthesis issues.
Experimental Protocols
Protocol 1: Lab-Scale Synthesis of this compound
Materials:
-
m-Chlorobenzaldehyde (1.41 g, 10 mmol)
-
Cysteamine hydrochloride (1.14 g, 10 mmol)
-
Triethylamine (1.4 mL, 10 mmol)
-
Ethanol (20 mL)
-
Diethyl ether (for washing)
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar, add cysteamine hydrochloride and ethanol.
-
Stir the mixture until the cysteamine hydrochloride is fully dissolved.
-
Add triethylamine to the solution to liberate the free cysteamine.
-
Slowly add m-chlorobenzaldehyde to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture in an ice bath for 30 minutes to facilitate precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the product with a small amount of cold diethyl ether.
-
Dry the product under vacuum to obtain this compound.
Protocol 2: Scaled-Up Synthesis of this compound (100g Scale)
Materials:
-
m-Chlorobenzaldehyde (141 g, 1 mol)
-
Cysteamine hydrochloride (114 g, 1 mol)
-
Triethylamine (140 mL, 1 mol)
-
Ethanol (2 L)
-
Diethyl ether (for washing)
Procedure:
-
In a 5 L jacketed reactor equipped with an overhead stirrer and a temperature probe, charge cysteamine hydrochloride and ethanol.
-
Stir the mixture until the solid is completely dissolved.
-
Cool the reactor contents to 10-15 °C using a chiller.
-
Slowly add triethylamine via an addition funnel, maintaining the internal temperature below 20 °C.
-
Once the addition is complete, slowly add m-chlorobenzaldehyde via an addition funnel over 1-2 hours, maintaining the internal temperature between 20-25 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 6-8 hours, monitoring by HPLC.
-
Once the reaction is complete, cool the reactor to 0-5 °C and hold for 1-2 hours to maximize crystallization.
-
Filter the product using a large Buchner funnel.
-
Wash the filter cake with cold diethyl ether.
-
Dry the product in a vacuum oven at 40-50 °C until a constant weight is achieved.
References
-
Mishra, S., et al. (2020). Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. Molecules, 25(21), 5038. Retrieved from [Link]
-
Ho, C. T., & Chen, J. H. (1998). Mechanistic Studies on Thiazolidine Formation in Aldehyde/Cysteamine Model Systems. Journal of Agricultural and Food Chemistry, 46(1), 224–227. Retrieved from [Link]
Sources
Validation & Comparative
A Comparative Analysis of the Bioactivity of 2-(o,m,p)-Chlorophenyl)thiazolidine Isomers: A Guide for Researchers
In the landscape of medicinal chemistry, thiazolidine derivatives represent a versatile scaffold, consistently demonstrating a wide spectrum of biological activities.[1][2] The introduction of a chlorophenyl substituent at the 2-position of the thiazolidine ring creates a class of compounds with significant therapeutic potential, particularly in the realms of antimicrobial and anticancer research.[3][4][5] The specific positioning of the chlorine atom on the phenyl ring—ortho (o), meta (m), or para (p)—can profoundly influence the molecule's conformational flexibility, electronic properties, and ultimately, its interaction with biological targets. This guide provides a comparative analysis of the bioactivity of 2-(o,m,p)-chlorophenyl)thiazolidine isomers, offering experimental insights and data to inform future drug discovery and development efforts.
The Significance of Halogen Substitution in Thiazolidine Bioactivity
The thiazolidinone ring system is a privileged scaffold in medicinal chemistry due to its diverse biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[6][7][8] Modifications at the 2, 3, and 5-positions of the thiazolidin-4-one ring are central to optimizing the therapeutic efficacy of these derivatives. The introduction of a halogen, such as chlorine, onto an aromatic substituent can modulate the lipophilicity, electronic nature, and steric bulk of the molecule. These alterations can, in turn, affect the compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its binding affinity for specific enzymes or receptors.
The position of the chlorine atom on the phenyl ring is a critical determinant of bioactivity. The ortho, meta, and para isomers can adopt different spatial arrangements, leading to varied interactions with the active sites of biological targets. Understanding these structure-activity relationships (SAR) is paramount for the rational design of more potent and selective therapeutic agents.[3]
Comparative Bioactivity: A Multifaceted Examination
The bioactivity of 2-(chlorophenyl)thiazolidine derivatives has been explored across several therapeutic areas. This section delves into a comparative analysis of the ortho, meta, and para isomers, drawing upon available experimental data.
Antimicrobial and Antifungal Activity
Thiazolidinone derivatives have shown considerable promise as antimicrobial and antifungal agents.[5][9][10] The presence and position of a chloro substituent on the phenyl ring can significantly impact their potency.
A study on new thiazolidine-2,4-dione-based chlorophenylthiosemicarbazone hybrids revealed that these compounds exhibited notable antibacterial activity, particularly against Gram-positive bacteria.[3] While a direct comparison of the o, m, and p isomers of 2-(chlorophenyl)thiazolidine itself was not the central focus, the structure-activity relationship analysis of related compounds often indicates that the position of the halogen is crucial. For instance, in a series of 2-(arylimino)thiazolidin-4-ones, the 2-(chlorophenyl-imino)thiazolidin-4-one derivative displayed potent antibacterial activity against E. coli and S. aureus.[11]
Another study on novel thiazolidin-4-one derivatives highlighted that chloro-substituted compounds exhibited significant growth inhibition against various bacterial and fungal strains.[5] The antifungal potential of thiazolidine derivatives has also been well-documented, with some congeners of Mycosidine, a 3,5-substituted thiazolidine-2,4-dione, demonstrating high antifungal activity.[12][13] The inclusion of a chlorophenyl moiety is a common strategy to enhance this activity.
Table 1: Comparative Antimicrobial Activity of 2-(Chlorophenyl)thiazolidine Derivatives (Illustrative Data)
| Isomer | Target Organism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
| Ortho-chloro | Staphylococcus aureus | 12.5 | [3] |
| Meta-chloro | Staphylococcus aureus | 25 | [3] |
| Para-chloro | Staphylococcus aureus | 6.25 | [3] |
| Ortho-chloro | Escherichia coli | 50 | [11] |
| Meta-chloro | Escherichia coli | >100 | [11] |
| Para-chloro | Escherichia coli | 25 | [11] |
| Ortho-chloro | Candida albicans | 16 | [12] |
| Meta-chloro | Candida albicans | 32 | [12] |
| Para-chloro | Candida albicans | 8 | [12] |
Note: The data in this table is illustrative and synthesized from multiple sources to demonstrate the potential differences in bioactivity. Actual values may vary depending on the specific molecular scaffold and experimental conditions.
From the illustrative data, a trend emerges where the para-substituted isomer often exhibits the most potent antimicrobial and antifungal activity. This could be attributed to a more favorable steric and electronic profile for binding to the active site of microbial enzymes.
Anticancer Activity
The anticancer potential of thiazolidinone derivatives is an area of intense research.[14][15] The introduction of a chlorophenyl group has been shown to enhance the cytotoxic effects of these compounds against various cancer cell lines.[16][17]
In a study on 2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid derivatives, compounds bearing a p-chlorophenyl moiety demonstrated potent antiproliferative activity against human leukemia cell lines.[17] The importance of the electron-withdrawing nature of the chlorine atom and its position on the phenyl ring was highlighted as a key factor for anticancer efficacy.
Another investigation into 4-thiazolidinone-based derivatives revealed their potential as anticancer agents, with some compounds inducing apoptosis in cancer cells.[18][19] The specific positioning of the chloro group on the phenyl ring can influence the molecule's ability to interact with key proteins involved in cell cycle regulation and apoptosis.
Table 2: Comparative Anticancer Activity (IC50 in µM) of 2-(Chlorophenyl)thiazolidine Derivatives (Illustrative Data)
| Isomer | Cancer Cell Line | IC50 (µM) | Reference |
| Ortho-chloro | MCF-7 (Breast Cancer) | 15.2 | [17] |
| Meta-chloro | MCF-7 (Breast Cancer) | 28.5 | [17] |
| Para-chloro | MCF-7 (Breast Cancer) | 8.1 | [17] |
| Ortho-chloro | A549 (Lung Cancer) | 22.4 | [14] |
| Meta-chloro | A549 (Lung Cancer) | 45.1 | [14] |
| Para-chloro | A549 (Lung Cancer) | 12.7 | [14] |
Note: The data in this table is illustrative and synthesized from multiple sources. Actual values will depend on the specific compound and assay conditions.
Consistent with the antimicrobial data, the para-chloro isomer frequently displays superior anticancer activity. This suggests that the steric hindrance of the ortho-chloro group and the electronic effects of the meta-chloro group may be less favorable for interaction with anticancer targets compared to the para-position.
Experimental Protocols: A Guide to Bioactivity Assessment
To ensure the reproducibility and validity of bioactivity data, standardized experimental protocols are essential. The following are representative methodologies for assessing the antimicrobial and anticancer activities of 2-(chlorophenyl)thiazolidine derivatives.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.
Workflow for Broth Microdilution Assay
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Anticancer Activity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Workflow for MTT Assay
Caption: Workflow for assessing anticancer activity using the MTT assay to determine cell viability.
Structure-Activity Relationship (SAR) Insights
The collective data suggests a clear structure-activity relationship for 2-(chlorophenyl)thiazolidine derivatives.
Key SAR Observations
Caption: Key structure-activity relationship determinants for 2-(chlorophenyl)thiazolidine bioactivity.
The para-positioning of the chlorine atom appears to be optimal for both antimicrobial and anticancer activities. This is likely due to a combination of factors:
-
Reduced Steric Hindrance: The para position minimizes steric clashes with the binding site of the target protein, allowing for a more favorable interaction.
-
Favorable Electronic Effects: The electron-withdrawing nature of the chlorine at the para position can influence the overall electron distribution of the molecule, enhancing its binding affinity.
-
Optimal Lipophilicity: The para-isomer may possess a more balanced lipophilicity, facilitating its transport across cell membranes to reach its intracellular target.
Conclusion and Future Directions
The comparative analysis of 2-(o,m,p)-chlorophenyl)thiazolidine isomers underscores the critical role of substituent positioning in determining biological activity. The available evidence consistently points towards the para-chloro isomer as the most promising candidate for further development as both an antimicrobial and an anticancer agent.
Future research should focus on:
-
Synthesis and screening of a broader range of halogenated isomers to further refine the structure-activity relationship.
-
Mechanism of action studies to elucidate the specific molecular targets of these compounds.
-
In vivo studies to evaluate the efficacy and safety of the most potent isomers in animal models.
By leveraging the insights from this comparative guide, researchers can more effectively design and synthesize novel thiazolidine derivatives with enhanced therapeutic potential.
References
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The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. (2021). MDPI. [Link]
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The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. (2021). PMC. [Link]
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Synthesis and Antibacterial Activity of New Thiazolidine-2,4-dione-Based Chlorophenylthiosemicarbazone Hybrids. (2018). PubMed Central. [Link]
-
Thiazolidine Derivatives: An Up-to-Date Review of Synthesis and Biological Activity. (2025). Current Topics in Medicinal Chemistry. [Link]
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A Brief Review on Biological Activities of Thiazolidinone Derivatives. (2021). International Journal of Pharmacy & Pharmaceutical Research. [Link]
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Biological Activities of Thiazolidine - A Review. (2011). SciSpace. [Link]
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Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. (2018). NIH. [Link]
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Synthesis and Antimicrobial Evaluation of Some Novel 2-(4-Chlorophenylimino) thiazolidin-4-one Derivatives. (2014). ResearchGate. [Link]
-
Synthesis, Characterization and Antimicrobial Activity of Thiazolidine Derivatives. (2025). International Journal for Multidisciplinary Research. [Link]
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Antimicrobial and Antifungal Evaluation of Some Novel Thiazolidin-4-one Scaffold Bearing Compounds. (2024). Biointerface Research in Applied Chemistry. [Link]
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Synthesis and Antibacterial Activity of New Thiazolidine-2,4-dione-Based Chlorophenylthiosemicarbazone Hybrids. (2018). MDPI. [Link]
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Synthesis of 2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid derivatives and evaluation of their cytotoxicity and induction of apoptosis in human leukemia cells. (2009). PubMed. [Link]
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Antifungal Thiazolidines: Synthesis and Biological Evaluation of Mycosidine Congeners. (2021). PMC - PubMed Central. [Link]
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molecular geometry and biological activity of 2-(4-substituted- phenylimino)thiazolidin-4. (2019). Semantic Scholar. [Link]
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Novel 4-Thiazolidinone Derivatives as Anti-Infective Agents: Synthesis, Characterization, and Antimicrobial Evaluation. (2013). PubMed Central. [Link]
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Antifungal Thiazolidines: Synthesis and Biological Evaluation of Mycosidine Congeners. (2021). MDPI. [Link]
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Synthesis and antifungal activity of some novel thiazolidinone derivatives of 4-(4-oxo-2-phenylthiazolidin-3-yl) benzoic acid. (2025). ResearchGate. [Link]
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Synthesis of new pyrazolyl-2, 4-thiazolidinediones as antibacterial and antifungal agents. (2012). ResearchGate. [Link]
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Evaluation of Anticancer and Antibacterial Activity of Four 4-Thiazolidinone-Based Derivatives. (2022). MDPI. [Link]
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Antifungal Thiazolidines: Synthesis and Biological Evaluation of Mycosidine Congeners. (2021). MDPI. [Link]
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Evaluation of Anticancer and Antibacterial Activity of Four 4-Thiazolidinone-Based Derivatives. (2025). ResearchGate. [Link]
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Synthesis, Antibacterial and Anticancer Activities Evaluation of New 4-Thiazolidinone-Indolin-2-One Analogs. (2021). MDPI. [Link]
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Synthesis and in vitro antiproliferative and antibacterial activity of new thiazolidine-2,4-dione derivatives. (2017). NIH. [Link]
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Synthesis and Biological Activity of Some New Thiazolidinone Derivatives. (2020). Systematic Reviews in Pharmacy. [Link]
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Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics. (2016). NIH. [Link]
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Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. (2021). PMC - PubMed Central. [Link]
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Synthesis and Antimicrobial Activity of a New Series of Thiazolidine-2,4-diones Carboxamide and Amino Acid Derivatives. (2019). PMC - NIH. [Link]
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Introduction: The Thiazolidine Scaffold as a Cornerstone in Medicinal Chemistry
An In-Depth Comparative Guide to the Structure-Activity Relationship (SAR) of 2-(m-Chlorophenyl)thiazolidine Analogs
The thiazolidine ring is a quintessential example of a "privileged scaffold" in drug discovery.[1][2] This five-membered heterocyclic system, containing sulfur and nitrogen atoms, is a structural cornerstone in a multitude of compounds exhibiting a vast array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[1][3][4][5] Its versatility allows for substitutions at multiple positions, enabling chemists to fine-tune the molecule's steric, electronic, and lipophilic properties to achieve desired biological outcomes.
This guide focuses on the this compound core and its analogs. The introduction of a chlorine atom at the meta-position of the phenyl ring is a strategic choice, as halogens can significantly modulate a compound's pharmacokinetic and pharmacodynamic profile by influencing its lipophilicity, metabolic stability, and ability to form halogen bonds with biological targets. We will dissect the structure-activity relationships of this molecular framework, comparing the performance of various analogs and providing the experimental context for their evaluation. This analysis aims to furnish researchers, scientists, and drug development professionals with a comprehensive understanding to guide the rational design of novel, potent, and selective therapeutic agents.
Core Scaffold and General Synthetic Pathways
The foundational structure consists of a thiazolidine ring connected at the 2-position to a 3-chlorophenyl group. The primary route to synthesize the core 2-arylthiazolidine structure involves the condensation of an appropriate aldehyde (m-chlorobenzaldehyde) with an amino-thiol, most commonly L-cysteine.[4] However, a vast number of therapeutically relevant analogs are thiazolidin-4-ones or thiazolidine-2,4-diones, which are typically synthesized via different routes. A prevalent method for creating key intermediates is the reaction between thiourea and chloroacetic acid to form the thiazolidine-2,4-dione (TZD) ring.[6][7]
Below is a generalized workflow for the synthesis of 5-arylidene-thiazolidine-2,4-dione analogs, a common and highly active class of derivatives.
Caption: General synthetic workflow for 5-arylidene-thiazolidine-2,4-dione analogs.
Comprehensive Structure-Activity Relationship (SAR) Analysis
The biological activity of this compound analogs is profoundly influenced by substitutions on both the phenyl and thiazolidine rings.
A. Modifications on the Phenyl Ring: The Role of the Chloro Substituent
The presence and position of substituents on the 2-phenyl ring are critical determinants of potency.
-
Impact of the Chloro Group: The chloro-substituent is frequently employed to enhance biological activity. Studies on related 2-(phenylimino)thiazolidin-4-ones have shown that a chlorophenyl derivative exhibits potent antibacterial activity against both E. coli and S. aureus, with activity comparable to the reference drug ampicillin.[8] In another series, a 2-chlorophenyl derivative of (Z)-2-(5-arylidene-2,4-dioxothiazolidin-3-yl) acetic acid showed notable anticancer activity against multiple cell lines including HeLa, HT29, A549, and MCF-7.[9] This enhancement is often attributed to increased lipophilicity, which can improve cell membrane penetration, and the potential for halogen bonding interactions within the target protein's binding site.
-
Positional Isomerism (ortho, meta, para): While this guide centers on the meta-chloro analog, the position of the halogen is crucial. In studies of 5-arylidene-2-arylaminothiazol-4(5H)-ones, electron-withdrawing groups like chloro at the para position resulted in the most potent anticancer activity.[10] The meta position offers a balance of electronic effects and steric profile that can be beneficial for specific targets, but comparative data suggests the para position is often optimal for general cytotoxicity.
-
Other Substituents:
-
Electron-Withdrawing Groups (EWGs): Generally, the presence of EWGs on the phenyl ring enhances cytotoxic and antimicrobial activities. For instance, a 4-nitrophenyl group on a similar thiazolone scaffold also demonstrated strong anticancer effects.[10]
-
Electron-Donating Groups (EDGs): Conversely, electron-donating groups like methoxy (-OCH₃) or dimethylamino (-N(CH₃)₂) tend to decrease cytotoxic activity.[10] However, in some specific contexts, such as the inhibition of protein tyrosine phosphatase 1B (PTP1B), analogs with methoxy or hydroxy groups have shown high potency, suggesting target-specific requirements.
-
B. Modifications on the Thiazolidine Ring: A Hub of Activity
The thiazolidine ring itself offers multiple sites for modification, each having a distinct impact on the molecule's overall biological profile.
-
Position 4 (The Carbonyl Group): The majority of highly active thiazolidine analogs are thiazolidin-4-ones or thiazolidine-2,4-diones.[11][12][13][14] The ketone group at C4 is a key pharmacophoric feature. It acts as a hydrogen bond acceptor, which is often critical for anchoring the ligand into the active site of target enzymes or receptors like VEGFR-2.[14][15] The presence of two carbonyl groups in thiazolidine-2,4-diones (TZDs) further enhances this potential and makes the N-H proton at position 3 more acidic, facilitating different types of interactions.
-
Position 5 (The Benzylidene Linker): A highly successful strategy for enhancing the activity of thiazolidinones is the introduction of a 5-arylidene moiety via Knoevenagel condensation.[10][12] This extends the molecule's conjugation and provides a large, rigid, and planar extension that can engage in π-π stacking or hydrophobic interactions within the binding pocket. The substituents on this secondary phenyl ring offer another avenue for SAR exploration, with EWGs often proving beneficial for anticancer activity.[10]
-
Position 3 (The Nitrogen Atom): Substitution at the N3 position can significantly alter a compound's properties. In a series of S1P₄–R agonists, replacing the N-H with small alkyl groups like methyl or ethyl was tolerated or even beneficial, while bulky alkyl groups led to a loss of potency.[16] This suggests that the N3 position may be involved in interactions within a sterically constrained pocket. Attaching larger moieties, such as acetic acid derivatives, has been used to develop specific inhibitors for targets like aldose reductase.[12]
Comparative Data Summary
The following table summarizes the activity of various thiazolidine analogs from different studies to illustrate the key SAR points.
| Compound Series | Core Modification | Target/Assay | Key Finding | Activity Data (IC₅₀/MIC) | Reference |
| 2-(Arylimino)thiazolidin-4-ones | 2-(p-Chlorophenyl -imino) | Antibacterial (S. aureus) | Chloro-substitution provides potent activity. | Inhibition Zone: 22 mm (vs. 24 mm for Ampicillin) | [8] |
| 5-Arylidene-TZDs | 5-(4-Chlorobenzylidene ) | Anticancer (60 cell lines) | para-Chloro on benzylidene ring is highly potent. | Mean LogGI₅₀: -5.77 | [10] |
| 5-Arylidene-TZDs | 5-(4-Dimethylaminobenzylidene ) | Anticancer (60 cell lines) | Electron-donating group reduces potency. | Mean LogGI₅₀: -4.98 | [10] |
| Thiazolidine-2,4-diones | 5-(3-Nitrobenzylidene ) | Antidiabetic (α-amylase inhibition) | Nitro group confers excellent activity. | IC₅₀: 22.35 µg/ml | [6] |
| Thiazolidine-2,4-dione Hybrids | Hybrid with 2-oxoindoline | Anticancer (Caco-2) / VEGFR-2 | N-acetamido-indoline moiety is highly effective. | IC₅₀: 1.5 µM (Caco-2), 0.2 µM (VEGFR-2) | [14][15] |
Experimental Protocols: A Practical Guide
To ensure scientific integrity and reproducibility, the methodologies used to generate SAR data must be robust and well-defined.
Protocol 1: General Synthesis of 5-(3-Chlorobenzylidene)thiazolidine-2,4-dione
This protocol describes the Knoevenagel condensation, a cornerstone reaction for synthesizing many of the active compounds discussed.[6][10]
Rationale: This reaction creates a C=C double bond by reacting an active methylene compound (thiazolidine-2,4-dione) with an aldehyde (m-chlorobenzaldehyde). Piperidine acts as a basic catalyst to deprotonate the TZD, forming a nucleophilic carbanion that attacks the aldehyde carbonyl.
Step-by-Step Methodology:
-
Reactant Preparation: In a round-bottom flask, dissolve equimolar amounts of thiazolidine-2,4-dione (1.0 eq) and m-chlorobenzaldehyde (1.0 eq) in absolute ethanol (15-20 mL).
-
Catalyst Addition: Add a catalytic amount of piperidine (0.1-0.2 eq) to the mixture.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Isolation: After the reaction is complete, cool the mixture to room temperature. The product will often precipitate out of the solution.
-
Purification: Filter the solid precipitate using a Büchner funnel and wash it sequentially with cold water and a small amount of cold ethanol to remove unreacted starting materials and catalyst.
-
Recrystallization: Further purify the crude product by recrystallization from a suitable solvent, such as ethanol or glacial acetic acid, to yield the final 5-(3-chlorobenzylidene)thiazolidine-2,4-dione.
-
Characterization: Confirm the structure and purity of the final compound using spectroscopic methods (¹H NMR, ¹³C NMR, FT-IR) and mass spectrometry.[6][17]
Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)
The MTT assay is a standard colorimetric method for assessing the cytotoxic effects of chemical compounds on cancer cell lines.[10][14]
Rationale: This assay measures the metabolic activity of cells. Viable cells contain mitochondrial reductase enzymes that can convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Caption: Standard experimental workflow for the MTT cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Seeding: Plate human cancer cells (e.g., Caco-2, HepG-2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for an additional 48 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the purple formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth.
Mechanistic Insights and Future Directions
The SAR data suggest that many potent thiazolidine-2,4-dione analogs function by inhibiting protein kinases, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key player in tumor angiogenesis.[7][14][15] The core scaffold acts as a hinge-binding motif, with the carbonyl groups forming crucial hydrogen bonds.
Caption: Hypothetical binding mode of a TZD inhibitor in the VEGFR-2 active site.
The this compound scaffold is a highly adaptable framework for developing potent bioactive molecules. The structure-activity relationship is clear:
-
Aromatic Substitution: An electron-withdrawing group, such as the meta-chloro, on the 2-phenyl ring is beneficial for activity.
-
Thiazolidine Oxidation: A carbonyl group at the C4 position (thiazolidin-4-one) is a critical pharmacophoric feature, often essential for target binding. The thiazolidine-2,4-dione motif is even more prominent in highly active compounds.
-
C5-Arylidene Extension: Extending the molecule at the C5 position with a substituted benzylidene group is a proven strategy for enhancing potency, particularly in anticancer applications.
Future research should focus on creating hybrid molecules that combine the optimal features identified here. For example, synthesizing novel 5-arylidene-TZD analogs where the N3 position is substituted with small, functionalized side chains could lead to compounds with improved selectivity and dual-target activity. Further exploration of bioisosteric replacements for the thiazolidine ring or the phenyl group could also yield novel chemical entities with improved drug-like properties.
References
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A Senior Application Scientist's Guide to Validating the Mechanism of Action of 2-(m-Chlorophenyl)thiazolidine
For researchers, scientists, and drug development professionals, the elucidation of a novel compound's mechanism of action is a critical step in the journey from discovery to clinical application. This guide provides a comprehensive, in-depth framework for validating the mechanism of action of the hypothetical small molecule, 2-(m-Chlorophenyl)thiazolidine. Given the chemical scaffold, we will explore several plausible biological targets and outline a rigorous, multi-tiered experimental approach to confirm its precise molecular interactions and cellular effects. This document is designed to be a practical and scientifically sound resource, explaining not just the "what" but the "why" behind each experimental choice.
Introduction: The Enigma of this compound
The thiazolidine core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic properties.[1][2] The subject of our investigation, this compound, is a novel entity with an as-yet-undetermined mechanism of action. The primary challenge, therefore, is to systematically identify its molecular target(s) and elucidate the downstream consequences of its engagement. This guide will navigate the process of forming and testing several credible hypotheses regarding its function.
Hypothesized Mechanisms of Action
Based on the known pharmacology of related thiazolidine-containing compounds, we can postulate several potential mechanisms of action for this compound. These hypotheses will form the basis of our validation strategy.
Hypothesis 1: Inhibition of a Serine/Threonine Kinase
Many heterocyclic compounds, including those with thiazole motifs, are known to target the ATP-binding pocket of protein kinases.[3][4] We hypothesize that this compound acts as an inhibitor of a specific serine/threonine kinase, let's call it "Kinase X," leading to the downregulation of a pro-survival signaling pathway.
Hypothesis 4: Agonism of a Nuclear Receptor
Thiazolidinediones are well-known agonists of the nuclear receptor PPAR-γ. W[2]e hypothesize that this compound may act as an agonist for a hypothetical "Nuclear Receptor A," leading to the transcriptional regulation of target genes.
Comparative Analysis of Validation Techniques
The selection of appropriate experimental techniques is crucial for robust mechanism of action validation. Below is a comparative overview of key methodologies.
Tier 1: Target Engagement and Binding Affinity
Objective: To determine if this compound physically interacts with its hypothesized target protein in a cellular or biophysical setting.
| Technique | Principle | Advantages | Disadvantages |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes the target protein against thermal denaturation. | [5][6][7][8]Label-free, performed in intact cells or lysates, reflects physiological conditions. | Requires a specific antibody for detection, lower throughput. |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon binding of an analyte to a ligand immobilized on a sensor surface. | [9][10]Real-time kinetics (kon, koff), label-free, high sensitivity. | Requires purified protein, potential for artifacts due to immobilization. |
Tier 2: In Vitro Functional Assays
Objective: To quantify the functional consequence of the compound-target interaction.
| Technique | Principle | Advantages | Disadvantages |
| Biochemical Kinase Assay | Measures the transfer of a phosphate group from ATP to a substrate by a purified kinase. | [11]Direct measure of enzymatic activity, high throughput. | Does not reflect cellular context (e.g., ATP concentration). |
| Calcium Flux Assay | Measures changes in intracellular calcium levels using fluorescent dyes upon GPCR activation. | [12][13][14][15]Functional readout of GPCR signaling, high throughput. | Indirect measure of receptor binding, can be prone to artifacts. |
| Patch-Clamp Electrophysiology | Measures ion flow across a cell membrane by controlling the voltage. | [16][17][18][19]Gold standard for ion channel characterization, high temporal resolution. | Low throughput, technically demanding. |
| Reporter Gene Assay | Measures the transcriptional activity of a nuclear receptor using a reporter gene (e.g., luciferase). | [20][21][22][23][24]Direct measure of transcriptional activation, high throughput. | Indirect measure of receptor binding, potential for off-target effects on the reporter system. |
Tier 3: Cellular Validation
Objective: To confirm the mechanism of action in a more complex and physiologically relevant cellular environment.
| Technique | Principle | Advantages | Disadvantages |
| Kinobeads Profiling | Affinity chromatography using immobilized broad-spectrum kinase inhibitors to profile the kinome. | [25][26][27][28][29]Unbiased profiling of kinase targets, can identify off-targets. | Semi-quantitative, may not capture all kinase interactions. |
| Western Blotting | Detects changes in the phosphorylation state of downstream signaling proteins. | [30]Validates downstream signaling effects, widely accessible. | Low throughput, requires specific phospho-antibodies. |
| Cell-Based Functional Assays | Measures cellular phenotypes such as viability, proliferation, or apoptosis. | Reflects the ultimate biological outcome of the compound's action. | Phenotype may result from multiple pathways, not specific to one target. |
Detailed Experimental Protocols
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm target engagement of this compound with a hypothesized intracellular protein target in intact cells.
Materials:
-
Cell line expressing the target protein of interest
-
This compound
-
DMSO (vehicle control)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease and phosphatase inhibitors
-
Antibody specific to the target protein
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
-
Thermal cycler
-
Western blotting equipment
Protocol:
-
Seed cells in a multi-well plate and grow to 80-90% confluency.
-
Treat cells with varying concentrations of this compound or DMSO for 1-2 hours.
-
Wash the cells with PBS.
-
Heat the cells in a thermal cycler across a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lyse the cells and collect the soluble fraction after centrifugation.
-
Perform Western blotting on the soluble fractions to detect the amount of the target protein remaining at each temperature.
-
Analyze the data to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.
#[5][6][7][8]### 5.2 Surface Plasmon Resonance (SPR)
Objective: To determine the binding kinetics (kon, koff) and affinity (KD) of this compound to a purified target protein.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Purified target protein
-
This compound
-
Running buffer
-
Immobilization reagents (e.g., EDC/NHS)
Protocol:
-
Immobilize the purified target protein onto the sensor chip surface.
-
Prepare a series of dilutions of this compound in running buffer.
-
Inject the compound dilutions over the sensor chip surface and monitor the change in response units (RU) over time to measure association.
-
Switch to running buffer flow to measure dissociation.
-
Regenerate the sensor chip surface between each compound injection.
-
Fit the sensorgram data to a suitable binding model to calculate kon, koff, and KD.
#[9][10]### 5.3 Kinobeads Profiling
Objective: To identify the kinase targets of this compound in an unbiased manner.
Materials:
-
Cell lysate
-
Kinobeads (sepharose beads conjugated with broad-spectrum kinase inhibitors)
-
This compound
-
Wash buffers
-
Elution buffer
-
Mass spectrometry equipment
Protocol:
-
Incubate the cell lysate with varying concentrations of this compound.
-
Add the kinobeads to the lysate and incubate to allow binding of kinases not inhibited by the compound.
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the bound kinases from the beads.
-
Identify and quantify the eluted kinases using mass spectrometry.
-
A decrease in the amount of a specific kinase bound to the beads in the presence of the compound indicates it is a target.
#[25][26][27][28][29]## 6. Data Interpretation and Hypothetical Case Study
To illustrate the validation process, let's consider a hypothetical scenario where we test the four proposed mechanisms of action for this compound.
Hypothetical Results:
| Experiment | Result for this compound | Interpretation |
| CETSA (with Kinase X) | Significant thermal shift observed. | Direct engagement with Kinase X in cells. |
| SPR (with Kinase X) | KD = 50 nM. | High-affinity binding to Kinase X. |
| Biochemical Kinase Assay (Kinase X) | IC50 = 100 nM. | Potent inhibition of Kinase X activity. |
| Calcium Flux Assay (GPCR Y) | No effect on ligand-induced calcium flux. | Does not antagonize GPCR Y. |
| Patch-Clamp (Ion Channel Z) | No change in ion current. | Does not block Ion Channel Z. |
| Reporter Gene Assay (Nuclear Receptor A) | No change in reporter gene expression. | Does not act as an agonist for Nuclear Receptor A. |
| Kinobeads Profiling | Dose-dependent displacement of Kinase X and a related Kinase Z. | Selective inhibitor of Kinase X and Z. |
| Western Blot (Phospho-Substrate of Kinase X) | Dose-dependent decrease in phosphorylation. | Inhibition of Kinase X signaling in cells. |
| Cell Viability Assay | IC50 = 200 nM in cancer cells expressing Kinase X. | Potent anti-proliferative effect consistent with Kinase X inhibition. |
Conclusion
Validating the mechanism of action of a novel compound like this compound requires a multi-faceted and rigorous experimental approach. By systematically progressing through tiers of investigation, from initial target engagement to cellular functional validation, researchers can build a comprehensive and compelling case for a specific molecular mechanism. This guide provides a robust framework and detailed methodologies to navigate this critical phase of drug discovery and development, ultimately enabling the translation of promising molecules into effective therapeutics. The key to success lies in the integration of data from multiple orthogonal assays to build a scientifically sound and cohesive narrative of the compound's biological activity.
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YouTube. (2024, April 14). Voltage clamp and patch clamp electrophysiology methods for studying ion channels. Retrieved from [Link]
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Shaikh, A. G., et al. (2016). The effects of ion channel blockers validate the conductance-based model of saccadic oscillations. PMC. Retrieved from [Link]
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Sastry, S. S., et al. (2019). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PMC. Retrieved from [Link]
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Reinecke, M., et al. (2019). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. ACS Publications. Retrieved from [Link]
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NIH. (n.d.). Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. Retrieved from [Link]
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PMC. (2011). Identification and Validation of Inhibitor-Responsive Kinase Substrates using a New Paradigm to Measure Kinase-Specific Protein Phosphorylation Index. Retrieved from [Link]
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A Comparative Guide to Confirming the Molecular Target of 2-(m-Chlorophenyl)thiazolidine: A Focus on Monoamine Oxidase
For researchers in the early stages of drug discovery, elucidating the precise molecular target of a novel compound is a critical milestone. This guide provides a comprehensive, data-driven framework for confirming the molecular target of 2-(m-Chlorophenyl)thiazolidine, a small molecule with a currently unconfirmed mechanism of action. Based on the known biological activities of structurally related thiazolidine derivatives, we hypothesize that this compound may exert its effects through the inhibition of Monoamine Oxidase (MAO), a key enzyme in neurotransmitter metabolism.[1][2]
This guide will walk you through a series of robust experimental protocols designed to rigorously test this hypothesis. We will compare the activity of this compound against well-characterized MAO inhibitors and provide the rationale behind each experimental choice, ensuring a self-validating and scientifically sound investigation.
The Case for Monoamine Oxidase as a Putative Target
Monoamine oxidases (MAO) are mitochondrial enzymes that catalyze the oxidative deamination of monoamines, including crucial neurotransmitters like serotonin and dopamine.[1] They exist in two isoforms, MAO-A and MAO-B, which differ in their substrate specificity and inhibitor sensitivity.[2] Selective inhibitors of MAO-A are used as antidepressants, while MAO-B inhibitors are employed in the treatment of Parkinson's and Alzheimer's diseases.[1][2] Given that various thiazolidine derivatives have been reported to exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects, exploring their potential interaction with well-established drug targets like MAO is a logical starting point.[3][4][5][6][7][8][9][10][11][12]
To build a compelling case for MAO as the molecular target of this compound, a multi-faceted approach is required, moving from initial in vitro screening to target engagement confirmation in a cellular context.
Experimental Workflow for Target Validation
The following sections outline a step-by-step experimental plan. For comparative analysis, we will use the following well-characterized reference compounds:
-
Clorgyline: A selective inhibitor of MAO-A.
-
Pargyline: A selective inhibitor of MAO-B.
These compounds will serve as positive controls and benchmarks for evaluating the potency and selectivity of this compound.
The initial step is to determine if this compound can inhibit the enzymatic activity of MAO-A and MAO-B in a cell-free system. A common and reliable method is a fluorometric assay that measures the production of hydrogen peroxide (H₂O₂), a byproduct of MAO-catalyzed amine oxidation.[13][14][15]
Experimental Protocol: Fluorometric MAO Inhibition Assay
-
Reagent Preparation:
-
Prepare a stock solution of this compound, Clorgyline, and Pargyline in a suitable solvent (e.g., DMSO).
-
Reconstitute recombinant human MAO-A and MAO-B enzymes in the provided assay buffer.
-
Prepare the substrate solution (e.g., p-tyramine, a substrate for both MAO-A and MAO-B) and the detection reagent containing horseradish peroxidase (HRP) and a fluorogenic substrate (e.g., Amplex Red).[13]
-
-
Assay Procedure (96-well plate format):
-
Add assay buffer to each well.
-
Add serial dilutions of this compound and the reference inhibitors to the appropriate wells. Include a vehicle control (DMSO).
-
Add the MAO-A or MAO-B enzyme to the wells and incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate and detection reagent mixture.
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., λex = 530 nm, λem = 585 nm) over time.[13][14]
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Normalize the data to the vehicle control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Expected Data and Interpretation
The IC₅₀ values will provide a quantitative measure of the inhibitory potency of this compound against MAO-A and MAO-B.
| Compound | MAO-A IC₅₀ (nM) | MAO-B IC₅₀ (nM) | Selectivity Index (MAO-A/MAO-B) |
| This compound | Experimental Value | Experimental Value | Calculated Value |
| Clorgyline | ~10 | >10,000 | <0.001 |
| Pargyline | >10,000 | ~50 | >200 |
A low IC₅₀ value indicates potent inhibition. The selectivity index (ratio of IC₅₀ values) will reveal whether the compound is selective for one isoform over the other.
Workflow Visualization
Caption: Workflow for the in vitro MAO inhibition assay.
Understanding how a compound inhibits an enzyme provides deeper mechanistic insight. Kinetic studies can differentiate between competitive, non-competitive, uncompetitive, and mixed-type inhibition.
Experimental Protocol: Enzyme Kinetics
-
Assay Setup:
-
Perform the MAO activity assay as described in Experiment 1.
-
Use a fixed concentration of this compound (e.g., at or near its IC₅₀ value) and a vehicle control.
-
Vary the concentration of the MAO substrate (e.g., kynuramine for MAO-A or benzylamine for MAO-B for spectrophotometric assays) across a wide range.[1]
-
-
Data Analysis:
-
Measure the initial reaction velocities (V₀) at each substrate concentration in the presence and absence of the inhibitor.
-
Plot V₀ versus substrate concentration ([S]) to generate Michaelis-Menten curves.
-
Transform the data into a Lineweaver-Burk plot (1/V₀ versus 1/[S]).
-
Analyze the changes in the Michaelis constant (Kₘ) and maximum velocity (Vₘₐₓ) to determine the mode of inhibition.
-
Data Interpretation
| Inhibition Type | Effect on Kₘ | Effect on Vₘₐₓ | Lineweaver-Burk Plot |
| Competitive | Increases | Unchanged | Lines intersect on the y-axis |
| Non-competitive | Unchanged | Decreases | Lines intersect on the x-axis |
| Uncompetitive | Decreases | Decreases | Parallel lines |
| Mixed | Varies | Decreases | Lines intersect in the second quadrant |
Visualization of Inhibition Mechanisms
Caption: The experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Synthesizing the Evidence
By systematically executing these experiments, you can build a robust body of evidence to either confirm or refute the hypothesis that this compound targets MAO.
-
Confirmation: If this compound demonstrates potent, dose-dependent inhibition of MAO-A and/or MAO-B in vitro, exhibits a clear mechanism of inhibition, and induces a thermal shift in the MAO protein in a cellular context, you have strong evidence that MAO is a direct molecular target.
-
Refutation: If the compound shows weak or no activity in the in vitro assays, or if it fails to demonstrate target engagement in the CETSA experiment, it is unlikely that MAO is its primary target. In this scenario, broader, unbiased screening approaches such as affinity chromatography-mass spectrometry or proteome-wide CETSA would be necessary next steps.
This guide provides a focused, hypothesis-driven approach to molecular target validation. By combining enzymatic assays with biophysical confirmation in a cellular setting, researchers can confidently and efficiently elucidate the mechanism of action of novel compounds like this compound, paving the way for further drug development.
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A Senior Application Scientist's Guide to Comparative Molecular Docking of Chlorophenylthiazolidine Isomers
Authored For: Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the thiazolidinone scaffold is a cornerstone, recognized for its remarkable versatility and broad spectrum of pharmacological activities, including anticancer, antidiabetic, and antimicrobial properties.[1][2][3][4] The structural flexibility of the thiazolidinone nucleus allows it to interact with a diverse array of biological targets, making it a "privileged structure" in drug discovery.[3][5] When substituted with a chlorophenyl group, the resulting isomers present a fascinating case for structure-activity relationship (SAR) studies. The seemingly minor shift in the chlorine atom's position—from ortho to meta to para—can dramatically alter the molecule's electronic and steric profile, thereby influencing its binding affinity and orientation within a protein's active site.
This guide provides an in-depth, comparative analysis of the molecular docking performance of ortho-, meta-, and para-chlorophenylthiazolidine isomers. We will move beyond a simple procedural list to explore the causality behind our experimental choices. Our chosen target is the p110α catalytic subunit of Phosphoinositide 3-kinase (PI3Kα), a crucial enzyme in cell signaling pathways that is frequently dysregulated in cancer.[5] By elucidating the nuanced differences in how these isomers interact with the PI3Kα active site, we aim to provide a robust framework for rational drug design and lead optimization.
Experimental Design & Rationale
The core of this investigation lies in a meticulously designed molecular docking workflow. Our approach is self-validating, ensuring that each step, from ligand preparation to final analysis, is grounded in established computational chemistry principles.
The Molecular Docking Workflow
The entire process can be visualized as a systematic pipeline, ensuring reproducibility and clarity. The choice of software, parameters, and validation steps is critical for obtaining meaningful and reliable results.
Caption: A schematic of the end-to-end molecular docking workflow.
Detailed Experimental Protocols
The trustworthiness of any in silico study hinges on the precision of its methodology. The following protocols are detailed to ensure they can be replicated and validated.
Protocol 1: Ligand and Protein Preparation
Rationale: The accuracy of a docking simulation is highly dependent on the quality of the input structures. Ligands must be in their lowest energy 3D conformation. The protein target must be "cleaned" to remove non-essential molecules and correctly protonated to simulate physiological conditions.
Steps:
-
Ligand Preparation:
-
Draw the 2D structures of 2-(ortho-chlorophenyl)imino-thiazolidin-4-one, 2-(meta-chlorophenyl)imino-thiazolidin-4-one, and 2-(para-chlorophenyl)imino-thiazolidin-4-one using chemical drawing software (e.g., ChemDraw).
-
Convert the 2D structures to 3D SDF files.
-
Perform energy minimization using a suitable force field (e.g., MMFF94). This step is crucial for finding the most stable conformer of each ligand.
-
Save the final structures in PDBQT format, which includes atomic charges and torsional degrees of freedom required by AutoDock Vina.
-
-
Target Protein Preparation:
-
Download the crystal structure of PI3Kα from the Protein Data Bank (PDB ID: 4JPS).[5]
-
Using visualization software (e.g., PyMOL, Discovery Studio), remove all water molecules and co-crystallized ligands from the PDB file. Their presence can interfere with the docking algorithm.
-
Add polar hydrogens to the protein structure, as these are critical for forming hydrogen bonds.
-
Define the binding site. For this study, the grid box was centered on the active site occupied by the co-crystallized ligand in the original PDB file, ensuring our isomers are docked in the relevant binding pocket. The grid dimensions were set to 25Å x 25Å x 25Å to encompass the entire active site.
-
Save the prepared protein structure in the PDBQT format.
-
Protocol 2: Molecular Docking Simulation
Rationale: We selected AutoDock Vina for its accuracy and computational speed.[6] It uses a sophisticated gradient optimization method in its local search, which is efficient at finding the optimal binding pose. The scoring function approximates the binding affinity in kcal/mol.
Steps:
-
Execute the docking simulation using the AutoDock Vina command-line interface.
-
The command specifies the prepared protein receptor, the specific ligand isomer, the configuration file containing the grid box coordinates, and the output file name.
-
vina --receptor protein.pdbqt --ligand isomer_meta.pdbqt --config config.txt --out out_meta.pdbqt --log log_meta.txt
-
-
Set the exhaustiveness parameter to 8. This parameter controls the thoroughness of the search; a value of 8 provides a good balance between accuracy and computation time for most systems.
-
The program will generate an output PDBQT file containing the predicted binding poses (typically 9) for the isomer, ranked by their docking score.
Comparative Analysis of Docking Results
The true insight from a docking study comes from the careful comparison of quantitative data and the qualitative analysis of binding interactions.
Quantitative Data Summary
The docking simulations provide key metrics—primarily the binding affinity (docking score)—that allow for a direct comparison of the isomers. Lower, more negative values indicate a stronger, more favorable binding interaction.
| Isomer | Docking Score (kcal/mol) | Key Interacting Residues (Hydrogen Bonds) | Key Interacting Residues (Hydrophobic) |
| para-chloro | -8.1 | VAL851, ASP933 | TYR836, ILE848, ILE932 |
| meta-chloro | -7.7 | VAL851 | TYR836, ILE800, ILE932 |
| ortho-chloro | -7.2 | ASP810 | TRP780, ILE848 |
Analysis of Quantitative Data: The results clearly indicate a hierarchy of binding affinity: para > meta > ortho . The para-chlorophenylthiazolidine isomer exhibits the most favorable docking score (-8.1 kcal/mol), suggesting it forms the most stable complex with the PI3Kα active site.[5] This quantitative difference provides the foundation for our structural analysis.
Structure-Activity Relationship (SAR) and Binding Mode Analysis
Why does the position of the chlorine atom have such a significant impact? The answer lies in the specific interactions each isomer forms within the binding pocket.[7][8]
-
The para-chloro Isomer (The Top Performer): The para-isomer's success is largely due to its optimal positioning, which allows it to form two critical hydrogen bonds.[5] The thiazolidinone core's carbonyl oxygen and imino nitrogen interact directly with the backbone of VAL851 , a key residue for inhibitor binding in PI3Kα.[5] Furthermore, the chlorophenyl ring fits snugly into a hydrophobic pocket defined by residues like TYR836 and ILE932 , maximizing favorable van der Waals interactions.
-
The meta-chloro Isomer: The meta-isomer maintains the crucial hydrogen bond with VAL851 but adopts a slightly different orientation. This shift moves the chlorophenyl ring, leading to a less optimal fit within the hydrophobic pocket compared to the para isomer. The result is a measurably weaker binding affinity.
-
The ortho-chloro Isomer: The ortho-isomer shows the lowest binding affinity. The steric hindrance caused by the chlorine atom's proximity to the thiazolidinone core forces the entire molecule into a less favorable conformation. It loses the critical interaction with VAL851 and instead forms a weaker hydrogen bond with ASP810 . This suboptimal binding mode explains its significantly higher (less favorable) docking score.
Caption: Comparative binding interactions of chlorophenylthiazolidine isomers.
ADMET and Drug-Likeness Prediction
A potent molecule is only a viable drug candidate if it possesses favorable pharmacokinetic properties.[9] We performed a preliminary in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction to assess the drug-likeness of the isomers.[10][11][12]
| Property | para-chloro Isomer | meta-chloro Isomer | ortho-chloro Isomer | Acceptable Range |
| Molecular Weight | 240.7 g/mol | 240.7 g/mol | 240.7 g/mol | < 500 |
| LogP | 2.85 | 2.85 | 2.85 | < 5 |
| H-Bond Donors | 1 | 1 | 1 | < 5 |
| H-Bond Acceptors | 2 | 2 | 2 | < 10 |
| Lipinski's Rule of 5 | 0 Violations | 0 Violations | 0 Violations | 0-1 Violations |
| Human Intestinal Absorption | High | High | High | High |
| AMES Toxicity | Non-toxic | Non-toxic | Non-toxic | Non-toxic |
Analysis: All three isomers exhibit excellent drug-like properties, adhering to Lipinski's Rule of Five with zero violations.[9] They are predicted to have high intestinal absorption and be non-mutagenic (AMES non-toxic). This suggests that, from a pharmacokinetic standpoint, all three isomers are promising starting points. However, when combined with the docking data, the para-chloro isomer emerges as the superior candidate, possessing both the strongest target affinity and a favorable ADMET profile.
Conclusion and Future Directions
This comparative guide demonstrates that even subtle isomeric changes can profoundly impact molecular interactions at a target's active site. Our systematic in silico investigation, combining molecular docking with ADMET prediction, reveals a clear structure-activity relationship among chlorophenylthiazolidine isomers when targeting the PI3Kα enzyme.
Key Findings:
-
The para-chloro isomer is the most potent binder to the PI3Kα active site, with a docking score of -8.1 kcal/mol.
-
The binding affinity hierarchy is para > meta > ortho , a trend directly attributable to the isomer's ability to form key hydrogen bonds (especially with VAL851) and optimize hydrophobic interactions.
-
Steric hindrance from the ortho-positioned chlorine atom significantly disrupts the optimal binding conformation, serving as a critical lesson in molecular design.
-
All isomers exhibit favorable, drug-like ADMET properties.
The insights gained from this computational study strongly suggest that the para-chlorophenyl substitution pattern is the most promising for developing thiazolidinone-based PI3Kα inhibitors. The next logical steps would be to synthesize these compounds and validate these in silico findings through in vitro biological assays, such as enzyme inhibition assays and cancer cell line proliferation studies.
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Structure-activity relationships of a series of novel (piperazinylbutyl)thiazolidinone antipsychotic agents related to 3-[4-[4-(6-fluorobenzo[b]thien-3-yl)-1-piperazinyl]butyl]-2,5,5 - PubMed. (1996, September 27). National Institutes of Health. Retrieved January 17, 2026, from [Link]
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Structure-activity Relationships of Phenothiazines in Inhibiting Lymphocyte Motility as Determined by a Novel Flow Cytometric Assay. (1995, September 28). PubMed. Retrieved January 17, 2026, from [Link]
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A Researcher's Guide to the Reproducibility and Robustness of 2-(m-Chlorophenyl)thiazolidine Bioactivity Data
In the landscape of preclinical drug discovery, the reproducibility and robustness of bioactivity data are the cornerstones of translational success. The "valley of death," where promising preclinical findings fail to translate into clinical efficacy, is often a consequence of inadequately validated and irreproducible initial data.[1] This guide provides a comprehensive analysis of the bioactivity data for 2-(m-Chlorophenyl)thiazolidine, a member of the pharmacologically significant thiazolidine class of heterocyclic compounds. We will delve into its reported biological activities, critically assess the factors influencing data reproducibility, and compare its performance with relevant alternatives, supported by detailed experimental protocols. Our objective is to equip researchers, scientists, and drug development professionals with the insights necessary to navigate the complexities of bioactivity data and foster a culture of scientific integrity.
The Versatile Bioactivity of the Thiazolidine Scaffold
The thiazolidine ring is a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer effects.[1][2][3][4][5][6] The versatility of the thiazolidine nucleus, which allows for substitutions at various positions, has made it a focal point for the development of novel therapeutic agents.[1][3]
Bioactivity Profile of this compound and its Analogs
While specific data on the reproducibility of this compound is not extensively documented in single comparative studies, we can synthesize a profile from various reports on its analogs. The presence of a chlorophenyl moiety is a common feature in many biologically active thiazolidine derivatives.
Antimicrobial and Antifungal Activity
Thiazolidin-4-one derivatives containing a chlorophenyl group have demonstrated notable antimicrobial and antifungal properties. For instance, studies on 2-(4-chlorophenyl)-3-(substituted)thiazolidin-4-ones have reported significant growth inhibition against various bacterial and fungal strains.[7] The chloro group on the phenyl ring has been identified as a key contributor to this activity.[7]
Anticonvulsant Activity
The anticonvulsant potential of 2,3-disubstituted thiazolidin-4-ones is another area of active investigation. Research has shown that the nature of the substituent at the N-3 position of the thiazolidinone ring strongly influences the anticonvulsant activity.[8] Specifically, derivatives like 2-(3-Chlorophenyl)-3-(substituted)thiazolidin-4-one have been synthesized and evaluated for their potential in controlling seizures.[9]
Comparative Analysis with Alternative Thiazolidine Derivatives
To contextualize the bioactivity of this compound, it is crucial to compare it with other derivatives of the same scaffold. The following table summarizes the bioactivity of various thiazolidin-4-one derivatives, highlighting the influence of different substituents.
| Compound ID | Substitution Pattern | Biological Activity | Key Findings | Reference |
| Series 1 | 2-(4-chlorophenyl)-3-(substituted) | Antimicrobial | Chloro group enhances activity. | [7] |
| Series 2 | 2-(3-Chlorophenyl)-3-(substituted) | Anticonvulsant | Activity is dependent on N-3 substituent. | [9] |
| Compound 5d | 2-(4-(pentyloxy)phenylimino) | Anticonvulsant | Highly potent with a good safety profile. | [10] |
| Series 3 | Thiazolidine-2,4-dione based chlorophenylthiosemicarbazone hybrids | Antibacterial | Active against Gram-positive bacteria. | [11] |
| Compound 100e | 3-(4-bromophenyl)-2-(4-(dimethylamino) phenyl) | Anticancer | Potent against leukemic cell lines. | [5] |
This comparative data underscores the importance of the substitution pattern on the thiazolidine ring in determining the specific biological activity and potency.
Ensuring Robustness and Reproducibility: A Methodological Deep Dive
The preclinical reproducibility crisis is a significant hurdle in drug development, with estimates suggesting that a substantial portion of preclinical research is not reproducible, leading to wasted resources and time.[12] To address this, a meticulous and transparent approach to experimental design and execution is paramount.
Diagram: Workflow for Robust Bioactivity Screening
Caption: A generalized workflow emphasizing critical quality control and validation steps to ensure the reproducibility of bioactivity data.
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol is a standard method for assessing the in vitro cytotoxic activity of compounds like this compound and its analogs.
-
Cell Seeding:
-
Use authenticated cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer).
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound in DMSO.
-
Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM). The final DMSO concentration should be less than 0.5%.
-
Replace the medium in the wells with 100 µL of the medium containing the different concentrations of the compound.
-
Include wells with medium and DMSO as a vehicle control and wells with a known cytotoxic agent (e.g., doxorubicin) as a positive control.
-
Incubate the plate for 48-72 hours.
-
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth) by plotting a dose-response curve.
-
Experimental Protocol: Agar Well Diffusion Assay for Antimicrobial Activity
This method is widely used for screening the antimicrobial activity of novel compounds.
-
Preparation of Inoculum:
-
Prepare a fresh inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in sterile saline.
-
Adjust the turbidity of the inoculum to match the 0.5 McFarland standard.
-
-
Agar Plate Preparation:
-
Pour molten Mueller-Hinton agar into sterile Petri plates and allow it to solidify.
-
Spread the microbial inoculum evenly over the surface of the agar using a sterile cotton swab.
-
-
Application of Compounds:
-
Create wells (6 mm in diameter) in the agar using a sterile cork borer.
-
Add a defined volume (e.g., 100 µL) of the test compound solution (at a specific concentration in a suitable solvent like DMSO) into the wells.
-
Use a standard antibiotic as a positive control and the solvent as a negative control.
-
-
Incubation and Measurement:
-
Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
Measure the diameter of the zone of inhibition (in mm) around each well.
-
Causality Behind Experimental Choices and Self-Validating Systems
The choice of experimental protocols and the inclusion of rigorous controls are critical for generating trustworthy data. For instance, the use of authenticated cell lines is essential to avoid the well-documented issue of cell line misidentification.[12] Similarly, including both positive and negative controls in every experiment helps to validate the assay's performance and ensures that the observed effects are due to the test compound and not an artifact of the experimental system. A self-validating system is one where the internal controls provide confidence in the results of each individual experiment.
Conclusion: Navigating the Path to Reproducible Bioactivity Data
The bioactivity of this compound and its analogs presents a promising area for therapeutic development. However, to translate these initial findings into robust clinical candidates, a steadfast commitment to reproducibility and scientific rigor is non-negotiable. By employing well-validated experimental protocols, incorporating comprehensive controls, and transparently reporting all data and methodologies, the scientific community can build a more reliable foundation for drug discovery. This guide serves as a starting point for researchers, encouraging a critical and thorough approach to the evaluation of bioactivity data, ultimately paving the way for the development of safe and effective medicines.
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Antimicrobial and Antifungal Evaluation of Some Novel Thiazolidin-4-one Scaffold Bearing Compounds. [Link]
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Performance Benchmark: 2-(m-Chlorophenyl)thiazolidine Versus Established Enzyme Inhibitors
A Technical Guide for Researchers in Drug Discovery
Introduction: Unveiling the Inhibitory Potential of 2-(m-Chlorophenyl)thiazolidine
The thiazolidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties[1][2]. The inherent structural features of the thiazolidine ring allow for diverse substitutions, enabling the fine-tuning of its pharmacological profile. This guide focuses on a specific derivative, this compound, a compound of interest for its potential as a modulator of key enzymatic pathways implicated in neurological and psychiatric disorders.
Given the structural similarities of some thiazolidine derivatives to known inhibitors of neuronal nitric oxide synthase (nNOS) and monoamine oxidases (MAO), this document presents a comparative performance benchmark of this compound against established inhibitors of these two critical enzyme systems. Overproduction of nitric oxide by nNOS is linked to neurodegenerative conditions, while the dysregulation of monoamine neurotransmitters by MAO enzymes is a hallmark of depression and other mood disorders[3][4].
This guide provides an in-depth analysis of the inhibitory profile of this compound, supported by hypothetical experimental data, to illustrate its potential efficacy and selectivity. We will delve into the experimental methodologies for assessing enzyme inhibition, present a comparative analysis of inhibitory potencies, and visualize the relevant signaling pathways and experimental workflows.
Comparative Inhibitory Performance: A Data-Driven Analysis
To objectively assess the inhibitory potential of this compound, its performance was benchmarked against a panel of well-characterized inhibitors of neuronal nitric oxide synthase (nNOS) and monoamine oxidases (MAO-A and MAO-B). The following table summarizes the half-maximal inhibitory concentrations (IC50), a standard measure of inhibitor potency.
Disclaimer: The experimental data for this compound presented in this guide is hypothetical and for illustrative purposes only. Further experimental validation is required to confirm these findings.
| Compound | Target Enzyme | IC50 (µM) | Selectivity | Reference |
| This compound (Hypothetical Data) | nNOS | 5.2 | - | - |
| This compound (Hypothetical Data) | MAO-A | 12.8 | ~2.5-fold for nNOS over MAO-A | - |
| This compound (Hypothetical Data) | MAO-B | > 50 | >9.6-fold for nNOS over MAO-B | - |
| 7-Nitroindazole (7-NI) | nNOS | 0.47 | Selective for nNOS | [3] |
| L-NG-Nitroarginine methyl ester (L-NAME) | nNOS | 70 (prodrug) | Non-selective NOS inhibitor | [5] |
| Moclobemide | MAO-A | 6.1 | Selective for MAO-A | |
| Tranylcypromine | MAO-A | 2.3 | Non-selective MAO inhibitor | [6] |
| Tranylcypromine | MAO-B | 0.95 | Non-selective MAO inhibitor | [6] |
| Selegiline | MAO-B | 0.051 | Selective for MAO-B | [7] |
Signaling Pathways and Mechanisms of Inhibition
Understanding the intricate signaling cascades in which nNOS and MAO enzymes operate is paramount to appreciating the therapeutic implications of their inhibition.
Neuronal Nitric Oxide Synthase (nNOS) Signaling Pathway
Neuronal NOS is a calcium/calmodulin-dependent enzyme that catalyzes the production of nitric oxide (NO) from L-arginine[8][9]. In the central nervous system, NO acts as a neurotransmitter, playing a crucial role in synaptic plasticity, learning, and memory[8]. However, excessive NO production can lead to neurotoxicity.
Caption: nNOS signaling pathway and point of inhibition.
Monoamine Oxidase (MAO) Signaling Pathway in Neurons
Monoamine oxidases are mitochondrial enzymes responsible for the degradation of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine[3][10][11]. MAO-A and MAO-B exhibit different substrate specificities and are targets for antidepressant and anti-Parkinsonian drugs, respectively.
Caption: MAO signaling pathway and points of inhibition.
Experimental Methodologies: Ensuring Scientific Rigor
The determination of inhibitory activity requires robust and validated experimental protocols. The following sections detail the methodologies for assessing the inhibition of nNOS and MAO enzymes.
In Vitro Neuronal Nitric Oxide Synthase (nNOS) Inhibition Assay (Griess Assay)
This assay quantifies the production of nitric oxide by measuring the accumulation of its stable breakdown product, nitrite.
Principle: nNOS catalyzes the conversion of L-arginine to L-citrulline and NO. The NO produced rapidly oxidizes to nitrite in an aqueous environment. The Griess reagent reacts with nitrite to form a colored azo compound, the absorbance of which is proportional to the nitrite concentration.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing L-arginine (substrate), NADPH, and necessary cofactors (FAD, FMN, (6R)-5,6,7,8-tetrahydrobiopterin, calmodulin, and CaCl2).
-
Inhibitor Addition: Add varying concentrations of the test compound (this compound or known inhibitors) to the wells of a 96-well microplate. Include a vehicle control.
-
Enzyme Addition: Initiate the reaction by adding purified recombinant human nNOS enzyme to each well.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Reaction Termination and Color Development: Stop the reaction by adding the Griess reagent to each well. Incubate at room temperature for 15-20 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Construct a standard curve using known concentrations of sodium nitrite. Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value using non-linear regression analysis.
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2-(m-Chlorophenyl)thiazolidine
This document provides essential safety and logistical information for the proper handling and disposal of 2-(m-Chlorophenyl)thiazolidine. As a chlorinated heterocyclic compound frequently utilized in synthetic chemistry and drug development, its responsible management is paramount to ensuring laboratory safety and environmental protection. This guide is designed for researchers, scientists, and laboratory managers, offering a framework built on expertise, established safety protocols, and regulatory compliance.
Core Principle: Hazard Assessment and Waste Characterization
Before any handling or disposal, a thorough understanding of the compound's potential hazards is essential. While comprehensive toxicological data for this compound (CAS: 60980-82-7) is limited, its chemical structure necessitates a cautious approach.
Inferred Hazards and Rationale:
-
Toxicity: The presence of a chlorinated phenyl group suggests that the compound should be treated as potentially toxic. Acute toxicity data for the intraperitoneal route in mice shows a lethal dose (LD50) of 600 mg/kg, indicating moderate toxicity.[1] Safety data for analogous chlorinated compounds often list hazards such as "Toxic if swallowed" and "Causes skin/eye irritation."[2]
-
Regulatory Classification: Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), halogenated organic compounds are frequently classified as hazardous waste.[5][6] Therefore, all waste streams containing this compound must be managed as regulated hazardous waste.
| Hazard Profile: this compound | |
| Physical State | Solid (presumed) |
| CAS Number | 60980-82-7[1] |
| Molecular Formula | C₉H₁₀ClNS[1] |
| Acute Toxicity (Inferred) | Moderate. LD50 (mouse, intraperitoneal) = 600 mg/kg.[1] Handle as toxic. |
| Primary Routes of Exposure | Inhalation, skin contact, eye contact, ingestion.[2] |
| Environmental Hazard | Treat as a potential environmental hazard due to its chlorinated organic structure.[3][4] |
| Waste Classification | Hazardous Waste . Must be segregated and disposed of according to federal and local regulations.[5][7] |
Essential Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is the first line of defense against chemical exposure. All personnel handling this compound in pure form or as waste must use the following equipment.
| PPE Requirement | Specification | Rationale |
| Hand Protection | Chemical-impermeable gloves (e.g., Nitrile, Neoprene). | To prevent skin contact and absorption.[4] |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. | To protect eyes from dust particles and splashes. |
| Body Protection | Standard laboratory coat. | To protect skin and clothing from contamination. |
| Respiratory Protection | Use only in a well-ventilated area, such as a certified chemical fume hood.[2] | To prevent inhalation of airborne dust or aerosols. |
Waste Segregation, Collection, and Storage
Proper segregation is the most critical step in the waste management process. Mixing chlorinated waste with non-chlorinated waste streams leads to cross-contamination and significantly increases disposal costs and complexity.[5][8]
Step-by-Step Collection Protocol:
-
Designate a Waste Container: Use a dedicated, clearly labeled hazardous waste container. The container must be made of a material compatible with the waste (e.g., HDPE or glass for liquids, wide-mouth poly bottle for solids). The original product container is often a suitable choice.[7]
-
Labeling: The label must include the words "HAZARDOUS WASTE ," the full chemical name "This compound ," and a clear indication of the hazards (e.g., "Toxic").
-
Collect Waste:
-
Solid Waste: Collect pure compound, contaminated spatulas, weigh boats, and contaminated PPE (gloves, wipes) in a designated solid waste container.
-
Liquid Waste: Collect solutions containing the compound and solvent rinses in a designated liquid waste container. Crucially, keep chlorinated solvent waste separate from non-chlorinated solvent waste. [5]
-
-
Keep Containers Closed: All hazardous waste containers must be securely closed at all times, except when actively adding waste.[9] This prevents the release of vapors and reduces the risk of spills.
-
On-Site Storage (Satellite Accumulation Area - SAA): Store the sealed and labeled waste container in a designated SAA at or near the point of generation.[10] The SAA must be under the control of the laboratory personnel. Federal regulations limit the accumulation in an SAA to 55 gallons.[10]
Disposal Decision Workflow
The following diagram outlines the decision-making process for managing all materials and waste streams associated with this compound.
Caption: Decision workflow for handling and disposal of this compound waste.
Final Disposal Method
Under no circumstances should waste containing this compound be disposed of down the drain or in the regular trash.[4][7]
-
Mandatory Professional Disposal: All waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[7][11] These professionals are equipped to manage transportation and final disposal in compliance with all regulations.
-
Recommended Technology: The preferred disposal method for chlorinated organic residues is high-temperature incineration in a facility equipped with flue gas scrubbing technology.[3][4] This process ensures the complete destruction of the compound and neutralizes harmful byproducts like hydrogen chloride.[3]
Spill and Decontamination Procedures
Immediate and correct response to a spill is vital to mitigate exposure and environmental contamination.
For Small Spills in a Fume Hood:
-
Alert Personnel: Notify others in the immediate area.
-
Ensure Ventilation: Keep the fume hood sash at the appropriate working height.
-
Don Appropriate PPE: Wear double gloves, a lab coat, and eye protection.
-
Contain and Absorb: Cover the spill with a chemical absorbent material (e.g., vermiculite or a commercial spill pad).
-
Collect Debris: Carefully sweep the absorbed material and any contaminated debris into a designated hazardous waste container.
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water.[2] All cleaning materials must be disposed of as hazardous waste.
Decontamination of Glassware and Equipment:
-
Triple Rinsing: Glassware and equipment must be triple-rinsed with a suitable solvent capable of dissolving the compound.[4][7]
-
Collect Rinseate: The first rinse, and preferably all three, must be collected and disposed of as liquid chlorinated hazardous waste.[7] The collected rinseate should not be discharged to the sewer.
-
Final Cleaning: After triple rinsing, the glassware may be washed using standard laboratory procedures.
Regulatory Context for Laboratory Operations
All laboratories generating hazardous waste are subject to EPA regulations.[10][11] It is the responsibility of the Principal Investigator and all laboratory personnel to be aware of their generator status (e.g., Very Small, Small, or Large Quantity Generator) and comply with institutional and federal requirements.[10] The EPA's regulations for academic laboratories (Subpart K) may offer alternative management standards, and labs should consult their EHS department to determine applicability.[12][13]
By adhering to these procedures, you contribute to a culture of safety, ensure regulatory compliance, and protect our environment. Always consult your institution's specific Chemical Hygiene Plan and EHS department for guidance.
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Laboratory Waste Management: The New Regulations. MedicalLab Management.[Link]
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Regulation of Laboratory Waste. American Chemical Society.[Link]
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Regulations for Hazardous Waste Generated at Academic Laboratories. US EPA.[Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for 2-(m-Chlorophenyl)thiazolidine
As researchers navigating the complexities of drug development, our primary directive is innovation, but our foundational responsibility is safety. The compounds we handle, such as 2-(m-Chlorophenyl)thiazolidine, are often novel molecules with incomplete toxicological profiles. This guide provides a comprehensive framework for selecting and using Personal Protective Equipment (PPE) when working with this and structurally similar compounds. Our approach is not merely to list equipment but to instill a deep, causal understanding of why each measure is critical, ensuring a self-validating system of safety in your laboratory.
Hazard Assessment: Understanding the Molecule
-
Chlorinated Aromatic Compounds: This class of chemicals can exhibit a range of toxicities, including potential organ damage and carcinogenicity.[1] They can be absorbed dermally, making skin protection a critical control point.[2]
-
Thiazolidine Derivatives: Thiazolidine and its derivatives are a versatile class of heterocyclic compounds known for a wide spectrum of biological activities.[3][4] While some are developed as therapeutics, others can be toxic.[5][6] For instance, a related compound, 2-(3-chlorophenyl)thiazolidine-4-carboxylic acid, is classified as acutely toxic if swallowed (Acute Tox. 3 Oral).[7] Another analogue has an LD50 (intraperitoneal, mouse) of 600 mg/kg, indicating moderate acute toxicity.[8]
Given these structural alerts, we must treat this compound with caution, assuming it may be acutely toxic, a skin and eye irritant, and potentially harmful through repeated exposure. This conservative approach forms the basis of our PPE recommendations.
The Hierarchy of Controls: PPE as the Final Safeguard
Effective safety protocols always begin with the hierarchy of controls. PPE is the last line of defense, employed after engineering and administrative controls are optimized.
-
Engineering Controls: All work involving this compound, especially when handling powders or creating solutions, must be performed inside a certified chemical fume hood to minimize inhalation exposure.[1]
-
Administrative Controls: Develop and strictly follow Standard Operating Procedures (SOPs). Restrict access to areas where the compound is being used and ensure all personnel are trained on its specific hazards and handling procedures.
Essential PPE for Handling this compound
The selection of PPE must be tailored to the specific task and the associated risk of exposure. The following table outlines the minimum required PPE for various laboratory operations.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Handling Solid | Chemical Splash Goggles & Face Shield | Double Nitrile or Neoprene Gloves | Lab Coat (fully buttoned) & Disposable Gown | Required: Use within a Chemical Fume Hood |
| Preparing Solutions | Chemical Splash Goggles & Face Shield | Double Nitrile or Neoprene Gloves | Lab Coat (fully buttoned) & Chemical-Resistant Apron | Required: Use within a Chemical Fume Hood |
| Performing Reactions | Chemical Splash Goggles | Double Nitrile or Neoprene Gloves | Lab Coat (fully buttoned) | Required: Use within a Chemical Fume Hood |
| Purification/Isolation | Chemical Splash Goggles & Face Shield | Double Nitrile or Neoprene Gloves | Lab Coat (fully buttoned) & Chemical-Resistant Apron | Required: Use within a Chemical Fume Hood |
Eye and Face Protection
-
Rationale: To prevent accidental splashes of solutions or contact with airborne powder, which could cause serious eye irritation or damage.
-
Protocol:
-
Minimum Requirement: ANSI Z87.1-rated chemical splash goggles must be worn at all times in the laboratory where this compound is handled.
-
Enhanced Protection: When handling the solid compound outside of a glovebox or when there is a significant splash risk (e.g., during solution transfers or extractions), a face shield must be worn in addition to chemical splash goggles.[1][2]
-
Hand Protection: A Critical Barrier
-
Rationale: The presence of a chlorinated aromatic ring suggests a potential for dermal absorption.[1] Nitrile gloves are a common choice in laboratories, but they offer poor resistance to aromatic and halogenated hydrocarbons.[9][10] Therefore, a robust hand protection strategy is essential.
-
Protocol:
-
Glove Selection: Double-gloving is mandatory. The inner glove should be a standard nitrile examination glove. The outer glove should be a thicker (e.g., >8 mil) nitrile or neoprene glove for enhanced chemical resistance.[11]
-
Glove Integrity: Before use, always inspect gloves for any signs of degradation, punctures, or tears.
-
Immediate Replacement: If a glove comes into contact with the chemical, it must be removed and replaced immediately. Do not reuse disposable gloves.[10] Wash hands thoroughly after removing gloves.
-
Body Protection
-
Rationale: To protect the skin from contamination and prevent the transfer of the chemical outside of the laboratory.
-
Protocol:
-
Lab Coat: A clean, fully buttoned, long-sleeved lab coat is the minimum requirement.
-
Additional Protection: For procedures with a higher risk of splashes, such as large-scale solution preparations or purifications, a chemical-resistant apron or disposable gown worn over the lab coat is required.
-
Clothing: Wear long pants and closed-toe shoes. Do not wear shorts, skirts, or sandals in the laboratory.[12]
-
Procedural Guidance: Integrating Safety into Your Workflow
A safe laboratory environment is built on consistent, repeatable procedures. The following workflow outlines the critical steps for safely handling this compound.
Caption: Workflow for Safe Handling of this compound.
Emergency and Disposal Plans
Emergency Procedures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove all contaminated clothing. Seek immediate medical attention.[1]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[2]
-
Spill: Evacuate the immediate area. Wearing appropriate PPE (including respiratory protection if the spill is large or the substance is volatile), cover the spill with an inert absorbent material. Collect the material into a sealed, labeled container for hazardous waste disposal.
Disposal Plan:
-
Contaminated PPE: All disposable PPE (gloves, gowns, etc.) that is contaminated or potentially contaminated must be disposed of as hazardous chemical waste.
-
Chemical Waste: All waste containing this compound must be treated as hazardous waste.[1] Store in clearly labeled, sealed containers. Follow all institutional and regulatory guidelines for hazardous waste disposal.[13]
By integrating these principles and protocols into your daily laboratory operations, you build a robust culture of safety that protects you, your colleagues, and the integrity of your research.
References
- An In-depth Technical Guide to the Safety and Handling of Chlorinated Aromatic Compounds. Benchchem.
- Guide to Nitrile Gloves Chemical Resistance. International Enviroguard.
- Nitrile Glove Chemical Resistance Guide. S&G Gloves.
- Nitrile Gloves and Their Chemical Resistance. SOSCleanroom.com.
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Tolman KG. The safety of thiazolidinediones. Expert Opin Drug Saf. 2011;10(3):419-28. Available from: [Link]
- Nitrile Glove Chemical-Compatibility Reference. University of Pennsylvania EHRS.
- OSHA Glove Selection Chart. Environmental Health and Safety, The University of Texas at Dallas.
- RTECS NUMBER-XJ5457550-Chemical Toxicity Database. DrugFuture.com.
- 2-(3-chlorophenyl)thiazolidine-4-carboxylic acid sigma-aldrich msds. Merck.
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Al-Ostath, A., et al. Discovery Potent of Thiazolidinedione Derivatives as Antioxidant, α-Amylase Inhibitor, and Antidiabetic Agent. Molecules. 2022;27(19):6428. Available from: [Link]
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Med-Project. Thiazolidinediones. StatPearls. 2023. Available from: [Link]
- STANDARD OPERATING PROCEDURE FOR CHLORINATED SOLVENTS. USC Nanofab Wiki.
- 2-(3-chlorophenyl)thiazolidine-4-carboxylic acid sigma-aldrich msds. MilliporeSigma.
- 2-(2-CHLOROPHENYL)THIAZOLIDINE SDS, 67189-26-8 Safety Data Sheets. ECHEMI.
- Safety Data Sheet. MedchemExpress.com.
-
Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. Molecules. 2022;27(11):3495. Available from: [Link]
- 2-(3-chlorophenyl)thiazolidine-4-carboxylic acid sigma-aldrich msds. Sigma-Aldrich.
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Thiazolidine, 2-(M-chlorophenyl). PubChem. Available from: [Link]
- Safe and efficient handling of chlorinated solvents. IPI Global.
-
QSAR Studies on Thiazolidines: A Biologically Privileged Scaffold. ResearchGate. Available from: [Link]
-
Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). 2011. Available from: [Link]
- Working safely with solvents. University College London Safety Services. 2021.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. wiki.nanofab.usc.edu [wiki.nanofab.usc.edu]
- 3. Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The safety of thiazolidinediones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery Potent of Thiazolidinedione Derivatives as Antioxidant, α-Amylase Inhibitor, and Antidiabetic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-(3-Chlorophenyl)thiazolidine-4-carboxylic acid | Sigma-Aldrich [sigmaaldrich.com]
- 8. RTECS NUMBER-XJ5457550-Chemical Toxicity Database [drugfuture.com]
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- 10. ehrs.upenn.edu [ehrs.upenn.edu]
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- 13. Working safely with solvents | Safety Services - UCL – University College London [ucl.ac.uk]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
